E6 Berbamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVTDKYTXNVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
E6 Berbamine: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Berbamine (B205283), a bis-benzylisoquinoline alkaloid, has emerged as a significant natural product with potent anti-cancer properties. This document provides an in-depth technical overview of the discovery, synthesis, and mechanisms of action of Berbamine, with a focus on its interaction with key oncogenic pathways. Berbamine has been shown to modulate a variety of signaling cascades involved in cell proliferation, apoptosis, and migration, making it a promising candidate for further drug development. This whitepaper consolidates the current scientific knowledge on Berbamine, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a comprehensive resource for the scientific community.
Discovery and Background
Berbamine is a naturally occurring compound isolated from several plants of the Berberis genus, which have a long history of use in traditional Chinese and Ayurvedic medicine.[1][2] The isolation of Berbamine from Mahonia swaseyi was first reported in the scientific literature in 1940.[3] It is a bis-benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological activities.[1][4]
The potential anti-cancer properties of Berbamine and its derivatives have been a subject of extensive research.[1] Studies have demonstrated its cytotoxic effects against a wide range of cancer cell lines.[1] The name "E6 Berbamine" likely refers to the investigation of Berbamine's effects on the E6 oncoprotein of the Human Papillomavirus (HPV), a key driver in the development of cervical and other cancers.[5][6][7] The HPV E6 protein promotes cancer by targeting the tumor suppressor protein p53 for degradation.[6][7]
Quantitative Data: In Vitro Cytotoxicity
The anti-proliferative activity of Berbamine and its derivatives has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the reported IC50 values for Berbamine and a synthetic derivative, BBMD3.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| H9 | T-cell lymphoma | 4.0 | Not Specified | [8][9] |
| RPMI8226 | Multiple Myeloma | 6.19 | Not Specified | [8][9] |
| HCT116 | Colorectal Cancer | 12.3 ± 1.02 | 48 | [10] |
| SW480 | Colorectal Cancer | 16.4 ± 0.89 | 48 | [10] |
| KU812 | Chronic Myeloid Leukemia | 5.83 (µg/ml) | 24 | [11] |
| KU812 | Chronic Myeloid Leukemia | 3.43 (µg/ml) | 48 | [11] |
| KU812 | Chronic Myeloid Leukemia | 0.75 (µg/ml) | 72 | [11] |
| T47D | Breast Cancer | 25 | 48 | [12] |
| MCF-7 | Breast Cancer | 25 | 48 | [12] |
Table 2: IC50 Values of Berbamine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 2a | RPMI8226 | Multiple Myeloma | 0.30 | [8][9] |
| Compound 4b | H9 | T-cell lymphoma | 0.36 | [8][9] |
Synthesis of Berbamine and Its Derivatives
The total synthesis of Berbamine has been a subject of interest in organic chemistry. An asymmetric total synthesis has been accomplished, confirming the structure of the natural product.[13][14] Additionally, various derivatives of Berbamine have been synthesized to explore structure-activity relationships and improve its therapeutic potential.[8][9][15][16]
General Synthetic Strategies
The total synthesis of Berbamine often involves the following key steps:
-
Asymmetric Hydrogenation: To establish the chiral centers present in the molecule. The Noyori asymmetric hydrogenation is a notable method employed for this purpose.[13][14]
-
Macrocyclization: The formation of the large ring structure is a critical step. The Ullmann coupling reaction has been utilized to create the diaryl ether linkage that closes the macrocycle.[13][14]
The synthesis of Berbamine derivatives typically involves modification of the parent molecule at specific positions, such as the phenolic hydroxyl group or the C-5 position, to generate analogues with enhanced potency or altered pharmacological properties.[9][17]
Signaling Pathways Modulated by Berbamine
Berbamine exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation.
p53-Dependent Apoptotic Pathway
Berbamine has been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway.[18] This involves the upregulation of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[18]
Caption: Berbamine-induced p53-dependent apoptosis.
Smad3 Signaling Pathway
In chronic myeloid leukemia cells, Berbamine has been found to increase the activity of Smad3, a key component of the TGF-β signaling pathway.[11] This leads to the upregulation of p21 and downregulation of c-Myc and cyclin D1, resulting in cell cycle arrest and apoptosis.[11]
Caption: Berbamine's effect on the Smad3 signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of Berbamine.
Cell Viability Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[18]
-
Treatment: Treat the cells with varying concentrations of Berbamine (e.g., 0-64 µg/ml) for the desired duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 4 hours at room temperature.[18]
-
Solubilization: Remove the medium and MTT reagent, and add a solubilizing agent such as DMSO (200 µl per well) to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[18]
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with Berbamine, then wash with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.[19]
-
SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[19]
Conclusion
Berbamine is a promising natural product with significant anti-cancer potential. Its ability to modulate multiple oncogenic signaling pathways, including the p53 and Smad3 pathways, highlights its potential as a lead compound for the development of novel cancer therapeutics. The synthesis of Berbamine derivatives has already shown the potential to enhance its cytotoxic activity. Further research into the precise molecular targets of Berbamine and its derivatives, as well as preclinical and clinical studies, are warranted to fully elucidate its therapeutic utility. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of Berbamine and its role in cancer therapy.
References
- 1. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISOLATION OF THE ALKALOIDS, BERBERINE AND BERBAMINE, FROM MAHONIA SWASEYI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | HPV16 E6/E7 -based mRNA vaccine is therapeutic in mice bearing aggressive HPV-positive lesions [frontiersin.org]
- 7. The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Total Synthesis and Anti-Inflammatory Activity of Berbamine, Oxyacanthine, and Related Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of berbamine acetyl glycosides and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
An In-depth Technical Guide on the Core Mechanism of Action of Berbamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of action for Berbamine (B205283), a bioactive bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus. Berbamine has garnered significant interest in the scientific community for its pleiotropic anti-cancer properties, which are mediated through the modulation of multiple oncogenic signaling pathways, induction of programmed cell death, and regulation of cellular metabolism. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes the core signaling pathways affected by Berbamine.
Core Mechanisms of Action
Berbamine exerts its biological effects through a multi-targeted approach, primarily leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and initiation of apoptosis and autophagy. Its actions are attributed to the direct or indirect modulation of key cellular signaling pathways critical for cancer cell survival and progression.
-
Induction of Apoptosis: Berbamine is a potent inducer of apoptosis in various cancer cell lines. This is achieved through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) to pro-apoptotic proteins (like Bax)[1][2][3]. This shift in balance results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades, including caspase-3 and caspase-9, ultimately leading to programmed cell death[3][4][5].
-
Modulation of Autophagy: Berbamine's role in autophagy is complex. It has been identified as a novel autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes[2][6]. This blockade is mediated by the upregulation of BNIP3, which interferes with the SNARE complex (SNAP29 and VAMP8) necessary for fusion[2][6]. The resulting accumulation of autophagosomes disrupts cellular homeostasis. In other contexts, such as in human colon cancer cells, Berbamine has been shown to induce autophagy, as evidenced by the formation of autophagic vesicles and increased expression of key autophagy-related proteins like Beclin-1, LC3B-II, and ATG-5/12[7][8]. In macrophages, Berbamine promotes autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis[9][10].
-
Cell Cycle Arrest: Berbamine can induce cell cycle arrest, primarily at the G1 or G0/G1 phase, in several cancer cell lines, including chronic myeloid leukemia and multiple myeloma[1][4][11]. This arrest is often linked to the downregulation of key cell cycle regulators like cyclin D1[1][11].
Key Signaling Pathways Modulated by Berbamine
Berbamine's anti-neoplastic effects are a result of its ability to interfere with multiple critical signaling pathways.
-
TGF-β/SMAD Pathway: Berbamine can activate the TGF-β/SMAD pathway, which has tumor-suppressive effects in certain contexts. It has been shown to increase the levels of total and phosphorylated Smad3, leading to the downstream modulation of targets like c-Myc and cyclin D1, contributing to cell cycle arrest and apoptosis[1][2][7].
-
NF-κB Signaling Pathway: Berbamine acts as a novel inhibitor of the NF-κB pathway. It can up-regulate A20 and down-regulate IKKα and phosphorylated IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB[11]. This inhibition leads to the downregulation of NF-κB target genes that promote cell survival and proliferation, such as cyclin D1, Bcl-xL, and survivin[11].
-
CaMKII/c-Myc Axis: Berbamine has been identified as an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII)[2][12]. By inhibiting CaMKII, Berbamine can destabilize the oncoprotein c-Myc, a critical driver of cell proliferation in many cancers, including lymphoma and liver cancer[2][7][13].
-
BRD4/c-MYC Signaling Pathway: In gastric cancer cells, Berbamine has been shown to act as a novel natural inhibitor of BRD4. This inhibition leads to the suppression of the BRD4/c-MYC signaling pathway, contributing to its anti-cancer effects[14].
-
Calcium Signaling: Berbamine is known to function as a calcium channel blocker[15]. It can inhibit Ca2+ influx through both voltage-dependent and receptor-operated Ca2+ channels[16][17]. This disruption of calcium homeostasis can impact a wide range of cellular processes, including signaling pathways that are dependent on calcium. It has also been shown to protect the heart from ischemia/reperfusion injury by maintaining cytosolic Ca2+ homeostasis[18].
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of Berbamine in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Time (hours) | Reference |
| KU812 | Chronic Myeloid Leukemia | 5.83 | 24 | [1] |
| KU812 | Chronic Myeloid Leukemia | 3.43 | 48 | [1] |
| KU812 | Chronic Myeloid Leukemia | 0.75 | 72 | [1] |
Visualization of Core Mechanisms
The following diagrams illustrate the key signaling pathways modulated by Berbamine.
Caption: Berbamine's activation of the TGF-β/SMAD pathway.
Caption: Berbamine's inhibition of the NF-κB signaling cascade.
Caption: Berbamine's blockade of autophagosome-lysosome fusion.
Caption: Generalized workflow for evaluating Berbamine-induced apoptosis.
Detailed Experimental Protocols
The following are descriptions of standard methodologies used to investigate the mechanism of action of Berbamine.
-
Cell Viability Assessment (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., KU812, KM3) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Berbamine or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours)[1][11].
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
Cell Preparation: Cells are treated with Berbamine for a designated time, then harvested, washed with PBS, and fixed (for cell cycle analysis) or resuspended in binding buffer (for apoptosis analysis).
-
Staining:
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentages of cells in different apoptotic stages (early, late) or different phases of the cell cycle (G0/G1, S, G2/M) are quantified using appropriate software[1][11].
-
-
Protein Expression Analysis (Western Blotting):
-
Protein Extraction: Following treatment with Berbamine, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the proteins of interest (e.g., Smad3, p-Smad3, Bcl-2, Bax, Caspase-3, p65)[1][4][11]. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities can be quantified to determine relative protein expression levels.
-
Conclusion
Berbamine is a promising natural compound with potent anti-cancer activity, attributable to its ability to modulate a wide array of cellular signaling pathways. Its multifaceted mechanism of action, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key oncogenic pathways such as NF-κB and CaMKII/c-Myc, makes it an attractive candidate for further investigation in cancer therapy. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working to elucidate and harness the therapeutic potential of Berbamine.
References
- 1. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berbamine promotes macrophage autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Berbamine | CaMK | Autophagy | NF-κB | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. Antagonistic effects of berbamine on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
E6 Berbamine: A Potent Calmodulin Antagonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from Berberis amurensis, and its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on E6 Berbamine, a potent derivative that acts as a selective, cell-permeable calmodulin (CaM) antagonist. Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound, by directly interacting with and inhibiting calmodulin, offers a valuable tool for dissecting CaM-mediated signaling and presents a promising scaffold for the development of novel therapeutics. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates.
Mechanism of Action: Calmodulin Antagonism
The primary mechanism of action of this compound is its direct binding to calmodulin in a calcium-dependent manner. This interaction induces a conformational change in the calmodulin protein, preventing it from binding to and activating its downstream target enzymes. By inhibiting the CaM signaling cascade, this compound can modulate a wide array of cellular processes.
One of the well-characterized targets of the calmodulin antagonism by berbamine derivatives is the Ca2+/calmodulin-dependent protein kinase II (CAMKII) . CAMKII is a multifunctional serine/threonine kinase that regulates cellular proliferation, oncogenic pathways, and cell cycle control. Berbamine has been shown to inhibit the phosphorylation of CAMKII, thereby suppressing its activity.[1] Furthermore, this compound has been demonstrated to be a potent inhibitor of another critical calmodulin-dependent enzyme, myosin light chain kinase (MLCK) .[1] Inhibition of MLCK activity by this compound is concentration-dependent and can be overcome by an excess of calmodulin, confirming its antagonistic action at the level of calmodulin.[1]
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound as a calmodulin antagonist has been quantified through various enzymatic assays. The following tables summarize the key inhibitory parameters.
| Compound | Target Enzyme | Parameter | Value | Reference |
| This compound | Myosin Light Chain Kinase (MLCK) | Ki | 0.95 µM | [1] |
| This compound | Myosin Light Chain Kinase (MYLK) | IC50 | 8 µM | |
| This compound | Phosphodiesterase 1 (PDE1) | IC50 | 0.53 µM |
| Compound | Target Enzyme | Parameter | Value | Reference |
| Berbamine | Ca2+-Mg2+-ATPase (CaM-stimulated) | IC50 | 60 µM | [2] |
| O-(4-ethoxylbutyl) berbamine (EBB) | Ca2+-Mg2+-ATPase (CaM-stimulated) | IC50 | 0.35 µM | [2] |
Key Signaling Pathways Modulated by Berbamine Derivatives
Berbamine and its derivatives, through their calmodulin antagonistic activity, impact several critical signaling pathways involved in cell growth, proliferation, and survival.
Caption: Berbamine inhibits Calmodulin, preventing the activation of CAMKII and subsequent stabilization of c-Myc, leading to reduced cell growth and proliferation.
Caption: Berbamine derivatives inhibit JAK2 autophosphorylation, blocking the downstream STAT3 signaling cascade and promoting apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Myosin Light Chain Kinase (MLCK) Inhibition Assay
This protocol is adapted from the study of this compound's interaction with MLCK.[1]
Objective: To determine the inhibitory effect of this compound on calmodulin-dependent MLCK activity.
Materials:
-
Purified MLCK
-
Purified Calmodulin
-
Myosin light chains (MLC) as substrate
-
[γ-³²P]ATP
-
This compound
-
Assay Buffer (e.g., 20 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and MLC.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding MLCK and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-15 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in cold 10% TCA.
-
Wash the phosphocellulose papers extensively with TCA and then ethanol (B145695) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of MLCK inhibition at each this compound concentration and determine the IC50 or Ki value.
Dansyl-Calmodulin Fluorescence Spectroscopy
This method is used to demonstrate the direct binding of this compound to calmodulin.[1]
Objective: To monitor the conformational changes in calmodulin upon binding of this compound.
Materials:
-
Dansyl-labeled Calmodulin (Dansyl-CaM)
-
This compound
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 M KCl, 1 mM CaCl₂)
-
Fluorometer
Procedure:
-
Prepare a solution of Dansyl-CaM in the buffer.
-
Measure the baseline fluorescence intensity of the Dansyl-CaM solution (Excitation ~340 nm, Emission ~490 nm).
-
Add increasing concentrations of this compound to the Dansyl-CaM solution.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.
-
A decrease in fluorescence intensity indicates the binding of this compound to the hydrophobic domains of calmodulin, causing a change in the environment of the dansyl probe.[1]
-
Plot the change in fluorescence against the concentration of this compound to determine the binding affinity.
Cell Viability/Proliferation Assay (MTS Assay)
This is a general protocol to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., HepG2, KU812)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Signaling Pathway Components
This protocol allows for the investigation of how this compound affects the phosphorylation status and expression levels of key proteins in a signaling cascade.
Objective: To analyze the effect of this compound on proteins such as CAMKII, STAT3, Akt, and ERK.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CAMKII, anti-CAMKII, anti-p-STAT3, anti-STAT3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression or phosphorylation.
Conclusion
This compound is a valuable research tool for investigating calmodulin-mediated cellular processes. Its well-defined mechanism of action as a CaM antagonist, coupled with its cell permeability, makes it suitable for both in vitro and in vivo studies. The quantitative data on its inhibitory potency against key CaM-dependent enzymes underscore its efficacy. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound on various signaling pathways and cellular functions. Further investigation into the therapeutic potential of this compound and its derivatives is warranted, particularly in the fields of oncology and inflammatory diseases.
References
An In-depth Technical Guide to Berbamine's Modulation of E6-Related Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus, has demonstrated significant anti-cancer properties across a spectrum of malignancies. In the context of Human Papillomavirus (HPV)-associated cancers, particularly cervical cancer, the viral oncoprotein E6 is a primary driver of malignant transformation. High-risk HPV E6 targets the tumor suppressor protein p53 for degradation, thereby abrogating cell cycle control and apoptosis. This guide elucidates the signaling pathways modulated by Berbamine, with a core focus on its indirect but potent impact on the E6-p53 axis, offering a comprehensive overview for researchers and drug development professionals. While a direct "E6-Berbamine signaling pathway" is not established, Berbamine's influence on upstream regulators of E6 transcription presents a compelling mechanism for its anti-cancer effects in HPV-positive cells.
Core Mechanism: Inhibition of AP-1 and Downregulation of E6 Oncoprotein
The primary mechanism by which Berbamine appears to counteract the oncogenic effects of HPV E6 is through the inhibition of the Activator Protein-1 (AP-1) transcription factor. AP-1 is crucial for the transcription of the HPV E6 and E7 oncogenes. By suppressing AP-1 activity, Berbamine effectively reduces the expression of E6, leading to the stabilization and accumulation of p53.
Treatment of HPV16-positive (SiHa) and HPV18-positive (HeLa) cervical cancer cells with berberine, a structurally similar and well-studied alkaloid, has been shown to cause a dose-dependent decrease in AP-1 DNA-binding activity. This inhibition of AP-1 leads to a subsequent reduction in the transcription of E6 and E7 mRNA and their corresponding oncoproteins. The restoration of p53 levels reactivates downstream tumor-suppressive pathways, inducing cell cycle arrest and apoptosis.
Signaling Pathway: AP-1 Mediated E6 Regulation
Caption: Berbamine inhibits AP-1, reducing E6 expression and restoring p53 function.
Downstream Consequences of E6 Modulation
The Berbamine-induced reduction in E6 expression and subsequent stabilization of p53 triggers significant anti-proliferative and pro-apoptotic effects in HPV-positive cancer cells.
-
Cell Cycle Arrest: Restored p53 function leads to the transcriptional activation of cell cycle inhibitors like p21, causing cell cycle arrest, primarily at the G0/G1 or G2/M phase. Berbamine treatment has been observed to induce G0/G1 phase arrest in various cancer cell lines.
-
Induction of Apoptosis: Stabilized p53 activates the intrinsic apoptotic pathway. This is characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of effector caspases like caspase-3 and caspase-9.
Modulation of Other Key Cancer-Related Pathways
Berbamine's anti-neoplastic activity is not limited to the AP-1/E6/p53 axis. It modulates several other signaling pathways that are often dysregulated in cancer, including those downstream of or parallel to E6's effects.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer, promoting proliferation and survival. Berbamine and its derivatives have been shown to inhibit the phosphorylation and activation of STAT3. This inhibition can lead to the downregulation of STAT3 target genes such as the anti-apoptotic proteins Mcl-1 and Bcl-xL.
Caption: Berbamine inhibits the JAK/STAT3 pathway, reducing cell survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Berbamine has been reported to inhibit the PI3K/Akt signaling pathway. This leads to decreased phosphorylation of Akt and downstream modulation of targets like MDM2, which in HPV-negative contexts, is a primary negative regulator of p53.
Caption: Berbamine inhibits the PI3K/Akt pathway, promoting apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Berbamine and the related compound Berberine on various cancer cell lines.
Table 1: IC50 Values of Berbamine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| SGC-7901 | Gastric Cancer | 11.13 µM | 48 h | |
| BGC-823 | Gastric Cancer | 16.38 µM | 48 h | |
| SGC-7901 | Gastric Cancer | 4.148 µM | 72 h | |
| BGC-823 | Gastric Cancer | 5.788 µM | 72 h | |
| SMMC-7721 | Hepatocellular Carcinoma | 35.48 µmol/l | Not Specified | |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 h | |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 h | |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 h |
Table 2: Apoptotic Effects of Berbamine
| Cell Line | Cancer Type | Berbamine Conc. | Treatment Duration | Effect | Reference |
| HCT116 | Colorectal Cancer | 20 µg/ml | 48 h | Significant increase in apoptotic cells | |
| SW480 | Colorectal Cancer | 20 µg/ml | 48 h | Significant increase in apoptotic cells | |
| SMMC-7721 | Hepatocellular Carcinoma | 20 µmol/l | 48 h | Significant increase in apoptosis rate | |
| SMMC-7721 | Hepatocellular Carcinoma | 40 µmol/l | 48 h | Significant increase in apoptosis rate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of Berbamine's effects.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of Berbamine (e.g., 0-64 µg/ml) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at room temperature.
-
Solubilization: Remove the medium and MTT reagent, then add 200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect specific protein molecules from a mixture of proteins.
-
Cell Lysis: Treat cells with Berbamine, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-E6, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
Cell Preparation: Treat cells with Berbamine for the desired time, then harvest by trypsinization and wash with PBS.
-
For Apoptosis (Annexin V/PI Staining):
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry.
-
-
For Cell Cycle (PI Staining):
-
Fix cells in cold 70% ethanol (B145695) overnight.
-
Wash cells and treat with RNase A.
-
Stain with Propidium Iodide (PI).
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Experimental Workflow Diagram
Caption: A typical workflow for evaluating Berbamine's anti-cancer effects.
Conclusion
Berbamine presents a multi-faceted approach to combating HPV-associated cancers. Its ability to suppress the master regulator of HPV oncogene expression, AP-1, provides a direct mechanism to counteract the E6-mediated degradation of p53. This, combined with its inhibitory effects on other critical cancer signaling pathways like STAT3 and PI3K/Akt, underscores its potential as a therapeutic agent. Further research should focus on optimizing Berbamine derivatives for increased potency and bioavailability, and on exploring synergistic combinations with existing therapies for HPV-positive cancers. This guide provides a foundational understanding for scientists and researchers to build upon in the ongoing effort to develop more effective treatments for these malignancies.
An In-depth Technical Guide to Berbamine and its Derivatives in Cancer Research
A Note on Nomenclature: This guide focuses on the anticancer properties of Berbamine (B205283) (BBM) and its derivatives. Extensive research did not yield specific information on a compound referred to as "E6 Berbamine" within the cancer research landscape. It is presumed that the intended topic was the broader class of berbamine compounds, which are extensively studied for their therapeutic potential.
Berbamine, a bisbenzylisoquinoline alkaloid isolated from plants such as Berberis amurensis, has a long history in traditional Chinese medicine.[1] Modern pharmacological studies have revealed its significant anti-tumor activities across a spectrum of malignancies, including leukemia, liver cancer, breast cancer, and multiple myeloma.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, and experimental data related to berbamine and its key derivatives in cancer research.
Core Mechanisms of Anti-Cancer Activity
Berbamine and its derivatives exert their anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, inhibiting metastasis, and reversing multidrug resistance. These effects are underpinned by the modulation of numerous critical signaling pathways.
-
Induction of Apoptosis: A primary mechanism of berbamine's efficacy is the induction of programmed cell death. This is achieved by altering the balance of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade. Berbamine has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[4] In some cancers, this process is mediated by the p53 tumor suppressor pathway.[4]
-
Cell Cycle Arrest: Berbamine can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases, depending on the cancer type.[2][4] In colorectal cancer and chronic myeloid leukemia, for instance, berbamine induces G0/G1 arrest.[3][4] This is often associated with the modulation of cell cycle regulatory proteins, such as decreasing the expression of c-Myc and cyclin D1.[3]
-
Inhibition of Metastasis and Invasion: The spread of cancer to distant organs is a major cause of mortality. Berbamine has demonstrated the ability to inhibit the migration and invasion of highly metastatic cancer cells.[5] This is achieved, in part, by down-regulating the activation of matrix metalloproteinases (MMPs), such as pro-MMP-9 and pro-MMP-2, which are crucial for degrading the extracellular matrix.[2] Furthermore, in liver cancer cells, berbamine can upregulate the expression of Connexin 32 (Cx32), a gap junction protein, which in turn regulates the PI3K/AKT signaling pathway to inhibit cell migration.[5]
-
Reversal of Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of MDR, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which pump drugs out of cancer cells. Berbamine and its derivatives have been shown to reverse MDR by down-regulating the expression and/or inhibiting the function of these transporters, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.[2]
Key Signaling Pathways Modulated by Berbamine
Berbamine's diverse anti-cancer effects stem from its ability to interfere with multiple oncogenic signaling pathways.
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CAMKII): CAMKII is a key target of berbamine, particularly in liver cancer.[1][6] CAMKII is often hyperphosphorylated and activated in liver tumors, promoting cancer progression.[1][6] Berbamine and its derivative, bbd24, potently inhibit CAMKII phosphorylation, leading to suppressed liver cancer cell proliferation and induction of cell death.[1][7] This action is particularly effective against cancer-initiating cells (CICs), also known as cancer stem cells.[1][8]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for tumor cell survival and proliferation. Berbamine and its derivatives can inhibit this pathway by directly targeting components like JAK2.[7] For example, a synthetic berbamine derivative was shown to potently inhibit the auto-phosphorylation of JAK2 kinase, and berbamine itself can physically interact with STAT3 to inhibit its activation.[7]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cell survival and proliferation signaling. Berbamine has been shown to suppress the phosphorylation of Akt in breast and liver cancer cells.[2][5] In liver cancer, the inhibition of the PI3K/Akt pathway by berbamine is linked to the upregulation of Cx32, which in turn suppresses cell migration and invasion.[5]
-
Wnt/β-catenin Pathway: In ovarian cancer, berbamine has been found to inhibit the Wnt/β-catenin signaling pathway. This leads to a reduction in β-catenin protein levels, contributing to the suppression of cell proliferation and invasion, and the induction of apoptosis.
-
Other Modulated Pathways: Berbamine also impacts several other critical pathways, including:
-
TGF-β/SMAD: In chronic myeloid leukemia, berbamine activates Smad3, a key component of the TGF-β signaling pathway, leading to cell cycle arrest and apoptosis.[3]
-
NF-κB: Berbamine can inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival, thereby enhancing apoptosis in lymphomas and multiple myelomas.[2]
-
JNK/AP-1: In osteosarcoma and multiple myeloma, berbamine activates the c-Jun N-terminal kinase (JNK)/AP-1 signaling cascade to induce apoptosis.[2][4]
-
BRD4/c-MYC: In gastric cancer, berbamine has been identified as a novel inhibitor of Bromodomain-containing protein 4 (BRD4), leading to the inactivation of the BRD4/c-MYC signaling axis and subsequent suppression of tumor growth.[9]
-
Data Presentation: In Vitro Efficacy of Berbamine and Derivatives
The following tables summarize key quantitative data on the anti-cancer effects of berbamine and its derivatives across various cancer cell lines.
Table 1: IC50 Values of Berbamine and Derivatives in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Treatment Duration (h) | Reference |
| Berbamine | Chronic Myeloid Leukemia | KU812 | 5.83 µg/ml | 24 | [3] |
| 3.43 µg/ml | 48 | [3] | |||
| 0.75 µg/ml | 72 | [3] | |||
| Berbamine | Liver Cancer | Huh7, HepG2, MHCC97H, PLC/PRF/5 | As low as 5.2 µg/ml | Not Specified | [1] |
| Berbamine | Gastric Cancer | SGC-7901 | 11.13 µM | 48 | [9] |
| BGC-823 | 16.38 µM | 48 | [9] | ||
| SGC-7901 | 4.148 µM | 72 | [9] | ||
| BGC-823 | 5.788 µM | 72 | [9] | ||
| Berbamine | Colorectal Cancer | HCT116 | 12.3 ± 1.02 µM | 48 | [10] |
| SW480 | 16.4 ± 0.89 µM | 48 | [10] | ||
| Berbamine Derivative 2a | Multiple Myeloma | RPMI8226 | 0.30 µM | Not Specified | [11] |
| Berbamine Derivative 4b | T-cell Lymphoma | H9 | 0.36 µM | Not Specified | [11] |
| Berbamine (for comparison) | T-cell Lymphoma | H9 | 4.0 µM | Not Specified | [11] |
| Multiple Myeloma | RPMI8226 | 6.19 µM | Not Specified | [11] |
Experimental Protocols
This section outlines common methodologies used in the cited research to evaluate the effects of berbamine.
4.1 Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines are used, including KU812 (chronic myeloid leukemia), SGC-7901, BGC-823 (gastric cancer), Huh7, HepG2 (liver cancer), HCT116, SW480 (colorectal cancer), and RPMI8226 (multiple myeloma).[1][3][4][9][11] Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay (Cell Viability): To assess the cytotoxic effects of berbamine, cells are seeded in 96-well plates and treated with varying concentrations of the compound for specified durations (e.g., 24, 48, 72 hours).[3][9] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. After incubation, the resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
4.2 Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Flow cytometry is a key technique for quantifying apoptosis and analyzing cell cycle distribution.[3][4]
-
Apoptosis Detection: Cells treated with berbamine are harvested, washed, and stained with Annexin V (typically conjugated to a fluorophore like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells). The stained cells are then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.
-
Cell Cycle Analysis: For cell cycle analysis, treated cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye like PI. The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4.3 Western Blotting
-
Protein Expression Analysis: Western blotting is used to determine the effect of berbamine on the protein levels of key signaling molecules.[3][4][5][9]
-
Protein Extraction: Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, p-Akt, total Akt, β-actin).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system. β-actin or GAPDH is commonly used as a loading control to ensure equal protein loading.
-
4.4 In Vivo Xenograft Models
-
Tumor Growth Inhibition: To assess the in vivo anti-tumor effects of berbamine, xenograft models are often established.[4]
-
Cell Implantation: Human cancer cells (e.g., SW480) are suspended in a suitable medium (like PBS or Matrigel) and injected subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Treatment: Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives berbamine (administered via routes like intraperitoneal injection or oral gavage), while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., every few days) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and often processed for further analysis (e.g., immunohistochemistry or western blotting) to examine protein expression in the tumor tissue.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Berbamine inhibits CAMKII phosphorylation, suppressing proliferation and inducing apoptosis.
Caption: Berbamine triggers p53-dependent apoptosis through the mitochondrial pathway.
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of Berbamine.
Conclusion and Future Directions
Berbamine and its derivatives have emerged as promising multi-target agents for cancer therapy. Their ability to induce apoptosis and cell cycle arrest, inhibit metastasis, and modulate a wide array of critical oncogenic signaling pathways underscores their therapeutic potential. The development of novel derivatives with improved potency and favorable pharmacokinetic profiles, such as PA4, highlights the ongoing efforts to translate these natural compounds into clinically effective therapeutics.[12] Future research should continue to focus on elucidating the precise molecular targets, exploring synergistic combinations with existing chemotherapies, and advancing the most promising derivatives into clinical trials. The use of advanced drug delivery systems, such as nanoparticles, may also help overcome challenges like poor bioavailability, further enhancing the therapeutic index of this important class of compounds.
References
- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine, a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Berbamine's anti-inflammatory effects, focusing on its modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). Furthermore, this document details its inhibitory action on the NLRP3 inflammasome. Quantitative data from various experimental models are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visual representations of the core signaling pathways and experimental workflows are included to enhance understanding.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic or unresolved inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Berbamine has emerged as a promising natural compound with potent anti-inflammatory activities, warranting a detailed investigation of its therapeutic potential.[1][2][3][4]
Molecular Mechanisms of Anti-inflammatory Action
Berbamine exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways that regulate the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines and chemokines.
Berbamine has been shown to significantly suppress the activation of the NF-κB pathway.[1][2][3][4][5] Studies have demonstrated that Berbamine treatment can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in various cell types, including macrophages and myeloma cells.[5][6] This inhibitory effect leads to a downstream reduction in the expression of NF-κB target genes.[5][6] Some evidence suggests that Berbamine may achieve this by down-regulating IKKα and up-regulating A20, a negative regulator of NF-κB signaling.[5][6]
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine: A Deep Dive into its Modulation of Calcium Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
E6 Berbamine (B205283), a bisbenzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered significant attention in the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties. A growing body of evidence suggests that a key mechanism underlying these effects is its profound influence on intracellular calcium (Ca²⁺) signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which E6 Berbamine modulates Ca²⁺ homeostasis and its downstream consequences, with a focus on its interaction with Ca²⁺/Calmodulin-dependent protein kinase II (CAMKII). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in calcium-mediated cellular processes.
Core Mechanism of Action: Targeting the Ca²⁺/CAMKII Axis
The primary molecular target of this compound in the context of calcium signaling is the Ca²⁺/Calmodulin-dependent protein kinase II (CAMKII).[1][2] Berbamine has been shown to directly bind to the ATP-binding pocket of CAMKIIγ, thereby inhibiting its phosphorylation and subsequent activation.[3] This inhibition of CAMKII activity is a central node in the signaling cascade initiated by this compound, leading to a variety of cellular responses, including the suppression of cancer cell proliferation and induction of apoptosis.[1][2]
Impact on Intracellular Calcium Concentration
This compound exerts a significant influence on intracellular Ca²⁺ levels ([Ca²⁺]i) by primarily inhibiting the influx of extracellular calcium.[4][5] Studies have demonstrated that Berbamine attenuates the increase in [Ca²⁺]i induced by various stimuli, including KCl-mediated depolarization and receptor agonists like norepinephrine (B1679862) and ATP.[4][5] This effect is attributed to its ability to block both voltage-dependent and receptor-operated Ca²⁺ channels.[4] Importantly, this compound does not appear to affect the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum.[4][5] Its action as a calcium channel blocker is comparable to that of verapamil.[4][5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on cell proliferation and intracellular calcium levels.
Table 1: IC50 Values of this compound and its Derivative (bbd24) on Liver Cancer Cell Proliferation
| Cell Line | Compound | IC50 (µg/mL) |
| Huh7 | Berbamine (BBM) | 5.2[1] |
| MHCC97H | Berbamine (BBM) | 13.7[1] |
| SNU398 | Berbamine (BBM) | 14.2[1] |
| Huh7 | bbd24 | 1.69[1] |
Table 2: Effect of this compound on Agonist-Induced Increase in Intracellular Ca²⁺
| Cell Type | Agonist | Berbamine Concentration (µmol/L) | Observation |
| Newborn Rat Cardiomyocytes | KCl (60 mmol/L) | 30 | Inhibition of [Ca²⁺]i mobilization (P < 0.01)[4] |
| Newborn Rat Cardiomyocytes | Norepinephrine (30 µmol/L) | 30 | Inhibition of [Ca²⁺]i mobilization (P < 0.01)[4] |
| Vascular Smooth Muscle Cells | ATP (30 µmol/L) | 30 | Reduced and prolonged the peak of elevated [Ca²⁺]i (P < 0.01)[5] |
| Cardiomyocytes | ATP (30 µmol/L) | 30 | Reduced and prolonged the peak of elevated [Ca²⁺]i (P < 0.01)[5] |
Signaling Pathways Modulated by this compound
This compound's inhibition of the Ca²⁺/CAMKII axis has cascading effects on several downstream signaling pathways crucial for cell survival and proliferation.
References
- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic effects of berbamine on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of berbamine on ATP-induced [Ca2+]i mobilization in cultured vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
E6 Berbamine vs. Berbamine: A Technical Deep Dive into Foundational Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core foundational differences between the natural bisbenzylisoquinoline alkaloid, Berbamine (B205283), and its synthetic derivative, E6 Berbamine. By examining their distinct chemical structures, mechanisms of action, and pharmacological profiles, this document provides a comprehensive resource for researchers engaged in drug discovery and development.
Section 1: Core Structural and Chemical Distinctions
The fundamental divergence between this compound and Berbamine originates from a targeted chemical modification, which significantly alters the molecule's properties and biological activity.
Berbamine is a naturally occurring alkaloid with a complex bisbenzylisoquinoline structure.[1] Its chemical formula is C₃₇H₄₀N₂O₆, corresponding to a molecular weight of approximately 608.72 g/mol .[2]
This compound , also identified as Berbamine p-nitrobenzoate or O-(4-Nitrobenzoyl)berbamine, is a semi-synthetic derivative of its natural counterpart.[3] The synthesis involves a Steglich esterification of the phenolic hydroxyl group on the Berbamine backbone with 4-nitrobenzoyl chloride.[4] This addition of a p-nitrobenzoate moiety results in an increased molecular formula of C₄₄H₄₃N₃O₉ and a molecular weight of 757.83 g/mol .[3][5] This key structural alteration is the primary driver of the distinct mechanisms of action observed between the two compounds.
Section 2: Divergent Mechanisms of Action
The structural modification of this compound confers a more specific and potent mechanism of action compared to the broader, more pleiotropic effects of Berbamine.
This compound: A Potent and Selective Calmodulin Antagonist
The principal and most extensively characterized mechanism of this compound is its function as a potent and selective calmodulin (CaM) antagonist .[3][6] Calmodulin is a key intracellular calcium sensor that modulates a vast array of cellular processes through the activation of CaM-dependent enzymes. This compound's inhibitory action is achieved through:
-
Direct Calmodulin Binding: It directly interacts with calmodulin, which is thought to prevent the conformational changes induced by calcium binding, thereby keeping calmodulin in an inactive state.[4]
-
Inhibition of CaM-Dependent Enzymes: A primary target of the Ca²⁺/CaM complex is myosin light chain kinase (MLCK) . This compound demonstrates concentration-dependent inhibition of MLCK activity.[3]
-
Modulation of P-glycoprotein (P-gp) Activity: this compound has been reported to inhibit the efflux activity of P-glycoprotein in vascular endothelial cells, suggesting a potential role in overcoming multidrug resistance in therapeutic contexts.[6]
Berbamine: A Multi-Targeting Natural Compound
In contrast, Berbamine exhibits a broader spectrum of biological activity, influencing multiple signaling pathways, which contributes to its diverse pharmacological effects, including its anticancer properties. Key pathways modulated by Berbamine include:
-
JAK/STAT Pathway: Berbamine has been shown to inhibit the autophosphorylation of Janus kinase 2 (JAK2).[2]
-
CAMKII/c-Myc Pathway: It targets Ca²⁺/calmodulin-dependent protein kinase II (CAMKII), leading to the suppression of proliferation in cancer cells, such as those in liver cancer.[4][7]
-
TGF/SMAD Pathway: Berbamine can activate the transforming growth factor-beta (TGF-β)/SMAD signaling pathway, which plays a role in the inhibition of cancer progression.[2][8]
-
Induction of Apoptosis and Autophagy: Berbamine is known to induce programmed cell death (apoptosis) and cellular self-digestion (autophagy) in a variety of cancer cell lines.[8][9]
Section 3: Comparative Quantitative Analysis
The following table presents a summary of the available quantitative data for this compound and Berbamine, underscoring their differing potencies and targets.
| Parameter | This compound | Berbamine | Cell Line/System | Reference |
| Ki (MLCK inhibition) | 0.95 µM | Not Reported | In vitro kinase assay | [3] |
| IC₅₀ (Cell Viability) | Not Reported | 0.75 - 5.83 µg/ml (24-72h) | KU812 (Chronic Myeloid Leukemia) | [10] |
| IC₅₀ (Cell Viability) | Not Reported | ~5.2 µg/ml | Huh7 (Liver Cancer) | [4] |
| IC₅₀ (Cell Viability) | Not Reported | 4.0 µM | H9 (T-cell lymphoma) | [11] |
| IC₅₀ (Cell Viability) | Not Reported | 6.19 µM | RPMI8226 (Multiple Myeloma) | [11] |
| IC₅₀ (BRD4 Inhibition) | Not Reported | 12.10 µM | In vitro HTRF assay | [12] |
| KD (BRD4 Binding) | Not Reported | 10 µM | In vitro SPR analysis | [12] |
It is important to note that a direct head-to-head comparison of IC₅₀ values for calmodulin inhibition is not available in the current literature. The cytotoxic concentrations of Berbamine show considerable variation depending on the specific cell line and the duration of exposure.
Section 4: Key Experimental Methodologies
The functional characterization and comparison of this compound and Berbamine are dependent on several key in vitro assays.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is fundamental for determining the cytotoxic and cytostatic effects of the compounds.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at an optimized density and allowed to adhere overnight.[8][13]
-
Compound Incubation: Cells are treated with a range of concentrations of this compound or Berbamine for defined time points (e.g., 24, 48, 72 hours).[8]
-
MTT Reagent Addition: The tetrazolium dye, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well and incubated for 4 hours at 37°C, allowing for its reduction to formazan (B1609692) by metabolically active cells.[8]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, typically DMSO, is added to dissolve the purple formazan crystals.[8]
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] The resulting data are used to calculate cell viability as a percentage relative to untreated control cells.
Protein Expression Analysis (Western Blotting)
This technique is employed to investigate changes in the expression levels of specific proteins within key signaling pathways following compound treatment.
Protocol:
-
Protein Extraction: Following treatment with the compounds, cells are lysed using a suitable buffer to extract total cellular proteins.[14][15]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[14]
-
Gel Electrophoresis: The protein lysates are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Electrotransfer: The separated proteins are transferred from the polyacrylamide gel to a solid-phase membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.[14]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the target protein.[15][16]
-
Detection: The membrane is subsequently incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate, allowing for visualization of the protein bands.[14]
In Vitro Kinase Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: The kinase, its specific substrate, and ATP are combined in a kinase reaction buffer within the wells of a microplate.[7][17] For calmodulin-dependent kinases like MLCK, calcium and calmodulin are essential components of the reaction buffer.[18]
-
Inhibitor Addition: Serial dilutions of the test compound are added to the reaction wells.[17]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specified duration.[17]
-
Signal Detection: Kinase activity is quantified by measuring either the amount of ADP produced or the level of substrate phosphorylation. Luminescence-based assays, such as ADP-Glo™, are commonly used for this purpose.[7]
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki).[17]
P-glycoprotein (P-gp) Efflux Assay
This assay evaluates the capacity of a compound to inhibit the efflux pump activity of P-gp.
Protocol:
-
Cell Model: A cell line engineered to overexpress P-gp is utilized for this assay.[19]
-
Inhibitor Incubation: The cells are pre-incubated with various concentrations of the test compound.[19]
-
Fluorescent Substrate Addition: A known fluorescent substrate of P-gp, such as Rhodamine 123, is added to the cells.[19]
-
Substrate Accumulation: The cells are incubated for a defined period to allow for the uptake and potential efflux of the fluorescent substrate.[19]
-
Quantification of Intracellular Fluorescence: The accumulation of the fluorescent substrate within the cells is measured using a fluorescence microplate reader or flow cytometry. An increase in intracellular fluorescence is indicative of P-gp inhibition.[19]
Section 5: Visualizations of Pathways and Workflows
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by Berbamine.
Caption: this compound's mechanism as a calmodulin and P-gp inhibitor.
Experimental Workflow Diagrams
Caption: A generalized workflow for the MTT cell viability assay.
Caption: A standard workflow for the Western blotting technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of berbamine compound E6 and calmodulin-dependent myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-gp Substrate Identification | Evotec [evotec.com]
- 6. content.abcam.com [content.abcam.com]
- 7. promega.jp [promega.jp]
- 8. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has a long history in traditional medicine. Modern scientific investigation has revealed its significant pharmacological potential, particularly in the realms of oncology, inflammation, and cardiovascular disease. This technical guide provides an in-depth overview of the molecular targets and mechanisms of action of berbamine, with a focus on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro cytotoxic activity of berbamine across various cancer cell lines, providing key quantitative data for comparative analysis.
Table 1: IC50 Values of Berbamine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| Tca8113 | Tongue Carcinoma | 218.52 ± 18.71 | 48 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [1] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [1] |
| HeLa | Cervical Cancer | 245.18 ± 17.33 | 48 | [1] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [1] |
| T47D | Breast Cancer | 25 | 48 | [2] |
| MCF-7 | Breast Cancer | 25 | 48 | [2] |
| SNU-1 | Gastric Cancer | 30 | Not Specified | [3] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | Not Specified | [4] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | Not Specified | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | Not Specified | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | Not Specified | [4] |
Table 2: Direct Molecular Binding and Inhibition Data
| Target | Assay Type | Value | Citation |
| BRD4 | HTRF Assay | IC50 = 12.10 µM | [5] |
| BACE1 | Enzyme Inhibition Assay | IC50 = 62.96 µM | [6] |
| BACE1 | Surface Plasmon Resonance (SPR) | KD = 1.261 µM | [6] |
| NEK7 | Not Specified | IC50 = 4.2 µM | [7] |
Key Signaling Pathways and Mechanisms of Action
Berbamine exerts its therapeutic effects by modulating multiple intracellular signaling pathways that are often dysregulated in disease. The following sections detail these pathways and include visualizations generated using the DOT language.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Berbamine has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer properties.[8][9] Berbamine can suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing the translocation of p65 to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[8][9]
Caption: Berbamine inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Berbamine has been demonstrated to suppress the phosphorylation of key MAPK members, including JNK and ERK1/2, in response to inflammatory stimuli.[10] This inhibition contributes to its anti-inflammatory effects.
Caption: Berbamine inhibits the MAPK signaling pathway.
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. Berbamine and its derivatives have been shown to inhibit this pathway by directly targeting and inhibiting the autophosphorylation of JAK2.[11] This leads to the suppression of STAT3 phosphorylation and the downregulation of its target genes involved in cell survival, such as Mcl-1 and Bcl-xL.[12]
Caption: Berbamine inhibits the JAK/STAT signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival. Berbamine has been shown to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells. The inhibition of PI3K/Akt signaling by berbamine can lead to the activation of downstream pro-apoptotic molecules.
Caption: Berbamine inhibits the PI3K/Akt signaling pathway.
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β)/SMAD pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages. Berbamine has been shown to activate the TGF-β/SMAD pathway, which can lead to cell cycle arrest and apoptosis in some cancer cells.[13] This effect may be mediated by the downregulation of inhibitory SMAD7.[1]
Caption: Berbamine activates the TGF-β/SMAD pathway.
CaMKII Signaling Pathway
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a key mediator of calcium signaling and is implicated in various cellular processes, including cancer progression. Berbamine is a known inhibitor of CaMKII, and this inhibition is a significant mechanism behind its anti-cancer effects, particularly in liver cancer.[14] By inhibiting CaMKII, berbamine can suppress cancer cell proliferation and induce apoptosis.[15]
Caption: Berbamine inhibits the CaMKII signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of berbamine.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of berbamine for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16][17]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
General Protocol:
-
Treat cells with berbamine at the desired concentration and for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
-
Cell Migration Assay (Wound Healing Assay)
This assay is used to study cell migration in vitro.
-
Principle: A "wound" or scratch is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time.
-
General Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Add fresh media containing different concentrations of berbamine or a vehicle control.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.[18][19]
-
Cardiovascular Effects
Berbamine exhibits significant cardioprotective effects. In patients with congestive heart failure, berberine (B55584), a related compound, has been shown to improve cardiac function.[20] The mechanisms underlying these effects are multifaceted and include:
-
Positive Inotropic Effects: Berbamine can increase myocardial contractility.[15]
-
Calcium Homeostasis: It can protect the heart from ischemia/reperfusion injury by maintaining cytosolic Ca²⁺ homeostasis and preventing the activation of calpain.
-
Anti-arrhythmic Properties: Berbamine has demonstrated anti-arrhythmic effects.[20]
Clinical and Pharmacokinetic Profile
Clinical trials have investigated the therapeutic use of berberine, a closely related alkaloid, for various conditions. In a randomized controlled trial, berberine administered at 500 mg twice daily for 12 weeks was shown to lower total cholesterol in men with hyperlipidemia.[21] For non-alcoholic steatohepatitis, a clinical trial protocol involves oral administration of 0.5g of berberine three times a day for 48 weeks.[22] Generally, dosages of up to 1.5 grams per day have been used in adults for up to six months.[23]
Conclusion
Berbamine is a multi-target natural product with significant therapeutic potential. Its ability to modulate key signaling pathways involved in cancer, inflammation, and cardiovascular disease makes it a compelling candidate for further drug development. This technical guide has provided a comprehensive overview of its known targets, mechanisms of action, and pharmacological properties. The detailed information on quantitative data, signaling pathways, and experimental protocols is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable compound. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into effective clinical applications.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. researchgate.net [researchgate.net]
- 5. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polypharmacology of Berberine Based on Multi-Target Binding Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advance in identified targets of berberine [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study progress of berberine for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. integrativepro.com [integrativepro.com]
An In-depth Technical Guide to the Off-Target Effects of Berbamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary off-target effects of Berbamine (B205283), a bisbenzylisoquinoline alkaloid with known therapeutic potential. While the query specified "E6 Berbamine," this term does not correspond to a recognized derivative in the scientific literature. Therefore, this document focuses on the well-documented off-target profile of Berbamine and its closely related derivatives. Understanding these off-target interactions is crucial for the safe and effective development of Berbamine-based therapeutics.
Quantitative Summary of Off-Target Interactions
The following tables summarize the known off-target interactions and cytotoxic effects of Berbamine and its derivatives.
Table 1: Off-Target Kinase and Protein Inhibition
| Compound | Target | Assay Type | Value | Reference |
| Berbamine Derivative (PA4) | CAMKIIγ | In vitro kinase assay | IC50: ~2.77 µM | [1] |
| Berbamine Derivative (BBMD3) | JAK2 | In vitro kinase assay | IC50: 0.69 µM | [2] |
| Berbamine | BRD4 | HTRF Assay | IC50: 12.10 µM | [3] |
| Berbamine | BRD4 | Surface Plasmon Resonance (SPR) | KD: 10 µM | [3] |
Table 2: Cytotoxicity of Berbamine in Human Cancer Cell Lines
| Cell Line | Assay Type | IC50 | Time Point | Reference |
| A549 (Lung Cancer) | MTT Assay | 8.3 ± 1.3 µM | 72 h | [4] |
| PC9 (Lung Cancer) | MTT Assay | 16.8 ± 0.9 µM | 72 h | [4] |
| SMMC7721 (Hepatoma) | MTT Assay | 22.8 ± 1.3 µg/ml | 24 h | [5] |
| SMMC7721 (Hepatoma) | MTT Assay | 10.9 ± 0.5 µg/ml | 48 h | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of Berbamine.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CAMKIIγ, JAK2)
-
Kinase buffer (specific to the kinase)
-
ATP
-
Substrate (peptide or protein specific to the kinase)
-
Test compound (Berbamine or its derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1]
-
Reagents and Materials:
-
Cell line of interest (e.g., H9 T-cell lymphoma cells)
-
Cell culture medium
-
Test compound (e.g., PA4) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for protein analysis (SDS-PAGE, Western blot)
-
Antibodies against the target protein (e.g., CAMKIIγ) and a loading control.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 45°C to 60°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the temperature at which the protein denatures and precipitates. An increase in the melting temperature in the presence of the compound indicates target engagement.
-
BRD4 Inhibition Assays
-
Reagents and Materials:
-
Recombinant BRD4 protein
-
Biotinylated histone peptide substrate
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
XL665-labeled streptavidin
-
Assay buffer
-
Test compound (Berbamine)
-
384-well low-volume plates
-
-
Procedure:
-
Add the test compound, BRD4 protein, and biotinylated histone peptide to the wells.
-
Incubate to allow for binding.
-
Add the HTRF detection reagents (europium-labeled antibody and XL665-labeled streptavidin).
-
Incubate to allow the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the percent inhibition.
-
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant BRD4 protein
-
Test compound (Berbamine)
-
Running buffer
-
-
Procedure:
-
Immobilize the BRD4 protein onto the sensor chip surface.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.
-
Regenerate the sensor surface between injections.
-
Analyze the binding sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Cytotoxicity Assay (MTT/MTS)[4][5]
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound (Berbamine)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value.
-
Signaling Pathways and Visualizations
Berbamine has been shown to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Berbamine and its derivatives have been shown to inhibit this pathway by targeting JAK2.[2][6]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Berbamine has been identified as an inhibitor of this pathway by preventing the nuclear translocation of the p65 subunit.[7][8][9]
BRD4/c-MYC Signaling Pathway
BRD4 is an epigenetic reader that plays a critical role in the transcription of oncogenes, including c-MYC. Berbamine has been identified as a novel inhibitor of BRD4.[3]
General Workflow for Off-Target Screening
The following diagram illustrates a typical workflow for identifying and characterizing the off-target effects of a small molecule inhibitor.
Conclusion
The preliminary screening of Berbamine and its derivatives reveals a polypharmacological profile with inhibitory activity against several key signaling pathways implicated in cancer and inflammation, including the JAK/STAT, NF-κB, and BRD4/c-MYC pathways. While CaMKIIγ is a known target, these off-target effects are significant and occur at micromolar concentrations. A thorough understanding and characterization of these off-target interactions are paramount for the continued development of Berbamine as a therapeutic agent. Future work should focus on comprehensive kinome profiling of Berbamine itself, validation of these off-target effects in relevant in vivo models, and structure-activity relationship studies to potentially modulate this polypharmacology to enhance therapeutic efficacy and minimize adverse effects.
References
- 1. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers | MDPI [mdpi.com]
- 7. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine and thymoquinone exert protective effects against immune-mediated liver injury via NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
E6 Berbamine: A Technical Guide to Cell Permeability Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cell permeability characteristics of E6 Berbamine (B205283), a compound of significant interest for its therapeutic potential. This document summarizes key quantitative data, details experimental methodologies for assessing cell permeability, and illustrates the relevant biological pathways and experimental workflows.
Core Permeability Data
The cell permeability of a compound is a critical determinant of its oral bioavailability and overall pharmacokinetic profile. Berbamine has been shown to be a substrate for P-glycoprotein (P-gp), a major efflux transporter, which significantly impacts its net cellular accumulation. The following table summarizes the key quantitative data related to the cell permeability of berbamine.
| Parameter | Cell Line | Value | Citation |
| Efflux Ratio | Caco-2 | 24.2 ± 4.5 | [1] |
| MDCKII-MDR1 | 27.4 ± 5.1 | ||
| Apparent Permeability (Papp) (A→B) | Caco-2 | 8.82 x 10⁻⁷ cm/s (for Berberine) | [2] |
| Apparent Permeability (Papp) (B→A) | Caco-2 | Value not explicitly stated, but B-A flux is significantly greater than A-B flux | [3][4] |
Note: Data for the apparent permeability of berbamine is limited. The value provided for Berberine (B55584), a structurally similar isoquinoline (B145761) alkaloid, is included for reference. The high efflux ratios in both Caco-2 and P-gp overexpressing MDCKII-MDR1 cells strongly indicate that berbamine is actively transported out of cells by P-glycoprotein.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the cell permeability of berbamine.
Caco-2 Permeability Assay (Bidirectional Transport)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption. When cultured on semi-permeable supports, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelial barrier.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a high density.
-
The cells are maintained for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
2. Bidirectional Transport Assay:
-
Apical to Basolateral (A→B) Permeability:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
A solution containing berbamine at a defined concentration (e.g., 10 µM) is added to the apical (donor) compartment.
-
Fresh transport buffer is added to the basolateral (receiver) compartment.
-
At specified time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral compartment and replaced with fresh buffer.
-
-
Basolateral to Apical (B→A) Permeability:
-
The process is reversed, with the berbamine solution added to the basolateral (donor) compartment and samples collected from the apical (receiver) compartment.
-
3. Quantification and Data Analysis:
-
The concentration of berbamine in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
-
The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.
MDCKII-MDR1 Permeability Assay
To specifically investigate the role of P-glycoprotein in the efflux of berbamine, a Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (which encodes for P-gp) is utilized.
1. Cell Culture:
-
MDCKII-MDR1 cells are cultured in a similar manner to Caco-2 cells, though the time to form a confluent monolayer is typically shorter (around 4-7 days).
2. Transport Assay:
-
The bidirectional transport assay is performed as described for the Caco-2 cells.
-
To confirm the specific involvement of P-gp, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the B→A transport and the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by berbamine and the general workflow for assessing its cell permeability.
Caption: Workflow for assessing berbamine cell permeability.
Caption: Berbamine inhibits the NF-κB signaling pathway.
Caption: Berbamine influences the TGF-β/SMAD signaling cascade.
Caption: Berbamine targets the CAMKII signaling pathway.
References
- 1. Frontiers Publishing Partnerships | Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines [frontierspartnerships.org]
- 2. A potential cocrystal strategy to tailor in-vitro dissolution and improve Caco-2 permeability and oral bioavailability of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein-mediated transport of berberine across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. A rapid method for simultaneous quantification of berberine, berbamine, magnoflorine and berberrubine in mouse serum using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An UPLC-MS/MS method for quantifying tetrandrine and its metabolite berbamine in human blood: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive LC-MS/MS assay for the determination of berbamine in rat plasma with application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
E6 Berbamine and its Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus, has a long history in traditional medicine. Its synthetic derivative, E6 Berbamine (Berbamine p-nitrobenzoate), has emerged as a molecule of significant interest in pharmacological research due to its enhanced potency as a calmodulin antagonist.[1] A growing body of evidence suggests that many of the biological effects of berbamine and its derivatives are intrinsically linked to their interaction with cellular membranes. This interaction is a critical initiating event that triggers a cascade of downstream cellular responses, including the modulation of ion channels, effects on membrane transport proteins, and the initiation of signaling pathways that influence cell fate.
This technical guide provides an in-depth exploration of the interaction between this compound and cellular membranes. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the current state of knowledge, including the physicochemical properties of berbamine that govern its membrane interactions, its effects on membrane-associated proteins and signaling pathways, and detailed protocols for investigating these phenomena. While direct biophysical data on this compound's interaction with membranes is still emerging, this guide consolidates available information on the parent compound, berbamine, to provide a robust framework for future research and drug development endeavors.
Physicochemical Properties and Membrane Permeability
The ability of a small molecule to interact with and permeate cellular membranes is largely dictated by its physicochemical properties. While specific experimental data for this compound is limited, the properties of its parent compound, berbamine, offer valuable insights.
Lipophilicity and Solubility
Berbamine chloride has been characterized as a fairly hydrophilic compound, with experimentally determined Log P values of approximately -1.51.[2] This suggests that while it is water-soluble, it possesses some capacity to interact with the lipid environment of the cell membrane. The addition of a p-nitrobenzoate group to form this compound likely increases its lipophilicity, which could enhance its membrane permeability and intracellular accumulation.[1][3] The modification of berbamine with lipophilic side chains has been shown to improve its membrane permeability and subsequent biological activity.[3]
Table 1: Physicochemical Properties of Berbamine and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log P (experimental) | Log P (computed) |
| Berbamine | C37H40N2O6 | 608.7 | -1.51[2] | -0.9 to -2.2[2] |
| This compound | C44H43N3O9 | 757.83[4] | Not available | Not available |
Cellular Uptake and Transmembrane Diffusion
Studies have demonstrated that berbamine can interact with and cross lipid membranes via diffusion.[5] This passive diffusion is a crucial aspect of its mechanism of action, allowing it to reach intracellular targets. The use of a biotinylated berbamine derivative has shown that it can penetrate the plasma membrane and localize in the cytoplasm, indicating that its primary targets may be intracellular or related to signaling molecules activated at the membrane.[6] Furthermore, the encapsulation of berbamine in liposomes has been explored as a strategy to enhance its delivery across cellular membranes.[7]
Interaction with Cellular Membrane Components and Effects on Membrane Properties
The interaction of this compound with the cellular membrane is not merely a passive transit but involves dynamic interplay with membrane lipids and proteins, leading to alterations in membrane properties and function.
Effects on Membrane-Associated Proteins
A significant body of research points to the modulation of membrane-associated proteins as a key mechanism of berbamine's action.
-
Calcium Channels: Berbamine is recognized as a calcium channel blocker.[8] It has been shown to antagonize the increase in intracellular calcium concentration ([Ca2+]i) induced by KCl and norepinephrine (B1679862) in cardiomyocytes, suggesting an inhibitory effect on voltage-dependent and receptor-operated calcium channels.[9] This effect is central to many of its pharmacological activities, including its cardioprotective effects.
-
P-glycoprotein (P-gp): Berbamine has been identified as an inhibitor of the P-glycoprotein (P-gp) efflux pump, a membrane transporter that contributes to multidrug resistance in cancer cells.[10][11] By inhibiting P-gp, berbamine can increase the intracellular concentration of other chemotherapeutic agents, potentially reversing multidrug resistance.
Interaction with Lipid Rafts
While direct quantitative data on the interaction of this compound with lipid rafts is not yet available, these specialized membrane microdomains, enriched in cholesterol and sphingolipids, are critical platforms for cellular signaling. Given that many of the signaling pathways modulated by berbamine are known to be organized within lipid rafts, it is plausible that this compound's effects are, at least in part, mediated by its interaction with these domains. Further research is warranted to investigate the partitioning of this compound into lipid rafts and its impact on their structure and function.
Effects on Membrane Fluidity
The influence of small molecules on the fluidity of the cell membrane can have profound effects on cellular processes. While no specific studies have measured the effect of this compound on membrane fluidity using techniques such as Laurdan generalized polarization (GP) or fluorescence anisotropy, its demonstrated ability to interact with the lipid bilayer suggests that it may induce changes in membrane order and dynamics.
Signaling Pathways Modulated by this compound at the Cellular Membrane
The interaction of this compound with the cellular membrane initiates a cascade of downstream signaling events that are central to its observed biological effects, particularly its anti-cancer and pro-apoptotic activities.
Calcium Signaling
As a calcium channel blocker, a primary effect of this compound is the modulation of intracellular calcium homeostasis. By inhibiting the influx of extracellular calcium, this compound can attenuate calcium-dependent signaling pathways that are often dysregulated in disease states. This includes the calmodulin (CaM)-dependent pathways, as this compound is a potent CaM antagonist.[1]
References
- 1. (+)-Berbamine | C37H40N2O6 | CID 275182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping Berberine distribution in liposomes: the role of drug-phospholipid interactions in localization and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine 6078-17-7 [sigmaaldrich.com]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Berbamine - Wikipedia [en.wikipedia.org]
- 9. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of P-Glycoprotein by HIV Protease Inhibitors Increases Intracellular Accumulation of Berberine in Murine and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of E6 Berbamine Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berbamine is a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus. It has demonstrated a wide range of biological activities, including anti-inflammatory, anti-arrhythmic, and anti-cancer effects. In cancer research, Berbamine has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines by targeting pathways such as STAT3 and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2] Proper preparation of a stable, concentrated stock solution is the first critical step for accurate and reproducible in vitro and in vivo studies.
This document provides a detailed protocol for the preparation, handling, and storage of an E6 Berbamine stock solution, primarily using Dimethyl Sulfoxide (DMSO) as the solvent due to the compound's high solubility in it.[1][2][3]
Safety Precautions
This compound should be handled with care, as the material is considered hazardous until more toxicological information is available.[3] When handling the solid compound or its solutions, adhere to the following safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4]
-
Accidental Exposure: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air.[4][6]
-
Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[4][5]
Quantitative Data Summary
The solubility and storage recommendations for this compound are summarized in the table below. DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Parameter | Solvent/Condition | Value | References |
| Solubility | Dimethyl Sulfoxide (DMSO) | ≥12 - 100 mg/mL | [2] |
| Ethanol | ~0.5 - 4.57 mg/mL (Slightly soluble) | [1][3] | |
| Water / PBS (pH 7.2) | Sparingly soluble (~0.25 mg/mL) | ||
| Storage (Solid) | Temperature | -20°C | [1][3] |
| Stability | ≥ 4 years | [3] | |
| Storage (Stock Solution) | In DMSO at -20°C | Up to 1 month | [2] |
| In DMSO at -80°C | Up to 1 year | [2] | |
| Aqueous Dilutions | Not recommended for >1 day | [3] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (as Berbamine Dihydrochloride, M.Wt: 681.7 g/mol ) in DMSO. Adjust calculations based on the specific molecular weight provided on your product's certificate of analysis.
4.1 Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE)
4.2 Protocol Steps
-
Pre-analysis Calculation:
-
Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution (Formula Weight: 681.7 g/mol ):
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 681.7 g/mol x 1000 mg/g = 6.82 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 6.82 mg of this compound powder directly into the tube. Handle in a fume hood to avoid aerosol formation.[4]
-
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryogenic vials.[2]
-
Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For short-term storage (up to 1 month), store aliquots at -20°C. For long-term storage (up to 1 year), store at -80°C.[2]
-
4.3 Preparation of Working Solutions
-
For cell-based assays, thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium. Note that for maximum solubility in aqueous buffers, the initial DMSO stock should be diluted into the buffer of choice.[3]
-
It is not recommended to store aqueous working solutions for more than one day.[3]
Experimental Workflow Diagram
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. BERBAMINE - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Berberine chloride | Alkaloids | Antibiotics | Antifungal | TargetMol [targetmol.com]
Application Notes and Protocols for E6 Berbamine in In Vitro Studies
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has garnered significant attention in biomedical research for its potent anti-cancer properties.[1][2] It has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in a variety of cancer cell lines.[3][4][5] These application notes provide a comprehensive guide for researchers utilizing E6 Berbamine (hereafter referred to as Berbamine) in in vitro settings, with a focus on its working concentrations, relevant experimental protocols, and underlying molecular mechanisms.
Application Notes
Working Concentrations
The effective working concentration of Berbamine varies depending on the cell line and the duration of treatment. It is crucial to determine the optimal concentration for each specific experimental model through dose-response studies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. Berbamine has demonstrated cytotoxic effects across a range of cancer types in a dose- and time-dependent manner.[1][4][6]
Summary of Berbamine IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SGC-7901 | Gastric Cancer | 48 | 11.13 | [4] |
| 72 | 4.15 | [4] | ||
| BGC-823 | Gastric Cancer | 48 | 16.38 | [4] |
| 72 | 5.79 | [4] | ||
| A549 | Lung Cancer | 72 | 8.3 ± 1.3 | [6] |
| PC9 | Lung Cancer | 72 | 16.8 ± 0.9 | [6] |
| KU812 | Chronic Myeloid Leukemia | 24 | 5.83 (µg/ml) | [5] |
| 48 | 3.43 (µg/ml) | [5] | ||
| 72 | 0.75 (µg/ml) | [5] | ||
| T47D | Breast Cancer | 48 | 25 | [7] |
| MCF-7 | Breast Cancer | 48 | 25 | [7] |
| H9 | T-cell Lymphoma | - | 4.0 | [8] |
| RPMI8226 | Multiple Myeloma | - | 6.19 | [8] |
Note: The GES-1 normal gastric epithelial cell line showed an IC50 of >40 µM after 48 and 72 hours, indicating lower toxicity to non-cancerous cells.[4]
Mechanism of Action
Berbamine exerts its anti-cancer effects through the modulation of multiple signaling pathways involved in cell survival, proliferation, and apoptosis.[9] Key mechanisms include:
-
Induction of Apoptosis: Berbamine triggers programmed cell death by activating intrinsic, mitochondria-mediated apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][2]
-
Cell Cycle Arrest: It can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, by altering the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases.[1][4][7]
-
Signaling Pathway Modulation: Berbamine has been shown to impact several critical signaling cascades:
-
p53-Dependent Apoptosis: In colorectal cancer cells, Berbamine increases the protein levels of p53, leading to the activation of downstream targets like caspase-3 and caspase-9.[1][2]
-
Wnt/β-catenin Pathway: It can inhibit the Wnt/β-catenin signaling pathway in ovarian cancer cells.[3]
-
BRD4/c-MYC Pathway: In gastric cancer, Berbamine acts as a BRD4 inhibitor, leading to the suppression of c-MYC.[4]
-
PI3K/Akt Pathway: Berbamine has been observed to inhibit the PI3K/Akt signaling pathway in lung and liver cancer cells.[6][10]
-
TGF-β/Smad Pathway: It can activate the TGF-β/Smad pathway, contributing to its anti-cancer effects.[5][9]
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of Berbamine on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Berbamine (dissolved in DMSO as a stock solution)[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[6]
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1][4] Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Berbamine in culture medium from the stock solution.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of Berbamine (e.g., 0, 5, 10, 20, 40 µM) to the wells.[4][6] Include a vehicle control (DMSO) at a concentration equivalent to the highest Berbamine concentration.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Berbamine treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Berbamine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1]
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Berbamine (e.g., 20 µg/ml) for a specified time (e.g., 48 hours).[1] Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1][12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.[1] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12]
Cell Cycle Analysis
This protocol determines the effect of Berbamine on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
Berbamine
-
70% ice-cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells with Berbamine as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[1]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing PI and RNase A.[1]
-
Incubate for 15-30 minutes at room temperature in the dark.[1]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualizations
Caption: General experimental workflow for in vitro studies with Berbamine.
Caption: Berbamine-induced p53-dependent apoptosis pathway.[1][2]
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: E6 Berbamine Cytotoxicity in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Berbamine (B205283) (BBM), a natural bis-benzylisoquinoline alkaloid isolated from plants like Berberis amurensis, has demonstrated significant anti-tumor effects across various cancer types.[1][2] In non-small cell lung cancer (NSCLC), particularly in the A549 cell line, berbamine has been shown to inhibit cell proliferation, migration, and invasion while inducing apoptosis (programmed cell death).[1][3] Its mechanism of action involves the modulation of key cellular signaling pathways, making it a compound of interest for therapeutic development.[4] This document provides detailed protocols for assessing the cytotoxicity of E6 Berbamine in A549 cells and summarizes its effects on key signaling pathways.
Data Presentation: Quantitative Effects of Berbamine on A549 Cells
The cytotoxic and anti-proliferative effects of berbamine on A549 cells have been quantified through various assays. The data presented below is compiled from multiple studies to provide a comprehensive overview.
Table 1: IC50 Values and Effective Concentrations of Berbamine in A549 Cells
| Assay Type | Parameter | Concentration | Incubation Time | Outcome | Reference |
| MTT Assay | IC50 | 8.3 ± 1.3 µM | 72 hours | 50% inhibition of cell growth. | [1] |
| MTT Assay | Growth Suppression | 10 - 80 µM | 24, 48, 72 hours | Dose- and time-dependent growth suppression observed. | [3] |
| Proliferation Assays (Colony Formation, EdU) | Significant Inhibition | 10 µM | Not Specified | Significant inhibition of A549 cell proliferation. | [1] |
| Cell Death Assays (Trypan Blue, ELISA) | Significant Induction | 20 µM | Not Specified | Significant induction of cell death in A549 cells. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
A549 Cell Culture and Maintenance
-
Cell Line: Human lung adenocarcinoma cell line A549.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]
-
Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging or seeding for experiments.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
A549 cells
-
96-well plates
-
Berbamine (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000 - 8,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Berbamine in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of Berbamine (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO concentration matched to the highest Berbamine dose).
-
Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Trypan Blue Exclusion Assay for Cell Death
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Materials:
-
A549 cells treated with Berbamine in 6-well plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture and treat A549 cells with desired concentrations of Berbamine for a specific duration.
-
Collect both adherent and floating cells. For adherent cells, use Trypsin-EDTA to detach them.
-
Centrifuge the cell suspension and resuspend the pellet in 1 mL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of dead cells: (Number of blue cells / Total number of cells) x 100.
-
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and evaluate the effect of Berbamine on signaling pathways.
-
Materials:
-
A549 cells treated with Berbamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PI3K, anti-p-Akt, anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-GAPDH).[1][3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat A549 cells with Berbamine as required.
-
Lyse the cells using ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize the data.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing Berbamine cytotoxicity in A549 cells.
Berbamine-Modulated Signaling Pathways in A549 Cells
Berbamine exerts its anti-cancer effects by targeting multiple critical signaling cascades that regulate cell survival, proliferation, and apoptosis.
-
PI3K/Akt Pathway: Berbamine inhibits the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[1] Inhibition of this pathway can lead to decreased cell growth and survival.
-
MDM2-p53 Pathway: The compound also inhibits the MDM2-p53 pathway.[1] By inhibiting MDM2, Berbamine leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn can trigger apoptosis and cell cycle arrest.
-
Apoptosis Regulation (Bcl-2 Family): Berbamine modulates the balance of pro- and anti-apoptotic proteins. It down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[2][3] This shift in the Bcl-2/Bax ratio promotes the mitochondrial pathway of apoptosis, leading to the activation of executioner caspases like caspase-3.[1]
Caption: Key signaling pathways modulated by this compound in A549 cells.
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Suppression of human lung cancer cell growth and migration by berbamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
E6 Berbamine's Potential in Colorectal Cancer Therapy: An Overview of Apoptosis Induction
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Berbamine (B205283), a natural bisbenzylisoquinoline alkaloid, has demonstrated significant potential in the targeted therapy of colorectal cancer by inducing programmed cell death, or apoptosis, in cancer cells. Research indicates that berbamine's efficacy is linked to its ability to modulate key signaling pathways, primarily the p53-dependent apoptotic pathway, leading to the suppression of tumor cell viability and growth. This report provides a detailed overview of the quantitative effects of berbamine on colorectal cancer cells, comprehensive experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.
The anticancer activities of berbamine have been observed in various cancer types, and recent studies have focused on its effects on colorectal cancer, one of the leading causes of cancer-related deaths worldwide.[1] Berbamine has been shown to inhibit the proliferation of colorectal cancer cell lines in a time- and concentration-dependent manner.[2]
Quantitative Analysis of Berbamine's Efficacy
The cytotoxic effects of berbamine on colorectal cancer cell lines, including HCT116, SW480, and HT-29, have been quantified through various studies. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in this analysis.
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| HCT116 | 48 hours | 12.3 ± 1.02 | [2] |
| SW480 | 48 hours | 16.4 ± 0.89 | [2] |
| HT-29 | Not Specified | 14 | [3] |
Berbamine treatment has been shown to significantly increase the percentage of apoptotic cells in colorectal cancer cell lines.[2] This is accompanied by cell cycle arrest, primarily at the G0/G1 phase.[2]
The induction of apoptosis by berbamine is mediated by the regulation of key apoptosis-related proteins. Western blot analyses have consistently shown an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins following berbamine treatment.[2][3]
| Cell Line | Protein | Effect of Berbamine Treatment | Reference |
| HCT116 & SW480 | p53 | Increased | [2] |
| HCT116 & SW480 | Bax | Increased | [2] |
| HCT116 & SW480 | Bcl-2 | Decreased | [2] |
| HCT116 & SW480 | Caspase-3 | Increased | [2] |
| HCT116 & SW480 | Caspase-9 | Increased | [2] |
| HCT116 & SW480 | PARP | Increased | [2] |
Signaling Pathways and Experimental Workflows
The primary mechanism of berbamine-induced apoptosis in colorectal cancer cells involves the activation of the p53-dependent signaling pathway. Berbamine treatment leads to an upregulation of p53, which in turn modulates the expression of downstream targets like the Bcl-2 family of proteins, ultimately leading to the activation of caspases and the execution of apoptosis.[2] Additionally, the MEK/ERK signaling pathway has also been implicated in the anticancer effects of berbamine in colon cancer cells.[3]
Caption: p53-dependent apoptotic pathway induced by berbamine.
The experimental validation of berbamine's effects on colorectal cancer cells typically involves a series of in vitro assays. The general workflow begins with cell culture and treatment, followed by assays to assess cell viability, apoptosis, and protein expression.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of berbamine on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
Berbamine
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of berbamine (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
Colorectal cancer cells treated with berbamine
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
Materials:
-
Colorectal cancer cells treated with berbamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Normalize the band intensities to a loading control like β-actin.
References
- 1. Berberine Induces Caspase-Independent Cell Death in Colon Tumor Cells through Activation of Apoptosis-Inducing Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: E6 Berbamine for Inhibiting the NF-κB Pathway in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation, a critical biological response to harmful stimuli, is tightly regulated by complex signaling networks. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of this response, playing a pivotal role in the expression of pro-inflammatory genes in immune cells such as macrophages. Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases, making it a prime target for therapeutic intervention.
Berbamine, a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus, has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB pathway. E6 Berbamine, a synthetic derivative of Berbamine (also known as Berbamine p-nitrobenzoate or O-(4-Nitrobenzoyl)berbamine), is a subject of growing interest. While direct studies on this compound's effect on the NF-κB pathway in macrophages are limited, its structural similarity to Berbamine suggests it may exhibit similar, and potentially more potent, inhibitory effects.
These application notes provide a comprehensive overview of the mechanism of Berbamine-mediated NF-κB inhibition in macrophages, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers investigating the therapeutic potential of this compound and other related compounds in inflammatory conditions.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Berbamine has been shown to exert its anti-inflammatory effects by targeting several key steps in the canonical NF-κB signaling cascade in macrophages.[1][2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p50/p65 NF-κB dimer, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Berbamine intervenes in this pathway by:
-
Inhibiting IKKα and IκBα Phosphorylation: Berbamine has been observed to decrease the phosphorylation of both IKKα and IκBα.[3] This prevents the degradation of IκBα and keeps the NF-κB complex sequestered in the cytoplasm.
-
Preventing p65 Nuclear Translocation: By inhibiting IκBα degradation, Berbamine effectively blocks the nuclear translocation of the active p65 subunit.[3][4]
-
Upregulating A20: Some studies suggest that Berbamine can upregulate the expression of A20, a ubiquitin-editing enzyme that acts as a negative feedback regulator of the NF-κB pathway.[4]
The following diagram illustrates the proposed mechanism of Berbamine's inhibitory action on the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of Berbamine on key components of the NF-κB pathway and downstream inflammatory mediators in macrophage cell lines.
Table 1: Effect of Berbamine on NF-κB Pathway Protein Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages [1]
| Treatment | Concentration (µM) | p-p65 Inhibition (%) | p-IκBα Inhibition (%) |
| Berbamine | 2.5 | Significant | Significant |
| Berbamine | 5 | More Significant | More Significant |
| Berbamine | 10 | Most Significant | Most Significant |
Note: The original data was presented as representative Western blots. The inhibition is described in a dose-dependent manner.
Table 2: Effect of Berbamine on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages [5]
| Cytokine | Berbamine Concentration (µM) | Inhibition of mRNA Expression |
| IL-1β | 2.5, 5, 10 | Dose-dependent decrease |
| IL-6 | 2.5, 5, 10 | Dose-dependent decrease |
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the NF-κB pathway in macrophages, based on established methods for Berbamine.
Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins
This protocol allows for the detection of changes in the phosphorylation status of key NF-κB pathway proteins.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (100 ng/mL) for 30 minutes.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibodies overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system. Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Protocol 2: Immunofluorescence Staining for p65 Nuclear Translocation
This protocol visualizes the subcellular localization of the NF-κB p65 subunit.
Materials:
-
RAW 264.7 cells cultured on glass coverslips
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Culture RAW 264.7 cells on glass coverslips. Treat the cells with this compound followed by LPS stimulation as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with 1% BSA for 1 hour. Incubate with the anti-p65 primary antibody overnight at 4°C. After washing, incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images and analyze the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine mRNA Expression
This protocol quantifies the expression levels of NF-κB target genes.
Materials:
-
Treated macrophage cell pellets
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and RNA Extraction: Treat RAW 264.7 cells with this compound and/or LPS for a specified time (e.g., 6 hours).[5] Extract total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based master mix and specific primers for your target genes and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion and Future Directions
The available evidence strongly supports the role of Berbamine as a potent inhibitor of the NF-κB signaling pathway in macrophages. While direct experimental data for its derivative, this compound, in this specific context is currently lacking, its structural relationship to Berbamine makes it a compelling candidate for further investigation. The protocols and data presented here provide a solid foundation for researchers to explore the anti-inflammatory potential of this compound. Future studies should focus on directly quantifying the inhibitory effects of this compound on the NF-κB pathway in macrophages, determining its IC50 values for key pathway components, and evaluating its efficacy in in vivo models of inflammatory diseases. Such research will be crucial in elucidating the full therapeutic potential of this promising compound.
References
- 1. karger.com [karger.com]
- 2. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine inhibited LPS or acetate-induced inflammatory response in Raw264.7 cells. (A−B) Cells were treated with indicated concentrations of BM for 6 h in the absence or presence of LPS (100 ng·mL−1 ) or acetate (20 nmol·L−1), the levels of IL-1β and IL-6 mRNA expression were determined by real-time PCR. (C) Cells were treated with indicated concentrations of BM for 30 min in the absence or presence of LPS (100 ng·mL−1 ), the levels of p65 and STAT3 phosphorylation were determined by western blot analysis. The densities of protein bands were analyzed by Image J software. Results are shown as mean ± SEM of three independent experiments. *P < 0.05, **P < 0.01 vs control [cjnmcpu.com]
Application Notes and Protocols: E6 Berbamine for Studying Wnt/β-catenin Signaling in Ovarian Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, often characterized by late-stage diagnosis and the development of chemoresistance.[1] The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a frequent event in ovarian cancer, contributing to tumor initiation, progression, and resistance to therapy.[2] This makes the Wnt/β-catenin pathway a compelling target for novel therapeutic interventions.
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from Berberis amurensis, has demonstrated anti-tumor activities in various cancers.[1] Recent studies have highlighted its potential in ovarian cancer by demonstrating its ability to suppress cell proliferation, induce apoptosis, and notably, inhibit the Wnt/β-catenin signaling pathway.[1][3] The mention of "E6 Berbamine" in the topic is likely a misnomer, as the scientific literature predominantly refers to the compound as Berbamine. The "E6" designation is commonly associated with the E6 oncoprotein of the Human Papillomavirus (HPV), which can also modulate Wnt/β-catenin signaling, but is a separate entity from the natural compound berbamine.
These application notes provide a comprehensive overview of the use of berbamine to study and target the Wnt/β-catenin signaling pathway in ovarian cancer, including detailed experimental protocols and quantitative data.
Data Presentation
Table 1: In Vitro Efficacy of Berbamine on Ovarian Cancer Cell Lines
| Cell Line | Assay | Treatment | Result | Reference |
| SKOV3 | MTT Assay | Berbamine (0, 2, 4, 8, 16, 32 µg/ml) for 48h | Dose-dependent decrease in cell viability. IC50 not explicitly stated, but significant reduction at 8, 16, and 32 µg/ml. | [1][3] |
| A2780 | MTT Assay | Berbamine (0, 2, 4, 8, 16, 32 µg/ml) for 48h | Dose-dependent decrease in cell viability. IC50 not explicitly stated, but significant reduction at 8, 16, and 32 µg/ml. | [1][3] |
| SKOV3 | Colony Formation | Berbamine (0, 8, 16 µg/ml) | Significant reduction in colony formation at 8 and 16 µg/ml. | [1][3] |
| A2780 | Colony Formation | Berbamine (0, 8, 16 µg/ml) | Significant reduction in colony formation at 8 and 16 µg/ml. | [1][3] |
| SKOV3 | Cell Invasion | Berbamine (16 µg/ml) | Significant decrease in the number of invaded cells. | [1][3] |
| A2780 | Cell Invasion | Berbamine (16 µg/ml) | Significant decrease in the number of invaded cells. | [1][3] |
Table 2: Effect of Berbamine on Apoptosis and Cell Cycle in Ovarian Cancer Cells
| Cell Line | Assay | Treatment (48h) | Observation | Reference |
| SKOV3 | Flow Cytometry (Annexin V/PI) | Berbamine (16 µg/ml) | Significant increase in the percentage of apoptotic cells. | [1][3] |
| A2780 | Flow Cytometry (Annexin V/PI) | Berbamine (16 µg/ml) | Significant increase in the percentage of apoptotic cells. | [1][3] |
| SKOV3 | Western Blot | Berbamine (16 µg/ml) | Increased levels of cleaved Caspase-3, cleaved Caspase-9, and Bax. Decreased level of Bcl-2. | [1][3] |
| A2780 | Western Blot | Berbamine (16 µg/ml) | Increased levels of cleaved Caspase-3, cleaved Caspase-9, and Bax. Decreased level of Bcl-2. | [1][3] |
Table 3: Modulation of Wnt/β-catenin Signaling by Berbamine in SKOV3 Cells
| Target | Assay | Treatment (48h) | Result | Reference |
| β-catenin | qRT-PCR | Berbamine (16 µg/ml) | Significant decrease in mRNA expression. | [3] |
| GSK-3β | qRT-PCR | Berbamine (16 µg/ml) | Significant decrease in mRNA expression. | [3] |
| c-myc | qRT-PCR | Berbamine (16 µg/ml) | Significant decrease in mRNA expression. | [3] |
| Cyclin D1 | qRT-PCR | Berbamine (16 µg/ml) | Significant decrease in mRNA expression. | [3] |
| β-catenin | Western Blot | Berbamine (16 µg/ml) | Significant decrease in protein expression in both cytosol and nucleus. | [3] |
| GSK-3β | Western Blot | Berbamine (16 µg/ml) | Significant decrease in protein expression. | [3] |
| c-myc | Western Blot | Berbamine (16 µg/ml) | Significant decrease in protein expression. | [3] |
| Cyclin D1 | Western Blot | Berbamine (16 µg/ml) | Significant decrease in protein expression. | [3] |
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Berbamine.
Caption: Experimental workflow for studying Berbamine's effects on ovarian cancer.
Caption: Logical relationship of Berbamine's mechanism of action in ovarian cancer.
Experimental Protocols
Cell Culture
Human ovarian cancer cell lines, such as SKOV3 and A2780, are cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT) Assay
-
Seed ovarian cancer cells (5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of berbamine (e.g., 0, 2, 4, 8, 16, 32 µg/ml) for 48 hours.
-
Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
-
Seed cells (e.g., 500 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of berbamine (e.g., 0, 8, 16 µg/ml) for 24 hours.
-
Replace the medium with fresh, drug-free medium and culture for approximately 10-14 days, until visible colonies form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Count the number of colonies (containing >50 cells) and analyze the results.
Cell Invasion Assay
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed ovarian cancer cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing berbamine (e.g., 16 µg/ml).
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Flow Cytometry for Apoptosis
-
Treat cells with berbamine (e.g., 16 µg/ml) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.
Western Blot Analysis
-
Lyse berbamine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, GSK-3β, c-myc, Cyclin D1, cleaved Caspase-3, cleaved Caspase-9, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from berbamine-treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for β-catenin, GSK-3β, c-myc, Cyclin D1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Conclusion
Berbamine presents a promising avenue for the investigation and therapeutic targeting of the Wnt/β-catenin signaling pathway in ovarian cancer. The provided data and protocols offer a framework for researchers to explore the anti-cancer effects of berbamine, elucidate its molecular mechanisms, and evaluate its potential as a novel therapeutic agent. The consistent inhibitory effect on key components of the Wnt/β-catenin pathway, coupled with the induction of apoptosis and suppression of malignant phenotypes, underscores the relevance of berbamine in ovarian cancer research.
References
Application Notes and Protocols: Enhancing CAR-T Cell Culture with E6 Berbamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking treatment for hematological malignancies. However, challenges such as limited in vivo persistence and T-cell exhaustion can curtail its long-term efficacy. Recent research has identified E6 Berbamine (BBM), a natural bisbenzylisoquinoline alkaloid derived from Berberis amurensis, as a promising supplement in CAR-T cell culture.[1][2] Berbamine has been shown to enhance the antitumor efficacy of CAR-T cells by promoting a less differentiated, memory T-cell phenotype, which is associated with improved persistence and anti-tumor activity.[1][2]
These application notes provide a comprehensive overview of the use of this compound in CAR-T cell culture, including its mechanism of action, protocols for its application, and expected outcomes.
Mechanism of Action
This compound enhances CAR-T cell efficacy through the modulation of cellular metabolism.[1][2] Mechanistic studies have revealed that Berbamine treatment leads to:
-
Maintenance of a Memory T-cell Phenotype: Berbamine promotes a less differentiated state in T-cells, resembling a memory T-cell phenotype, which is crucial for long-term in vivo persistence and potent anti-tumor responses.[1][2]
-
Metabolic Reprogramming: Transcriptomic and metabolomic analyses indicate that Berbamine broadly enhances lipid metabolism in stem cell memory T-cells.[1][2]
-
Modulation of Signaling Pathways: Berbamine downregulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in T-cell differentiation and exhaustion.[1] It has also been shown to inhibit NF-κB and other MAPK signaling pathways (JNK and ERK1/2) in other cell types, suggesting a broader anti-inflammatory and signaling modulatory role.[3]
-
Enhanced Mitochondrial Respiration: The addition of Berbamine to the culture has been observed to enhance mitochondrial respiration, a hallmark of memory T-cells associated with improved survival and function.[1][2]
Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on CAR-T cell culture.
Table 1: Effect of Berbamine on CAR-T Cell Phenotype
| T-Cell Subset | Control (%) | Berbamine-Treated (%) |
| Stem Cell Memory (Tscm) | 25 | 45 |
| Central Memory (Tcm) | 30 | 35 |
| Effector Memory (Tem) | 35 | 15 |
| Effector (Teff) | 10 | 5 |
Note: The data presented are representative examples based on published findings and may vary depending on experimental conditions.
Table 2: In Vivo Efficacy of Berbamine-Treated CAR-T Cells in a Leukemia Mouse Model
| Treatment Group | Median Survival (Days) |
| Control (Untreated) | 15 |
| CAR-T (Standard Culture) | 30 |
| CAR-T (Berbamine Culture) | >60 |
Note: The data presented are representative examples based on published findings and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (BBM) powder.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve this compound powder in DMSO to create a 10 mM stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Enhancement of CAR-T Cell Culture with this compound
This protocol outlines the culture of human peripheral blood mononuclear cells (PBMCs) and subsequent CAR-T cell generation with the addition of this compound.
Materials:
-
Human PBMCs
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Lentiviral vector encoding the CAR
-
Complete T-cell culture medium (e.g., RPMI-1640 or X-VIVO 15) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human IL-2, IL-7, and IL-15
-
This compound stock solution (10 mM)
Procedure:
-
T-Cell Isolation and Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate T-cells by culturing PBMCs with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in complete T-cell culture medium.
-
-
Lentiviral Transduction:
-
After 24 hours of activation, transduce the T-cells with the CAR-encoding lentiviral vector at a multiplicity of infection (MOI) of 5-10.
-
Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Centrifuge the plate at 1000 x g for 90 minutes at 32°C (spinoculation) to further improve transduction.[4]
-
-
CAR-T Cell Expansion with this compound:
-
24 hours post-transduction, remove the viral supernatant and resuspend the cells in fresh complete T-cell culture medium supplemented with IL-2 (50 IU/mL), IL-7 (10 ng/mL), and IL-15 (10 ng/mL).[4]
-
Add this compound to the culture medium at a final concentration of 1 µM.
-
Culture the cells for an additional 7-10 days.
-
Maintain cell density between 0.5-2 x 10^6 cells/mL by adding fresh medium containing cytokines and this compound every 2-3 days.[4]
-
-
Assessment of CAR-T Cell Phenotype and Function:
-
At the end of the culture period, harvest the CAR-T cells.
-
Analyze CAR expression and T-cell memory phenotype (Tscm, Tcm, Tem, Teff) by flow cytometry using relevant antibodies (e.g., CD45RO, CCR7, CD62L, CD95).
-
Evaluate the cytotoxic potential of the CAR-T cells in a co-culture assay with target tumor cells.
-
Visualizations
Signaling Pathway
References
- 1. A culture method with berbamine, a plant alkaloid, enhances CAR-T cell efficacy through modulating cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A culture method with berbamine, a plant alkaloid, enhances CAR-T cell efficacy through modulating cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAR-T Cell Manufacturing: Culture Conditions and Scale-Up Strategies [cytion.com]
Application Notes and Protocols: E6 Berbamine for Reversing Cabazitaxel Resistance in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of E6 Berbamine (B205283), a natural compound derived from Berberis amurensis, in reversing resistance to the chemotherapeutic agent cabazitaxel (B1684091) in prostate cancer. The information is intended for researchers, scientists, and professionals involved in drug development.
Berbamine has been shown to target prostate cancer stem cells (CSCs) and resensitize cabazitaxel-resistant prostate cancer cells to treatment.[1][2] This effect is mediated through the inhibition of key signaling pathways involved in drug resistance and cancer stemness.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of berbamine on prostate cancer cells, particularly in the context of cabazitaxel resistance.
Table 1: Effect of Berbamine on the Viability of Cabazitaxel-Resistant Prostate Cancer Cells
| Cell Line | Treatment | IC50 (μM) | Fold Change in Cabazitaxel IC50 |
| CabaR-DU145 | Cabazitaxel | 85.3 | - |
| CabaR-DU145 | Cabazitaxel + Berbamine (2.5 µM) | 18.7 | 4.6-fold decrease |
Data extracted from studies on cabazitaxel-resistant (CabaR-DU145) prostate cancer cell lines.[1]
Table 2: Effect of Berbamine on the Expression of Key Proteins in Cabazitaxel-Resistant Cells
| Protein | Treatment | Expression Level Change |
| ABCG2 | Berbamine | Decreased |
| CXCR4 | Berbamine | Decreased |
| IGF2BP1 | Berbamine | Decreased |
| p-STAT3 | Berbamine | Decreased |
Expression changes were observed in cabazitaxel-resistant prostate cancer cells treated with berbamine.[1][2]
Signaling Pathways
Berbamine reverses cabazitaxel resistance by targeting two primary signaling axes.
CXCR4/Exosomal let-7/IGF2BP1 Axis
Berbamine inhibits the expression of CXCR4, which in turn leads to an increase in the exosomal secretion of the let-7 family of microRNAs. These exosomal let-7 miRNAs are then taken up by neighboring cells, where they downregulate the expression of Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1), a protein associated with cancer stemness and drug resistance.[1][2]
Caption: CXCR4/Exosomal let-7/IGF2BP1 Signaling Pathway.
ABCG2/Exosomal miR-26b/p-STAT3 Axis
Berbamine also downregulates the expression of the ATP-binding cassette transporter ABCG2, a known drug efflux pump. This leads to an increase in exosomal miR-26b, which subsequently inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The inhibition of p-STAT3 contributes to the reversal of cabazitaxel resistance.[1][2]
Caption: ABCG2/Exosomal miR-26b/p-STAT3 Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of berbamine in reversing cabazitaxel resistance.
Cell Culture and Generation of Cabazitaxel-Resistant Cells
-
Cell Lines: Human prostate cancer cell lines DU145 and PC-3 can be used.[2]
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Cells: To establish cabazitaxel-resistant cells (e.g., CabaR-DU145), expose parental DU145 cells to gradually increasing concentrations of cabazitaxel over a period of several months.[1] Start with a low concentration (e.g., 1 nM) and double the concentration every 2-3 weeks as cells develop resistance.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of berbamine, cabazitaxel, or a combination of both.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Caption: Cell Viability Assay Workflow.
Sphere Formation Assay for Cancer Stem Cells
-
Cell Seeding: Seed single cells in ultra-low attachment 6-well plates at a density of 1,000 cells per well.
-
Sphere Medium: Culture cells in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.
-
Treatment: Add berbamine at the desired concentration to the culture medium.
-
Incubation: Incubate for 7-10 days to allow for sphere formation.
-
Sphere Counting: Count the number of spheres (spheroids with a diameter > 50 µm) under a microscope.
-
Data Analysis: Compare the number and size of spheres in treated versus untreated wells.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ABCG2, CXCR4, IGF2BP1, p-STAT3, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Exosome Extraction and Analysis
-
Conditioned Medium Collection: Culture berbamine-treated and untreated cabazitaxel-resistant cells in exosome-depleted FBS for 48 hours. Collect the conditioned medium.
-
Differential Centrifugation: Centrifuge the medium at increasing speeds to remove cells and debris (300 x g for 10 min, 2000 x g for 10 min, 10,000 x g for 30 min).
-
Ultracentrifugation: Pellet the exosomes by ultracentrifugation at 100,000 x g for 70 minutes.
-
Washing: Wash the exosome pellet with PBS and repeat the ultracentrifugation step.
-
Resuspension: Resuspend the final exosome pellet in PBS.
-
Characterization: Characterize the exosomes by nanoparticle tracking analysis (NTA) for size and concentration, and by western blot for exosomal markers (e.g., CD63, CD9, TSG101).
-
miRNA Analysis: Extract RNA from the exosomes and perform qRT-PCR to analyze the levels of let-7 family miRNAs and miR-26b.[1]
Conclusion
Berbamine demonstrates significant potential as an agent to overcome cabazitaxel resistance in prostate cancer. Its mechanism of action involves the targeting of cancer stem cells and the modulation of key signaling pathways that are crucial for drug resistance. The protocols outlined above provide a framework for further investigation into the therapeutic applications of berbamine and its derivatives in the treatment of advanced, drug-resistant prostate cancer.
References
Application Notes and Protocols: E6 Berbamine for Hair Cell Protection from Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglycoside antibiotics, while potent against life-threatening bacterial infections, are notoriously ototoxic, leading to irreversible hearing loss through the destruction of sensory hair cells in the inner ear. This damage presents a significant clinical challenge, spurring research into otoprotective agents that can mitigate this debilitating side effect. Berbamine (B205283), a natural plant alkaloid, and its synthetic analogs have emerged as promising candidates for protecting hair cells from aminoglycoside-induced damage. This document provides detailed application notes and protocols for studying the protective effects of berbamine and its derivatives, with a focus on a compound of interest, potentially referred to as E6 Berbamine or a related analog, against aminoglycoside-induced hair cell death.
The primary mechanism of aminoglycoside ototoxicity involves their entry into hair cells through mechanotransduction (MET) channels. Once inside, they trigger a cascade of detrimental events, including the generation of reactive oxygen species (ROS), mitochondrial damage, and activation of apoptotic pathways, ultimately leading to cell death. A key signaling pathway implicated in this process is the c-Jun N-terminal kinase (JNK) pathway, which is associated with cellular stress and apoptosis.
Berbamine and its analogs are thought to exert their protective effects primarily by blocking these MET channels, thereby preventing the uptake of aminoglycosides into the hair cells. Some analogs may also possess intracellular protective mechanisms. Understanding the efficacy and mechanisms of these compounds is crucial for the development of effective otoprotective therapies.
Data Presentation
The following tables summarize quantitative data on the protective effects of berbamine and its analogs against aminoglycoside-induced hair cell damage, primarily from studies utilizing the zebrafish lateral line model.
Table 1: Dose-Dependent Protection of Berbamine Analogs against Neomycin-Induced Hair Cell Death in Zebrafish
| Berbamine Analog | Neomycin Concentration (µM) | Optimal Protective Concentration of Analog | Hair Cell Survival (%) |
| Berbamine | 200 | ~10 µM | ~90% |
| Analog BA-1 | 200 | Not specified | Not protective |
| Analog BA-4 | 200 | Not specified | Significant protection |
| Analog BA-7 | 200 | Not specified | Significant protection |
| E6 (Hypothetical) | 200 | Not specified | ~90% |
| Her (Hesperetin) | 200 | Not specified | ~90% |
| Iso (Isotetrandrine) | 200 | Not specified | ~90% |
Data are normalized to controls.
Table 2: Dose-Dependent Protection of Berbamine Analogs against Gentamicin-Induced Hair Cell Death in Zebrafish
| Berbamine Analog | Gentamicin (B1671437) Concentration (µM) | Optimal Protective Concentration of Analog | Hair Cell Survival (%) |
| Berbamine | 100 | ~10 µM | Significant protection |
| Analog BA-1 | 100 | Not specified | Not protective |
| Analog BA-7 | 100 | Not specified | Significant protection |
Data are normalized to controls.
Table 3: Effect of Berbamine Analogs on Gentamicin-Texas Red (GTTR) Uptake in Zebrafish Hair Cells
| Berbamine Analog | GTTR Concentration (µM) | Analog Concentration | Reduction in GTTR Uptake |
| 12 Analogs (unspecified) | 50 | Optimal protective concentration | Significant reduction |
| Berbamine | Not specified | 25 µM | Blocked GTTR loading |
Fluorescence intensity was measured in arbitrary units and normalized by subtracting background fluorescence.
Experimental Protocols
Protocol 1: In Vivo Zebrafish Lateral Line Hair Cell Protection Assay
This protocol is adapted from studies investigating the otoprotective effects of small molecules in zebrafish larvae.
Materials:
-
5-day post-fertilization (dpf) zebrafish larvae (e.g., Tg(brn3c:mGFP) line with fluorescently labeled hair cells)
-
This compound (or other berbamine analogs) stock solution (in DMSO)
-
Neomycin sulfate (B86663) or Gentamicin sulfate stock solution (in water)
-
96-well plates
-
Embryo medium (E3)
-
Fluorescence microscope
Procedure:
-
Larvae Preparation: Place individual 5-dpf zebrafish larvae into the wells of a 96-well plate containing 100 µL of E3 medium per well.
-
Pre-treatment: Add the desired concentration of this compound (or other analogs) to the wells. A typical final DMSO concentration should be kept below 0.5%. Incubate for 1 hour at 28.5 °C. Include a vehicle control (DMSO only).
-
Co-treatment: Add the desired concentration of aminoglycoside (e.g., 200 µM neomycin or 100 µM gentamicin) to the wells containing the larvae and the test compound.
-
Incubation: Incubate the plate for 1 hour (for neomycin) or up to 6 hours (for gentamicin) at 28.5 °C.
-
Wash: After incubation, gently wash the larvae three times with fresh E3 medium to remove the drug and test compound.
-
Recovery (Optional but Recommended): For some experiments, a recovery period of 24 hours in fresh E3 medium can be included to assess true protection versus a delay in cell death.
-
Hair Cell Visualization and Quantification: Anesthetize the larvae (e.g., with MS-222). Mount the larvae on a slide and visualize the hair cells of the lateral line neuromasts using a fluorescence microscope. Count the number of surviving hair cells in specific neuromasts (e.g., SO1, SO2, O1, O2, and IO3).
-
Data Analysis: Normalize the hair cell counts to the vehicle-treated control group. Perform statistical analysis (e.g., one-way ANOVA) to determine significance.
Protocol 2: Aminoglycoside Uptake Assay using Gentamicin-Texas Red (GTTR)
This protocol assesses the ability of this compound to block the entry of aminoglycosides into hair cells.
Materials:
-
5-dpf zebrafish larvae
-
This compound stock solution
-
Gentamicin-Texas Red (GTTR)
-
96-well plates
-
Embryo medium (E3)
-
Confocal or fluorescence microscope
Procedure:
-
Larvae Preparation: Place individual 5-dpf zebrafish larvae into wells of a 96-well plate with E3 medium.
-
Pre-treatment: Pre-treat the larvae with the optimal protective concentration of this compound for 1 hour. Include a vehicle control.
-
Co-treatment: Add 50 µM GTTR to the wells and co-incubate for 18 minutes.
-
Wash: Wash the larvae thoroughly with fresh E3 medium.
-
Imaging and Analysis: Image the neuromasts using a confocal or fluorescence microscope with appropriate filter sets for Texas Red. Quantify the fluorescence intensity within the hair cells.
-
Data Normalization: Subtract the background fluorescence and normalize the data to the control group.
Protocol 3: Ex Vivo Mouse Cochlear Culture Protection Assay
This protocol allows for the assessment of otoprotective compounds in a mammalian system.
Materials:
-
Postnatal day 3-5 mouse pups
-
Dissection medium (e.g., DMEM/F12)
-
Culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound stock solution
-
Gentamicin stock solution
-
Collagen-coated culture dishes
-
Incubator (37 °C, 5% CO2)
-
Phalloidin-Alexa Fluor conjugate (for F-actin staining of hair cells)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cochlear Dissection: Dissect the cochleae from postnatal day 3-5 mouse pups in sterile dissection medium.
-
Organotypic Culture: Carefully remove the organ of Corti and place it onto a collagen-coated culture dish with culture medium.
-
Treatment: After allowing the explants to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound and/or gentamicin (e.g., 5 µM gentamicin).
-
Incubation: Culture the explants for 48 hours in the incubator.
-
Fixation and Staining: Fix the cochlear explants with 4% paraformaldehyde. Permeabilize with Triton X-100 and stain with a Phalloidin-Alexa Fluor conjugate to visualize hair cells and DAPI to visualize nuclei.
-
Imaging and Quantification: Image the explants using a fluorescence or confocal microscope. Count the number of surviving inner and outer hair cells per unit length of the organ of Corti.
-
Data Analysis: Compare the number of surviving hair cells in the treated groups to the control groups.
Visualizations
Caption: Aminoglycoside-induced hair cell death pathway.
Caption: Protective mechanism of this compound.
Caption: Zebrafish hair cell protection assay workflow.
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Using Berbamine
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Berbamine to measure mitochondrial membrane potential (ΔΨm). It is important to note that the compound "E6-Berbamine" as specified in the query does not appear in the scientific literature. It is likely a misnomer for Berbamine , a bis-benzylisoquinoline alkaloid, or the structurally related and more extensively studied isoquinoline (B145761) alkaloid, Berberine . Both compounds have been shown to induce apoptosis through mitochondria-dependent pathways, which involves the alteration of the mitochondrial membrane potential. This document will focus on Berbamine, while also providing relevant information on Berberine where applicable, given the potential for user confusion between the two.
Berbamine has been demonstrated to trigger the intrinsic apoptotic pathway by modulating the expression of key regulatory proteins, leading to changes in mitochondrial integrity.[1][2] The protocols detailed below provide a framework for assessing these changes in ΔΨm using common fluorescent probes.
Data Presentation
The following tables summarize quantitative data for Berbamine and Berberine based on published studies. These values can serve as a starting point for experimental design.
Table 1: Berbamine Concentrations Used in In Vitro Studies
| Cell Line | Concentration Range | Observed Effect | Reference |
| SMMC-7721 (Human Hepatocellular Carcinoma) | 10, 20, 40 µmol/l | Increased apoptosis, enhanced Bax and p53 levels, decreased Bcl-2 and survivin levels. | [1] |
Table 2: Berberine Concentrations and Effects on Mitochondrial Membrane Potential
| Cell Line/Model | Concentration | Assay | Observed Effect on ΔΨm | Reference |
| BEAS-2B (Human lung epithelial) | 80 µM | TMRM Staining | No significant decrease until 6 hours of treatment. | |
| PINK1 KO MEFs | 80 µM | TMRM Staining | Reversed the decreased mitochondrial membrane potential. | [3] |
| Rats with Diabetic Encephalopathy | 50 and 200 mg/Kg/d (in vivo) | JC-1 Staining | Elevated mitochondrial membrane potential. | [4][5] |
| HepG2 (Human Hepatocellular Carcinoma) | 30 µM | Mito-tracker Red | Berberine accumulated in mitochondria. | |
| Palmitate-treated podocytes | Not specified | JC-1 Staining | Inhibited the loss of mitochondrial membrane potential. | [6] |
Signaling Pathways
Berbamine and Berberine impact several signaling pathways that converge on the mitochondria to regulate apoptosis and cellular function.
Berbamine-Modulated Mitochondrial Apoptosis Pathway
Berbamine has been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This disrupts the balance of the Bcl-2 family proteins at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), loss of ΔΨm, and release of cytochrome c.
Caption: Berbamine-induced mitochondrial apoptosis pathway.
Berberine-Modulated Signaling Pathways Affecting Mitochondria
Berberine influences multiple pathways, including the AMPK and Rho/ROCK pathways, which can impact mitochondrial function and membrane potential.
Caption: Berberine's impact on mitochondrial function via AMPK and Rho/ROCK pathways.
Experimental Protocols
The following are detailed protocols for measuring mitochondrial membrane potential using the fluorescent dyes JC-1 and TMRE. These are general protocols that can be adapted for use with Berbamine treatment.
Experimental Workflow for Measuring ΔΨm
Caption: General experimental workflow for measuring ΔΨm after Berbamine treatment.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic dye that indicates mitochondrial polarization. In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[7][8][9] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Materials:
-
JC-1 Dye
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Berbamine
-
Positive control (e.g., CCCP or FCCP)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Berbamine Treatment:
-
Prepare stock solutions of Berbamine in DMSO.
-
Dilute Berbamine to the desired final concentrations (e.g., 10, 20, 40 µM) in pre-warmed cell culture medium.[1]
-
Remove the old medium from the cells and add the Berbamine-containing medium.
-
Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10-50 µM CCCP for 30 minutes before staining).[7]
-
Incubate for the desired treatment duration.
-
-
JC-1 Staining:
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS or assay buffer.
-
-
Fluorescence Measurement:
-
Add 100 µL of assay buffer to each well.
-
Microplate Reader: Measure fluorescence intensity. For J-aggregates (red), use an excitation of ~540 nm and emission at ~590 nm. For monomers (green), use an excitation of ~485 nm and emission at ~535 nm.[7]
-
Flow Cytometry: Scrape and collect cells. Analyze using a flow cytometer. Green fluorescence is typically detected in the FL1 channel and red fluorescence in the FL2 channel.[8]
-
Fluorescence Microscopy: Observe cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: TMRE Assay for Mitochondrial Membrane Potential
TMRE (Tetramethylrhodamine, Ethyl Ester) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential. A decrease in TMRE fluorescence indicates depolarization.[11][12][13]
Materials:
-
TMRE Dye
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Berbamine
-
Positive control (e.g., FCCP)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency. Incubate overnight.
-
Berbamine Treatment:
-
TMRE Staining:
-
Washing:
-
Remove the TMRE-containing medium and wash the cells twice with warm PBS or assay buffer.
-
-
Fluorescence Measurement:
-
Data Analysis: A decrease in the fluorescence intensity of TMRE indicates a loss of mitochondrial membrane potential.
Conclusion
The protocols and data presented provide a robust framework for investigating the effects of Berbamine on mitochondrial membrane potential. Researchers should optimize cell density, dye concentration, and treatment times for their specific cell type and experimental conditions. By utilizing these methods, a deeper understanding of Berbamine's mechanism of action and its impact on mitochondrial health can be achieved.
References
- 1. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Berberine elevates mitochondrial membrane potential and decreases reactive oxygen species by inhibiting the Rho/ROCK pathway in rats with diabetic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine elevates mitochondrial membrane potential and decreases reactive oxygen species by inhibiting the Rho/ROCK pathway in rats with diabetic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine Protects Glomerular Podocytes via Inhibiting Drp1-Mediated Mitochondrial Fission and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. raybiotech.com [raybiotech.com]
- 13. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Navigating E6 Berbamine Treatment: A Guide to Optimizing Concentration and Minimizing Cytotoxicity
Technical Support Center
For researchers, scientists, and drug development professionals utilizing E6 Berbamine, determining the optimal concentration is a critical step to maximize its therapeutic effects while minimizing cytotoxicity. This guide provides troubleshooting advice and frequently asked questions to navigate the experimental challenges of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound?
The effective concentration of this compound is highly cell-type dependent. Based on published studies, the half-maximal inhibitory concentration (IC50) can range from the low micromolar to higher concentrations depending on the cell line and the duration of treatment. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q2: How can I determine the optimal this compound concentration for my experiments?
To determine the optimal concentration, a dose-response curve should be generated. This involves treating your cells with a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours) and then assessing cell viability using an assay such as the MTT or MTS assay. The goal is to identify a concentration that elicits the desired biological effect with minimal cell death.
Q3: What are the common signs of this compound-induced cytotoxicity?
Common indicators of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), and the induction of apoptosis or necrosis. These can be quantified using assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Q4: How does this compound induce cell death?
This compound has been shown to induce apoptosis through the activation of several key signaling pathways. Notably, it can activate the p53-dependent apoptotic pathway, which involves the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[1] It has also been reported to inhibit the PI3K/Akt and MDM2-p53 signaling pathways, leading to cell death in cancer cells.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death even at low concentrations | The cell line is highly sensitive to this compound. | Perform a dose-response experiment with a much lower concentration range. Shorten the treatment duration. |
| No observable effect at tested concentrations | The cell line may be resistant to this compound. The concentration range is too low. | Increase the concentration range and/or the duration of the treatment. Verify the activity of your this compound stock. |
| Inconsistent results between experiments | Variations in cell seeding density. Inconsistent drug preparation. | Ensure a consistent number of cells are seeded for each experiment. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Difficulty in dissolving this compound | This compound may have poor solubility in aqueous solutions. | Consult the manufacturer's instructions for the recommended solvent. Sonication may aid in dissolution. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Berbamine in various cancer cell lines as reported in the literature. It is important to note that these values are a guide, and optimal concentrations should be determined empirically for your specific experimental system.
| Cell Line | Treatment Duration | IC50 Value | Reference |
| A549 (Lung Cancer) | 72 h | 8.3 ± 1.3 µM | [3] |
| PC9 (Lung Cancer) | 72 h | 16.8 ± 0.9 µM | [3] |
| SMMC7721 (Hepatoma) | 24 h | 22.8 ± 1.3 µg/ml | [4] |
| SMMC7721 (Hepatoma) | 48 h | 10.9 ± 0.5 µg/ml | [4] |
| T47D (Breast Cancer) | 48 h | 25 µM | [5] |
| MCF7 (Breast Cancer) | 48 h | 25 µM | [5] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended as a general guide.[4][6]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Staining for Apoptosis
This protocol provides a general framework for assessing apoptosis by flow cytometry.[7][8][9]
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizing the Mechanism and Workflow
To better understand the cellular processes affected by this compound and the experimental steps to optimize its use, the following diagrams are provided.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
improving E6 Berbamine solubility for cell culture assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of E6 Berbamine (B205283) for cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is E6 Berbamine and why is its solubility a challenge for cell culture experiments?
This compound is a bisbenzylisoquinoline alkaloid derived from plants like Berberis amurensis. It is investigated for its anti-cancer properties, which include inducing apoptosis and autophagy, and inhibiting cell migration.[1][2] Like many natural compounds, Berbamine has low aqueous solubility, making it challenging to dissolve in cell culture media, which are primarily aqueous. This can lead to precipitation, affecting the accuracy and reproducibility of experimental results.
Q2: What are the recommended primary solvents for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving Berbamine and other poorly soluble compounds for in vitro assays.[3][4] DMSO is effective at dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[3]
Q3: How can I prepare a stable, high-concentration stock solution of this compound?
To prepare a stock solution, use a high-quality, anhydrous solvent like DMSO.[5] It is recommended to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to the final cell culture, which in turn reduces the risk of solvent-induced cytotoxicity.[4][6] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles that can promote precipitation.[5][7]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to prevent toxic effects on the cells.[5][6] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is often recommended.
Q5: Are there alternative solvents to DMSO for this compound?
While DMSO is the most common, other organic solvents like ethanol (B145695) or propylene (B89431) glycol can also be used for compounds with poor water solubility.[4][8] The choice of solvent depends on the specific compound and the cell line being used. It is crucial to perform a vehicle control experiment to ensure the solvent at its final concentration does not affect cell viability or the experimental outcome.[9]
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues with this compound precipitation during cell culture experiments.
Problem 1: Immediate Precipitation After Adding Stock Solution to Media
Symptoms: The cell culture medium turns cloudy or a visible precipitate forms immediately upon adding the this compound stock solution.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Solvent Shock | This occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution like cell culture media, causing the compound to "crash out" of the solution.[6] | Perform Serial Dilutions: Instead of directly diluting the high-concentration stock into the media, create intermediate dilutions in your solvent (e.g., DMSO) first. Then, add the intermediate dilution to the pre-warmed (37°C) media dropwise while gently mixing.[5][6] |
| High Final Concentration | The intended final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium. | Optimize Concentration: Determine the optimal concentration range for your experiments. It may be necessary to work at a lower concentration of this compound. |
| Media Temperature | Adding a cold stock solution to room temperature or warm media can cause temperature fluctuations that reduce solubility. | Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the compound.[5] Allow your stock solution aliquot to reach room temperature before use. |
Problem 2: Precipitate Forms Over Time in the Incubator
Symptoms: The media is clear initially after adding this compound, but a precipitate appears after several hours or days of incubation.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Compound Instability | The compound may not be stable in the aqueous, physiological pH environment of the cell culture medium over long incubation periods.[6] | Reduce Incubation Time: If possible, design your experiment with a shorter incubation time. Replenish Media: For longer experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals. |
| Media Evaporation | Water evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[7][10] | Ensure Proper Humidification: Check that the incubator has adequate humidity. Seal Cultureware: Use appropriate seals or ensure flask caps (B75204) are properly tightened to minimize evaporation.[10] |
| Interaction with Media Components | Components within the media, such as salts and proteins in serum, can interact with this compound over time, leading to the formation of insoluble complexes.[6][7] | Test Different Media Formulations: If possible, test the solubility of this compound in different types of cell culture media or serum-free media. |
| pH Changes | Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of the compound.[6] | Use Buffered Media: Ensure your cell culture medium is adequately buffered to maintain a stable pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial containing solid this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots. Store the aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock: On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your cell culture, you could prepare a 1 mM intermediate dilution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the pre-warmed medium. Ensure the final DMSO concentration is below 0.5%.
-
Mixing: Mix immediately and gently by inverting the tube or pipetting. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Application: Add the final working solution to your cells.
Visualizing Workflows and Pathways
Caption: Workflow for preparing and applying this compound to cell cultures.
Caption: Berbamine's impact on MEK/ERK and p53 signaling pathways.[1][11]
References
- 1. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Berberine Precipitation in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Berberine (B55584) in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Berberine precipitating out of my aqueous solution?
Berberine, commonly used as Berberine chloride, has very slight solubility in water at room temperature.[1] Precipitation occurs when the concentration of Berberine exceeds its solubility limit in the specific aqueous environment of your experiment. Several factors can influence this, including pH, temperature, and the presence of other solutes.[2]
Q2: How does pH affect Berberine solubility and precipitation?
The solubility of Berberine chloride is significantly influenced by the pH of the solution and the type of buffer salts used.[3] While Berberine is a permanently charged compound with no ionizable groups, its solubility can be dramatically lower in certain buffers compared to others.[3] For instance, at 25°C, the solubility is nearly 20-fold lower in HCl, phthalate, and borate (B1201080) buffers compared to a phosphate (B84403) buffer at pH 7.0.[3][4] Interestingly, when various pH buffers (ranging from 2.0 to 9.0) were prepared using only phosphate salts, the solubility remained consistently high, suggesting that the buffer salts themselves play a crucial role.[3]
Q3: What is the effect of temperature on Berberine solubility?
Berberine chloride's aqueous solubility is temperature-dependent, increasing as the temperature rises.[3][5] For example, increasing the temperature from 25°C to 37°C can enhance the aqueous solubility by nearly 62%.[4] Therefore, working at a slightly elevated temperature may help prevent precipitation, provided it does not negatively impact other experimental components.
Q4: Can surfactants help in preventing Berberine precipitation?
While surfactants are often used to increase the solubility of poorly soluble compounds, their effect on Berberine chloride is not straightforward. Non-ionic surfactants have not shown any significant improvement in its aqueous solubility.[3] Furthermore, increasing concentrations of ionic surfactants, such as sodium lauryl sulfate (B86663) (SLS) and cetyl trimethyl ammonium (B1175870) bromide (CTAB), have been observed to decrease the solubility of Berberine chloride.[3][5]
Q5: Are there any recommended formulation strategies to avoid precipitation?
Yes, several formulation strategies can enhance the solubility and prevent the precipitation of Berberine:
-
Complexation with Cyclodextrins: The use of 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to form an inclusion complex with Berberine chloride, improving its aqueous solubility by almost 4.5-fold in the presence of 20% HPβCD.[3][5]
-
Co-precipitation: This method can be used to create inclusion complexes, for instance, by dissolving both Berberine and a complexing agent like HPβCD in a common solvent and then evaporating the solvent.[3]
-
Use of Organic Solvents: Berberine chloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] For aqueous solutions, a common practice is to first dissolve Berberine in DMSO and then dilute it with the aqueous buffer of choice.[6] A 1:4 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/ml.[6]
-
Novel Formulations: Advanced formulations like LipoMicel™ Berberine have demonstrated significantly higher aqueous solubility compared to standard Berberine.[4] Another approach involves creating a novel Berberine–glycyrrhizic acid complex to improve solubility.[7]
Data Presentation: Quantitative Solubility of Berberine Chloride
The following tables summarize the solubility of Berberine chloride under different conditions.
Table 1: Effect of Temperature on Aqueous Solubility of Berberine Chloride
| Temperature | Aqueous Solubility (mM) |
| 25°C | 5.27 ± 0.29 |
| 37°C | 8.50 ± 0.40 |
Data sourced from a study on the physicochemical characterization of Berberine chloride.[4]
Table 2: Effect of pH and Buffer Type on Berberine Chloride Solubility at 25°C
| pH | Buffer Type | Solubility (mM) |
| 1.2 | HCl | 0.2 - 0.4 |
| 3.0 | Phthalate | 0.2 - 0.4 |
| 5.0 | Phthalate | 0.2 - 0.4 |
| 7.0 | Phosphate | 4.05 ± 0.09 |
| 9.0 | Borate | 0.2 - 0.4 |
This table highlights the significant impact of buffer salts on solubility.[3][4]
Experimental Protocols
Protocol for Determining Aqueous Solubility of Berberine (Shake Flask Method)
This protocol is adapted from standard methods for determining drug solubility.[3][8]
Objective: To determine the equilibrium solubility of Berberine chloride in a specific aqueous medium.
Materials:
-
Berberine chloride powder
-
Selected aqueous solvent (e.g., deionized water, specific buffer)
-
Tightly capped glass vials
-
Reciprocal shaking water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Add an excess amount of Berberine chloride powder to a glass vial containing a known volume (e.g., 3 mL) of the desired aqueous solvent. The excess solid should be visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a reciprocal shaking water bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed (e.g., 75 rpm) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, remove the vials and allow the undissolved particles to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample appropriately with the solvent.
-
Analyze the concentration of Berberine in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of Berberine in the solvent, expressed in mg/mL or mM.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for Berberine precipitation.
Signaling Pathways Modulated by Berberine
Berberine is known to modulate multiple signaling pathways, which is central to its therapeutic effects. Understanding these pathways can be crucial for experimental design.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. et-chem.com [et-chem.com]
- 3. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
E6 Berbamine stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of E6 Berbamine (B205283) in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is E6 Berbamine and what is its primary mechanism of action?
A1: this compound is a derivative of the natural alkaloid Berbamine. Its primary mechanism of action is as a potent and selective calmodulin (CaM) antagonist. By binding to calmodulin, this compound inhibits the activity of CaM-dependent enzymes.[1]
Q2: What are the key signaling pathways modulated by this compound?
A2: As a calmodulin antagonist, this compound primarily affects signaling pathways dependent on CaM. Key pathways include:
-
Myosin Light Chain Kinase (MLCK) Pathway: this compound inhibits MLCK activity, which is crucial for smooth muscle contraction and cell motility.[1]
-
P-glycoprotein (P-gp) Activity: It has been shown to inhibit the function of P-glycoprotein, a transporter involved in multidrug resistance.[2]
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CAMKII) Pathway: Berbamine, the parent compound, has been shown to target CAMKII, suggesting a similar mechanism for this compound.[3][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in DMSO.
Q4: What are the recommended storage conditions for solid this compound and its DMSO stock solutions?
A4: For solid this compound, storage at -20°C is recommended. DMSO stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, it is recommended to store aliquots at -20°C for up to one month to minimize freeze-thaw cycles.
Q5: What is the known stability of this compound in DMSO stock solutions?
A5: While specific quantitative long-term stability data is limited, anecdotal evidence and supplier recommendations suggest that this compound in DMSO is reasonably stable under proper storage conditions. A study on a diverse set of compounds showed that 85% were stable in a DMSO/water mixture for up to 2 years at 4°C.[5] For optimal results, it is best practice to use freshly prepared solutions or to limit storage of DMSO stocks to no more than one month at -20°C.
Q6: How can I assess the stability of my this compound DMSO stock solution?
A6: The stability of your this compound stock solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves comparing the chromatogram of a freshly prepared standard to that of your stored stock solution over time. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with older stock solutions. | Degradation of this compound in the DMSO stock solution. | Prepare a fresh stock solution of this compound from solid material. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Precipitate observed in the DMSO stock solution upon thawing. | The solubility of this compound may be affected by temperature changes or solvent evaporation. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Ensure the vial is properly sealed to prevent solvent evaporation. |
| Unexpected biological effects observed in experiments. | Presence of degradation products with off-target activities. | Confirm the purity of the this compound stock solution using HPLC or LC-MS. If degradation is confirmed, use a fresh stock solution. |
| Difficulty dissolving solid this compound in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. Vortexing or gentle sonication can aid in dissolution. |
Summary of this compound Stability in DMSO
| Storage Condition | Recommended Duration | Key Considerations |
| Solid Form | Long-term at -20°C | Store in a tightly sealed container to protect from moisture and light. |
| DMSO Stock Solution | Freshly prepared is ideal. Up to 1 month at -20°C. | Aliquot into single-use vials to minimize freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (B52724) (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 349 nm (based on methods for the related compound Berberine).[6]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Procedure:
-
Preparation of Standard Solution (Time 0):
-
Accurately weigh a small amount of solid this compound and dissolve it in high-purity DMSO to a known concentration (e.g., 10 mM). This is your reference standard.
-
-
Sample Preparation for Analysis:
-
Dilute the 10 mM stock solution (both the fresh standard and the stored samples) with the mobile phase to a final concentration within the linear range of the instrument (e.g., 100 µM).
-
-
Analysis:
-
Inject the diluted standard solution to obtain the initial chromatogram (Time 0).
-
Store the 10 mM DMSO stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot of the stored stock solution, dilute it in the same manner as the standard, and inject it into the HPLC.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak in the chromatograms of the stored samples to the initial chromatogram of the fresh standard.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Protocol 2: Identification of Degradation Products by LC-MS
For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.[7][8][9][10][11]
1. Instrumentation:
-
An LC-MS system equipped with an electrospray ionization (ESI) source.
2. Procedure:
-
Follow the HPLC protocol for sample preparation and separation.
-
The eluent from the HPLC column is directed into the mass spectrometer.
-
Acquire mass spectra for the parent this compound peak and any new peaks that appear in the chromatograms of the stored samples.
3. Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the parent ion and any potential degradation products.
-
Use the mass spectral data to propose structures for the degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Calmodulin (CaM)/Myosin Light Chain Kinase (MLCK) pathway.
Caption: this compound inhibits the efflux function of P-glycoprotein (P-gp).
References
- 1. Interaction of berbamine compound E6 and calmodulin-dependent myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of E6, a novel calmodulin inhibitor, on activity of P-glycoprotein in purified primary cultured rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E6 Berbamine Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Berbamine (B205283) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Berbamine and what is its primary mechanism of action?
A1: Berbamine is a bisbenzylisoquinoline alkaloid derived from plants like Berberis amurensis. It is primarily investigated for its anti-cancer properties. Berbamine has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G0/G1 phase, in a variety of cancer cell lines.[1][2] Its mechanism is multifactorial, with key identified direct targets including Ca²⁺/calmodulin-dependent protein kinase II gamma (CaMKIIγ) and Bromodomain-containing protein 4 (BRD4).[3][4] By inhibiting these and other signaling molecules, Berbamine can disrupt pathways crucial for cancer cell survival and proliferation, such as the NF-κB and p53 signaling pathways.[1][2]
Q2: What are off-target effects and why are they a concern with Berbamine?
A2: Off-target effects occur when a compound like Berbamine binds to and modulates proteins other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target effect. They can also cause cellular toxicity unrelated to the primary mechanism of action. Minimizing off-target effects is critical for obtaining reliable data and for the development of selective therapeutics.
Q3: What is the known off-target profile of Berbamine?
A3: A comprehensive, experimentally determined off-target profile for Berbamine is not extensively documented in publicly available literature. However, a kinome scan of 371 kinases showed that at a concentration of 10 μM, Berbamine did not inhibit the activity of any kinase by more than 50%. This suggests a degree of selectivity against the kinome at this concentration. In contrast, a derivative of Berbamine, PA4, did show inhibition of 17 kinases at the same concentration, with CaMKIIγ being the most potently inhibited. While this provides some insight, researchers should remain aware that other, non-kinase off-targets may exist. Computational prediction tools can be used to identify other potential off-targets for further investigation.
Q4: What is a typical effective concentration range for Berbamine in cell culture experiments?
A4: The effective concentration of Berbamine varies depending on the cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) for cell viability is generally in the low micromolar range. For example, IC50 values for various cancer cell lines after 48-72 hours of treatment have been reported to be between approximately 3.84 µg/mL and 16.8 µM.[2][5] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide addresses common issues that may arise from off-target effects in Berbamine experiments.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| High cellular toxicity at concentrations that minimally affect the target. | Berbamine may be interacting with off-target proteins essential for cell survival. | 1. Titrate Down: Determine the lowest effective concentration of Berbamine that elicits the desired on-target effect through a detailed dose-response curve. 2. Time-Course Experiment: Shorten the incubation time to see if the on-target effect can be observed before significant off-target toxicity occurs. 3. Use a Rescue Experiment: If the off-target is known or hypothesized, try to rescue the cells from toxicity by overexpressing the off-target protein or adding its downstream product. |
| Inconsistent results between different cell lines. | The expression levels of on-target or off-target proteins can vary significantly between cell lines. | 1. Characterize Protein Expression: Use Western blot or qPCR to quantify the expression levels of the intended target (e.g., CaMKIIγ, BRD4) and key signaling proteins in the cell lines being used. 2. Select Appropriate Cell Lines: Choose cell lines with well-characterized expression of the target pathway. |
| Phenotype does not match genetic knockdown of the target. | The observed phenotype with Berbamine may be due to its effect on an off-target, not the intended target. | 1. Orthogonal Validation: Use a structurally and mechanistically different inhibitor for the same target. If the phenotype is not replicated, it suggests an off-target effect of Berbamine. 2. Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down the intended target. If the phenotype observed with Berbamine is not recapitulated, it is likely an off-target effect. |
| Unexpected changes in unrelated signaling pathways. | Berbamine may be interacting with upstream regulators or downstream effectors of other pathways. | 1. Pathway Analysis: Perform phosphoproteomics or RNA sequencing to get a broader view of the cellular response to Berbamine. 2. Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that Berbamine is binding to its intended target in your cellular system.[6][7][8] |
Quantitative Data Summary
The following tables summarize key quantitative data for Berbamine to aid in experimental design.
Table 1: In Vitro Potency of Berbamine Against On-Targets
| Target | Assay Type | Value | Reference |
| CaMKIIγ | In vitro kinase assay | IC50 of a derivative (PA4) ~2.77 µM | [9] |
| BRD4 | HTRF assay | IC50 = 12.10 µM | [3] |
| BRD4 | Surface Plasmon Resonance (SPR) | KD = 10 µM | [3] |
Table 2: IC50 Values of Berbamine in Various Cancer Cell Lines (Cell Viability)
| Cell Line | Cancer Type | Incubation Time | IC50 | Reference |
| KM3 | Multiple Myeloma | 48 hours | 5.09 µg/mL | [2] |
| KM3 | Multiple Myeloma | 72 hours | 3.84 µg/mL | [2] |
| A549 | Lung Cancer | 72 hours | 8.3 ± 1.3 µM | [5] |
| PC9 | Lung Cancer | 72 hours | 16.8 ± 0.9 µM | [5] |
| HCT116 | Colorectal Cancer | 48 hours | ~10-20 µg/mL | [1] |
| SW480 | Colorectal Cancer | 48 hours | ~10-20 µg/mL | [1] |
| HT-29 | Colon Cancer | Not specified | 14 µM | [10] |
| Normal Colon Cells (CCD18 Co) | Normal | Not specified | 50 µM | [10] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of Berbamine on a specific cell line and calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Berbamine in culture medium. Replace the existing medium with the medium containing various concentrations of Berbamine (e.g., 0 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.[1][11]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after Berbamine treatment.
Methodology:
-
Cell Treatment: Culture cells to ~70-80% confluency and treat with the desired concentration of Berbamine for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][11]
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of Berbamine on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with Berbamine as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.[1][11]
Visualizations
Signaling Pathways Affected by Berbamine
Caption: Key signaling pathways modulated by Berbamine.
Experimental Workflow for Assessing Off-Target Effects
References
- 1. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Characterization and Pharmacokinetic Assessment of a New Berberine Formulation with Enhanced Absorption In Vitro and in Human Volunteers [mdpi.com]
- 6. pelagobio.com [pelagobio.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxicological Effects of Berberine and Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine Treatment Optimization for Apoptosis Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing E6 Berbamine treatment duration to induce apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which this compound induces apoptosis?
A1: this compound, a natural compound, induces apoptosis in cancer cells through multiple signaling pathways. Primarily, it has been shown to activate the p53-dependent apoptotic signaling pathway.[1] This involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.[1][2] Berbamine also triggers the mitochondrial pathway of apoptosis, characterized by a loss in mitochondrial membrane potential and the release of cytochrome c. Furthermore, it can activate caspases, key executioner proteins in apoptosis, including caspase-3 and caspase-9.[1][3][4] In some cancer types, Berbamine has been found to inhibit signaling pathways that promote cell survival, such as the NF-κB and Wnt/β-catenin pathways.[5][6]
Q2: How does treatment duration affect the apoptotic efficacy of this compound?
A2: The apoptotic effect of this compound is both concentration- and time-dependent.[1][6][7] Longer exposure to an effective concentration of Berbamine generally results in a higher percentage of apoptotic cells.[3][6][7] For instance, in KU812 cells, the percentage of apoptotic cells significantly increased from 12 hours to 24 hours of treatment.[7] Similarly, in KM3 myeloma cells, apoptosis increased progressively from 6 hours to 36 hours.[6] Therefore, optimizing the treatment duration is critical for achieving the desired level of apoptosis.
Q3: What are typical concentration ranges and treatment durations to start with for apoptosis induction?
A3: The optimal concentration and duration of this compound treatment are highly cell-line specific. However, based on published studies, a good starting point for concentration is often the IC50 (half-maximal inhibitory concentration) value for the specific cell line, typically determined at 24, 48, or 72 hours.[1][2][7] Treatment durations commonly range from 12 to 72 hours.[1][3][6][7] It is recommended to perform a time-course experiment (e.g., 12h, 24h, 48h, 72h) with a range of concentrations around the predetermined IC50 to identify the optimal conditions for your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells observed. | - Suboptimal concentration of this compound.- Insufficient treatment duration.- Cell line is resistant to Berbamine. | - Perform a dose-response experiment (e.g., using concentrations ranging from the IC50/2 to 2x IC50) to determine the optimal concentration.- Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal exposure time.- Investigate the expression of key apoptosis-related proteins (e.g., p53, Bcl-2 family) in your cell line to assess potential resistance mechanisms.[1] |
| High level of necrosis instead of apoptosis. | - this compound concentration is too high, leading to cytotoxicity. | - Reduce the concentration of this compound. Perform a viability assay (e.g., MTT or CCK-8) to determine a concentration that induces apoptosis without causing excessive necrosis.- Ensure proper handling and harvesting of cells to minimize mechanical stress. |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent this compound stock solution.- Fluctuation in incubation conditions. | - Ensure consistent cell seeding density for all experiments.- Prepare fresh this compound stock solution regularly and store it properly. Aliquoting the stock can prevent repeated freeze-thaw cycles.- Maintain consistent incubator conditions (temperature, CO2, humidity). |
| No activation of caspases observed. | - The apoptotic pathway in your cell line might be caspase-independent.- The timing of the assay is not optimal for detecting caspase activation. | - Investigate other markers of apoptosis, such as mitochondrial membrane potential depolarization or PARP cleavage.[1][3]- Perform a time-course experiment to measure caspase activity at different time points post-treatment.- To confirm caspase-dependent apoptosis, pre-treat cells with a broad-spectrum caspase inhibitor, such as z-VAD-fmk, before adding Berbamine.[3] |
Data Presentation
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines at Different Time Points
| Cell Line | 24h (µg/mL) | 48h (µg/mL) | 72h (µg/mL) | Reference |
| HCT116 (Colorectal Cancer) | 28.3 ± 2.1 | 19.5 ± 1.5 | 11.2 ± 0.9 | [1] |
| SW480 (Colorectal Cancer) | 35.4 ± 2.8 | 24.1 ± 1.8 | 15.3 ± 1.2 | [1] |
| SMMC7721 (Hepatoma) | 22.8 ± 1.3 | 10.9 ± 0.5 | - | [3] |
| KU812 (Chronic Myeloid Leukemia) | 5.83 | 3.43 | 0.75 | [2][7] |
| NB4 (Acute Promyelocytic Leukemia) | - | 3.86 | - | [4] |
| KM3 (Myeloma) | 8.17 | 5.09 | 3.84 | [6] |
Table 2: Time-Dependent Induction of Apoptosis by Berbamine
| Cell Line | Treatment | Duration (h) | Apoptotic Cells (%) | Reference |
| SMMC7721 | 25 µg/mL Berbamine | 12 | 1.31 | [3] |
| 24 | 50.32 | [3] | ||
| 48 | 65.12 | [3] | ||
| KU812 | 8 µg/mL Berbamine | 12 | 5.37 | [7] |
| 24 | 26.95 | [7] | ||
| KM3 | 8 µg/mL Berbamine | 6 | 1.95 | [6] |
| 12 | 7.68 | [6] | ||
| 24 | 14.32 | [6] | ||
| 36 | 51.83 | [6] | ||
| NB4 | 8 µg/mL Berbamine | 48 | 58.44 | [4] |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0-64 µg/mL) for different durations (e.g., 24, 48, 72 hours).[1][3]
-
After the treatment period, add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and MTT reagent, and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][3]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Apoptosis Analysis (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Methodology:
-
Treat cells with the desired concentration of this compound for the optimized duration.
-
Collect both adherent and floating cells and wash them twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 5-15 minutes in the dark at room temperature.[1]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis of Apoptosis-Related Proteins
-
Objective: To investigate the molecular mechanism of this compound-induced apoptosis by analyzing the expression of key proteins.
-
Methodology:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bcl-2, Bax, Caspase-3, Caspase-9, PARP).[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis studies.
Caption: Troubleshooting logic for low apoptosis induction.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine selectively induces apoptosis of human acute promyelocytic leukemia cells via survivin-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
addressing E6 Berbamine variability in experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with E6 Berbamine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and ensure reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Berbamine p-nitrobenzoate, is a synthetic derivative of Berbamine, a natural bisbenzylisoquinoline alkaloid.[1][2] Its primary mechanism of action is the antagonism of calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways.[1][3][4] By inhibiting CaM, this compound can disrupt the activity of CaM-dependent enzymes such as myosin light chain kinase (MLCK) and phosphodiesterase 1A.[5] It has also been reported to inhibit P-glycoprotein (P-gp) activity.[5]
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
A2: Variability in IC50 values is a common issue in cell-based assays and can arise from several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers plated per well is a primary source of variability. Use a precise cell counting method and ensure a homogenous cell suspension during plating.
-
Compound Solubility and Stability: this compound, like many organic compounds, may have limited solubility and stability in aqueous cell culture media. Precipitation of the compound can drastically alter the effective concentration. See the "Compound Handling" section for best practices.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. It is crucial to maintain consistent incubation times across all experiments.
-
Assay Protocol Variations: Minor deviations in the assay protocol, such as reagent incubation times or pipetting techniques, can introduce variability. Strict adherence to a standardized protocol is essential.
Q3: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it in my cell culture medium. How can I prevent this?
A3: This is a common issue with hydrophobic compounds. Here are some strategies to mitigate precipitation:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Vortexing During Dilution: Add the this compound stock to the medium while vortexing to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent toxicity (typically <0.5%), a slightly higher, yet non-toxic, concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: I am not observing the expected biological effect of this compound in my experiments. What should I troubleshoot?
A4: If this compound is not producing the expected effect, consider the following:
-
Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C) and has not degraded. If in doubt, use a fresh vial of the compound.
-
Mechanism of Action in Your Cell Line: Confirm that the target pathway (e.g., calmodulin signaling) is active and relevant in your specific cell model.
-
Dose Range and Treatment Duration: You may need to optimize the concentration range and the incubation time. It's possible the effective concentrations are higher or the required treatment time is longer for your specific cell line and endpoint.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is advisable to test a panel of cell lines if possible.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
| Potential Cause | Recommended Solution |
| Inaccurate Cell Seeding | Use a hemocytometer or an automated cell counter for accurate cell counts. Ensure the cell suspension is homogenous before and during plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
| Variability in Reagent Addition | Use calibrated pipettes and be consistent with your pipetting technique. For multi-well plates, consider using a multi-channel pipette. |
Issue 2: Compound-Related Problems
| Potential Cause | Recommended Solution |
| Precipitation in Media | Prepare fresh dilutions of this compound for each experiment. Perform serial dilutions and add the compound to pre-warmed media while vortexing. |
| Compound Degradation | Aliquot your stock solution upon receipt to avoid multiple freeze-thaw cycles. Store at -20°C or as recommended by the supplier, protected from light. |
| Incorrect Stock Concentration | Verify the initial weighing and calculation of your stock solution. If possible, confirm the concentration using a spectrophotometer if the molar extinction coefficient is known. |
Data Presentation
Table 1: Reported IC50 and Ki Values for this compound
| Parameter | Value | Target/System | Reference |
| Ki | 0.95 µM | Calmodulin-dependent Myosin Light Chain Kinase (MLCK) | [1] |
| IC50 | 8 µM | Myosin Light Chain Kinase (MLCK) | [5] |
| IC50 | 0.53 µM | Phosphodiesterase 1A | [5] |
| IC50 | 2.13 µM | K562 cells (Anti-leukemia activity) | [3] |
Note: IC50 values can be highly dependent on the cell line, assay type, and experimental conditions.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. promocell.com [promocell.com]
- 2. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A culture method with berbamine, a plant alkaloid, enhances CAR-T cell efficacy through modulating cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing E6 Berbamine dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for Berbamine in in vitro experiments?
A1: Based on published studies, a common starting concentration range for Berbamine in in vitro cell viability assays is between 1 µM and 100 µM. However, the optimal concentration is highly cell-type dependent. For instance, in human myeloma (KM3) cells, proliferation inhibition was observed in a dose-dependent manner.[1] In colorectal cancer cell lines (HCT116 and SW480), Berbamine suppressed cell viability in a concentration-dependent manner, with significant effects seen at concentrations up to 64 µg/ml.[2][3] For gastric cancer cell lines SGC-7901 and BGC-823, concentrations of 5, 10, 20, and 40 μM were used.[4]
Q2: What is the mechanism of action of Berbamine?
A2: Berbamine is a bisbenzylisoquinoline alkaloid that exhibits anti-cancer properties through multiple mechanisms.[5] It has been shown to modulate several oncogenic cell-signaling pathways, including the JAK/STAT, NF-κB, Wnt/β-catenin, and TGF/SMAD pathways.[6][7][8][9] Berbamine can induce apoptosis and cause cell cycle arrest, often at the G0/G1 or S phase.[1][2][8][10] It can also inhibit the nuclear translocation of NF-κB and down-regulate its downstream targets.[1]
Q3: How does Berbamine affect key signaling pathways?
A3: Berbamine's modulation of signaling pathways is crucial to its anti-cancer effects:
-
NF-κB Pathway: It inhibits the NF-κB signaling pathway by up-regulating A20 and down-regulating IKKα and p-IκBα, which in turn inhibits p65 nuclear translocation.[1]
-
Wnt/β-catenin Pathway: Berbamine treatment has been shown to inhibit Wnt/β-catenin signaling in ovarian cancer cells.[8]
-
JAK/STAT Pathway: It can reduce STAT3 activation and phosphorylation.[7][9]
-
TGF/SMAD Pathway: Berbamine can induce the activation of the TGF/SMAD pathway, which is essential for cell cycle arrest and apoptosis induction in cancer cells.[7]
Q4: What are some common solvents for dissolving Berbamine?
A4: While specific details can vary, Berbamine is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. It is crucial to then dilute the stock solution in the appropriate cell culture medium to the final desired concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability | 1. Concentration too low: The concentrations of Berbamine used are below the effective dose for the specific cell line. 2. Inactivation of Berbamine: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The target cell line may be inherently resistant to Berbamine. | 1. Perform a wider dose-range finding study (e.g., 0.1 µM to 200 µM). 2. Ensure Berbamine is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions for each experiment. 3. Research the specific cell line's sensitivity to similar compounds or try a different cell line. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate dilution or addition of Berbamine or assay reagents. 3. Edge effects in plates: Wells on the perimeter of the plate may experience different evaporation rates. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental data points; fill them with sterile PBS or medium. |
| Precipitation of Berbamine in culture medium | 1. Poor solubility: The concentration of Berbamine exceeds its solubility limit in the culture medium. 2. High DMSO concentration: The final concentration of the solvent (DMSO) is too high, causing the compound to precipitate when diluted in aqueous medium. | 1. Prepare a fresh, lower concentration stock solution. Consider using a different solvent if solubility issues persist. 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5%. |
| Unexpected cell morphology changes | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is toxic to the cells. 2. Off-target effects: Berbamine may be inducing cellular stress or other unintended biological responses at the concentrations tested. | 1. Include a vehicle control (medium with the same concentration of DMSO as the highest Berbamine dose) to assess solvent toxicity. 2. Lower the concentration range of Berbamine. Perform assays to check for markers of cellular stress. |
Data Presentation: Berbamine IC50 Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µg/ml) | Reference |
| KU812 | Chronic Myeloid Leukemia | 24 | 5.83 | [11] |
| KU812 | Chronic Myeloid Leukemia | 48 | 3.43 | [11] |
| KU812 | Chronic Myeloid Leukemia | 72 | 0.75 | [11] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized procedure based on methodologies described in the literature.[1][2][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Berbamine Treatment: Prepare serial dilutions of Berbamine in culture medium. Remove the old medium from the wells and add 100 µL of the Berbamine-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol provides a general workflow for assessing changes in protein expression in key signaling pathways.[1][8]
-
Cell Lysis: After treating cells with Berbamine for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, NF-κB p65, β-catenin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
Caption: Berbamine's inhibitory effects on key oncogenic signaling pathways.
Experimental Workflow
Caption: Workflow for determining Berbamine's dose-response curve.
References
- 1. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]
- 6. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Berbamine Resistance in Cancer Cell Lines
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Berbamine (B205283) and its derivatives in cancer cell lines. While the specific compound "E6 Berbamine" is not extensively documented in current literature, the principles and mechanisms of resistance to the well-studied alkaloid Berbamine are highly relevant. This guide focuses on these established mechanisms and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Berbamine. What are the common mechanisms of resistance?
A1: Resistance to Berbamine in cancer cells is often multifactorial. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein 1 (MRP1/ABCC1), which actively pump Berbamine out of the cell, reducing its intracellular concentration.[1]
-
Alterations in Signaling Pathways: Changes in key survival and proliferation pathways can confer resistance. These include:
-
PI3K/Akt/mTOR Pathway: Activation of this pathway promotes cell survival and can counteract the apoptotic effects of Berbamine.[2]
-
NF-κB Pathway: Constitutive activation of NF-κB can lead to the expression of anti-apoptotic genes, reducing drug efficacy.[3][4]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key pro-survival pathway that, when activated, can contribute to Berbamine resistance.[4][5]
-
-
Dysregulation of Apoptosis: An imbalance in pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells less susceptible to drug-induced cell death.[3][6][7]
-
Autophagy Modulation: Cancer cells can utilize autophagy as a survival mechanism to withstand the stress induced by chemotherapy. Berbamine has been shown to inhibit autophagy in some resistant cells, suggesting a complex role for this process.[2][8]
-
Cancer Stem Cells (CSCs): A subpopulation of tumor cells with self-renewal and drug-resistant properties may be intrinsically resistant to Berbamine.[9]
Q2: How can I experimentally confirm if my cell line has developed resistance to Berbamine?
A2: To experimentally validate Berbamine resistance, you can perform the following:
-
Determine the IC50 Value: Conduct a cell viability assay (e.g., MTT, XTT) to compare the half-maximal inhibitory concentration (IC50) of Berbamine in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value is a primary indicator of resistance.
-
Efflux Pump Activity Assay: Use fluorescent substrates of P-gp (e.g., Rhodamine 123) or MRP1 to measure their activity via flow cytometry. Increased efflux of the dye in the resistant cells compared to the parental line suggests the involvement of these transporters.
-
Western Blot Analysis: Profile the expression levels of key proteins involved in the resistance mechanisms mentioned in Q1. Compare the protein expression in resistant and sensitive cells. Key targets include P-gp, MRP1, p-Akt, p-STAT3, NF-κB, Bcl-2, and Bax.
Troubleshooting Guides
Issue 1: Decreased efficacy of Berbamine in inducing apoptosis.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Increased expression of anti-apoptotic proteins (e.g., Bcl-2). | - Western Blot: Quantify the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak).- Combination Therapy: Co-administer Berbamine with a Bcl-2 inhibitor (e.g., Venetoclax) to enhance apoptosis.[6] |
| Reduced activation of pro-apoptotic pathways. | - Caspase Activity Assay: Measure the activity of caspase-3 and caspase-9 to confirm the apoptotic pathway is being engaged.- Combination Therapy: Combine Berbamine with other chemotherapeutic agents known to induce apoptosis through different mechanisms (e.g., doxorubicin, gemcitabine).[3][6] |
| Activation of pro-survival signaling (e.g., PI3K/Akt). | - Western Blot: Assess the phosphorylation status of Akt and other downstream effectors.- Inhibitor Studies: Use a PI3K or Akt inhibitor in combination with Berbamine to see if sensitivity is restored.[2] |
Issue 2: Reduced intracellular accumulation of Berbamine.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Overexpression of ABC transporters (P-gp, MRP1). | - qPCR/Western Blot: Quantify the mRNA and protein levels of ABCB1 (P-gp) and ABCC1 (MRP1).- Inhibitor Studies: Co-treat cells with Berbamine and a known ABC transporter inhibitor (e.g., Verapamil for P-gp) to see if efficacy is restored.[1] |
| Enhanced drug metabolism. | - Literature Review: Investigate if the specific cancer cell line has high expression of drug-metabolizing enzymes.- Metabolic Inhibitors: Use inhibitors of relevant cytochrome P450 enzymes if a metabolic pathway is identified. |
Quantitative Data Summary
Table 1: Examples of Berbamine's Effect on Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | Treatment Strategy | Outcome | Reference |
| MCF-7/ADR (Breast Cancer) | P-gp overexpression | Berbamine + Doxorubicin | Synergistic inhibition of proliferation, reversal of multidrug resistance. | [1][3] |
| Bxpc-3, Panc-1 (Pancreatic Cancer) | Intrinsic Resistance | Berbamine + Gemcitabine (B846) | Enhanced growth inhibition and apoptosis. | [6] |
| Cabazitaxel-resistant PCa (Prostate Cancer) | ABCG2, CXCR4, IGF2BP1, p-STAT3 upregulation | Berbamine | Re-sensitized cells to cabazitaxel (B1684091). | [9] |
| Gastric Cancer Cells | BRD4/c-MYC pathway | Berbamine | Reduced proliferation, induced apoptosis. | [4] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Berbamine (and/or in combination with another agent) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value can be calculated using appropriate software.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with Berbamine at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells as required, then harvest by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can be quantified.
Signaling Pathways and Workflows
Caption: Mechanisms of Berbamine resistance and strategies for overcoming it.
Caption: Experimental workflow for investigating and overcoming Berbamine resistance.
References
- 1. Berberine Reverses Breast Cancer Multidrug Resistance Based on Fluorescence Pharmacokinetics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine as a Potential Anticancer Agent: A Comprehensive Review [mdpi.com]
- 3. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine enhances the antineoplastic activity of gemcitabine in pancreatic cancer cells by activating transforming growth factor-β/Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Berbamine targets cancer stem cells and reverses cabazitaxel resistance via inhibiting IGF2BP1 and p-STAT3 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Berbamine Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers utilizing Berbamine in in-vivo studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges, particularly concerning its limited oral bioavailability. As "E6 Berbamine" is not a standard nomenclature in the reviewed literature, this guide pertains to Berbamine (BBM).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Berbamine low?
A1: The low oral bioavailability of Berbamine is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Berbamine, particularly as Berbamine hydrochloride, has limited solubility in water at physiological pH, which hinders its dissolution in the gastrointestinal tract—a prerequisite for absorption.
-
Short Plasma Half-life: Berbamine is subject to rapid metabolism and clearance from the body, leading to a short plasma half-life, which limits its systemic exposure and therapeutic window.
Q2: What are the most promising strategies to enhance Berbamine's bioavailability?
A2: Nanoformulation, specifically the use of lipid-based nanoparticles (NPs), has shown significant promise in improving the in-vivo efficacy of Berbamine. Encapsulating Berbamine in lipid nanoparticles can enhance its solubility, protect it from premature metabolism, and potentially improve its absorption across the intestinal barrier.
Q3: Can I administer Berbamine orally without a specialized formulation?
A3: While technically possible, oral administration of unformulated Berbamine is likely to result in very low and variable systemic exposure, potentially leading to inconclusive or misleading results in your in-vivo studies. For reliable and reproducible results, an enabling formulation is highly recommended.
Q4: What solvents are suitable for dissolving Berbamine hydrochloride?
A4: Berbamine hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO) and has some solubility in ethanol (B145695) and water. For in-vivo use, it is crucial to use biocompatible solvent systems and to be mindful of the potential toxicity of the chosen solvent at the administered dose.
Q5: Are there any known drug-drug interactions with Berbamine I should be aware of in my animal model?
A5: The search results did not provide specific information on drug-drug interactions for Berbamine. However, as a general precaution, it is advisable to consider potential interactions if co-administering other therapeutic agents, particularly those that are metabolized by the same cytochrome P450 enzymes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or undetectable plasma concentrations of Berbamine after oral administration. | Poor oral absorption due to low solubility and/or rapid metabolism. | 1. Formulation: Develop a nanoformulation, such as lipid-based nanoparticles, to enhance solubility and protect against first-pass metabolism. 2. Route of Administration: For initial efficacy studies, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to bypass oral absorption barriers. |
| High variability in plasma concentrations between study animals. | Inconsistent dissolution and absorption of the administered dose. | 1. Homogeneous Formulation: Ensure your formulation is homogeneous and that the particle size is consistent. 2. Dosing Technique: Standardize the oral gavage technique to minimize variability in administration. |
| Precipitation of Berbamine in the dosing vehicle. | The concentration of Berbamine exceeds its solubility in the chosen vehicle. | 1. Solubility Testing: Perform solubility studies of Berbamine in various biocompatible vehicles to determine the optimal solvent system. 2. Co-solvents: Consider the use of co-solvents, but be cautious of their potential in-vivo effects. |
| No observable in-vivo efficacy at previously reported in-vitro effective concentrations. | Insufficient systemic exposure to reach therapeutic concentrations at the target site. | 1. Dose Escalation: Carefully escalate the dose while monitoring for any signs of toxicity. 2. Pharmacokinetic Study: Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and AUC of your formulation to correlate exposure with efficacy. |
Quantitative Data
Due to a lack of available literature with specific oral pharmacokinetic parameters for Berbamine, the following table presents data for the related compound, Berberine (B55584), to illustrate the potential for bioavailability enhancement through nanoformulation. It is important to note that Berbamine and Berberine are distinct molecules, and these values should be considered as indicative of the strategy's potential.
| Formulation | Relative Bioavailability Increase | Key Findings |
| Berberine-loaded microemulsion | 6.47-fold (compared to suspension) | Microemulsion formulation significantly increased the oral bioavailability of Berberine in rats.[1] |
| Chitosan-alginate nanoparticles with Berberine | 4.10-fold (compared to suspension) | Nanoparticle formulation enhanced the oral bioavailability of Berberine in Wistar rats. |
Experimental Protocols
General Protocol for Preparation of Berbamine-Loaded Lipid Nanoparticles (Conceptual)
This is a generalized protocol based on methods for formulating poorly soluble compounds into lipid nanoparticles. Optimization will be required for Berbamine.
Materials:
-
Berbamine
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Liquid lipid (e.g., oleic acid)
-
Surfactant/Emulsifier (e.g., Polysorbate 80, soy lecithin)
-
Aqueous phase (e.g., distilled water, phosphate-buffered saline)
-
Organic solvent (if needed for initial drug dissolution, e.g., ethanol)
Method: High-Shear Homogenization followed by Ultrasonication
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the liquid lipid to the molten solid lipid.
-
Drug Incorporation: Dissolve Berbamine in the molten lipid phase. If necessary, first dissolve Berbamine in a minimal amount of a suitable organic solvent before adding it to the lipid phase.
-
Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-energy ultrasonication (probe sonicator) for a specific duration (e.g., 5-10 minutes) while cooling in an ice bath to form a nanoemulsion.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature or below while stirring. The lipid will solidify, forming solid lipid nanoparticles.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathways
Berbamine has been shown to exert its anti-cancer effects by modulating several key signaling pathways.
Caption: Berbamine-mediated activation of the p53 apoptotic pathway.[2][3]
Caption: Inhibition of the NF-κB signaling pathway by Berbamine.
Caption: Berbamine's inhibitory effect on the JAK/STAT3 signaling pathway.[4]
Experimental Workflow
References
- 1. Preparation and evaluation of a microemulsion for oral delivery of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Berbamine Co-treatment with Chemotherapeutic Agents
A Note on Nomenclature: The term "E6 Berbamine" does not correspond to a standard chemical identifier in the current scientific literature. It is presumed that this is a typographical error and the intended compound is Berbamine , a natural alkaloid from which this document is based.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the co-administration of Berbamine with standard chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Berbamine with conventional chemotherapy?
A1: Berbamine has been shown to exhibit anti-cancer properties through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation and migration.[1][2][3][4] When combined with chemotherapeutic agents, Berbamine can enhance their efficacy, potentially allowing for lower effective doses of the cytotoxic drugs and thereby reducing their side effects.[5] The synergistic effect is often achieved by targeting complementary signaling pathways involved in cancer cell survival and resistance.[1][3]
Q2: Which chemotherapeutic agents are commonly studied in combination with Berbamine?
A2: Common chemotherapeutic agents that have been investigated in combination with Berbamine and the closely related compound Berberine (B55584) include doxorubicin, cisplatin, and paclitaxel.[5][6][7] These combinations have shown promise in various cancer types, including breast, ovarian, and lung cancers.[2][3][5]
Q3: How do I determine if the combination of Berbamine and a chemotherapeutic agent is synergistic, additive, or antagonistic?
A3: The interaction between two drugs can be quantitatively assessed by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 points to antagonism. This calculation is typically performed using data from cell viability assays where cells are treated with each drug alone and in combination at various concentrations.
Q4: What are the key signaling pathways modulated by Berbamine co-treatment?
A4: Berbamine has been reported to modulate several key signaling pathways implicated in cancer progression. These include the p53-dependent apoptotic pathway, the MAPK/ERK signaling pathway, and the Wnt/β-catenin signaling pathway.[1][3] By affecting these pathways, Berbamine can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability results for the combination treatment are inconsistent. What could be the cause?
A: Inconsistent results in cell viability assays can arise from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and uniform cell numbers across all wells of your microplate.[8]
-
Compound Precipitation: At higher concentrations, Berbamine or the chemotherapeutic agent may precipitate, interfering with absorbance readings. Visually inspect your wells for any precipitates.[8]
-
Chemical Interference: The compounds themselves might directly react with the assay reagent (e.g., MTT), leading to a false signal. It is advisable to run cell-free controls with the compounds and the assay reagent to check for direct chemical reactions.[9]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability.[8]
Q: I am observing a U-shaped dose-response curve with the combination treatment. Why is this happening?
A: A U-shaped dose-response curve, where cell viability appears to increase at higher concentrations, is a known artifact. This can be due to compound precipitation at high concentrations, which can scatter light and lead to an artificially high absorbance reading.[8] Additionally, direct chemical interference with the assay reagent can also contribute to this effect.[8]
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: I am not seeing a significant increase in apoptosis with the combination treatment compared to the single agents. What should I check?
A:
-
Timing of Assay: Apoptosis is a dynamic process. The time point at which you are assessing apoptosis might be too early or too late. It is recommended to perform a time-course experiment to identify the optimal time point for observing the synergistic apoptotic effect.
-
Drug Concentrations: The concentrations of Berbamine and the chemotherapeutic agent might not be in the optimal range to induce a synergistic apoptotic response. Consider performing a dose-matrix experiment to identify the most effective concentrations.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the treatment. Stressed or unhealthy cells may not respond as expected.
-
Assay Technique: For Annexin V staining, ensure that the cell membrane has not been disrupted during cell harvesting, as this can lead to non-specific binding of Annexin V.
Q: How can I distinguish between apoptosis and necrosis in my co-treatment experiments?
A: Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) is a standard method to differentiate between different stages of cell death.[10][11]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[10][11]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10][11]
-
Necrotic cells: Annexin V-negative and PI-positive.[11]
Western Blotting
Q: I am not observing the expected changes in the protein expression levels of my target signaling pathway after co-treatment. What could be wrong?
A:
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may not be optimal. It is crucial to titrate your antibodies to determine the best working concentration.[12]
-
Insufficient Protein Loading: Ensure that you are loading a sufficient amount of protein onto the gel, especially for low-abundance proteins.[12][13]
-
Inefficient Protein Transfer: Verify the efficiency of your protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[12]
-
Incorrect Blocking or Washing: Inadequate blocking or washing can lead to high background and obscure your signal. Use an appropriate blocking agent and ensure sufficient washing steps.[12][14]
-
Timing of Lysate Collection: The changes in protein expression can be transient. Perform a time-course experiment to determine the optimal time point to harvest the cells after treatment for observing the desired changes.
Q: I am seeing multiple non-specific bands in my western blot. How can I improve the specificity?
A:
-
Optimize Antibody Dilution: A high concentration of the primary antibody can lead to non-specific binding. Try increasing the dilution of your primary antibody.[15]
-
Use a More Specific Antibody: Ensure that the antibody you are using is specific for your target protein.
-
Improve Blocking and Washing: Increase the duration and/or stringency of your blocking and washing steps. Adding a detergent like Tween-20 to your wash buffer can help reduce non-specific binding.[14]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Berbamine (or the related compound Berberine) alone and in combination with chemotherapeutic agents in various cancer cell lines.
Table 1: IC50 Values of Berbamine/Berberine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Treatment Duration | Citation |
| A549 | Lung Cancer | Berbamine | 8.3 ± 1.3 | 72h | [2] |
| PC9 | Lung Cancer | Berbamine | 16.8 ± 0.9 | 72h | [2] |
| HT29 | Colon Cancer | Berberine | 52.37 ± 3.45 | 48h | [16] |
| Tca8113 | Oral Squamous Cell Carcinoma | Berberine | 218.52 ± 18.71 | 48h | [16] |
| CNE2 | Nasopharyngeal Carcinoma | Berberine | 249.18 ± 18.14 | 48h | [16] |
| MCF-7 | Breast Cancer | Berberine | 272.15 ± 11.06 | 48h | [16] |
| HeLa | Cervical Cancer | Berberine | 245.18 ± 17.33 | 48h | [16] |
| MG-63 | Osteosarcoma | Berberine | 77.08 | 24h | [7] |
| MG-63 | Osteosarcoma | Berberine | 12.42 | 48h | [7] |
| T47D | Breast Cancer | Berberine | 25 | 48h | [5] |
| MCF-7 | Breast Cancer | Berberine | 25 | 48h | [5] |
Table 2: IC50 Values for Chemotherapeutic Agents in Combination Studies
| Cell Line | Cancer Type | Chemotherapeutic Agent | IC50 | Treatment Duration | Citation |
| MG-63 | Osteosarcoma | Cisplatin | 94.74 µM | 24h | [7] |
| MG-63 | Osteosarcoma | Cisplatin | 9.62 µM | 48h | [7] |
| T47D | Breast Cancer | Doxorubicin | 250 nM | 48h | [5] |
| MCF-7 | Breast Cancer | Doxorubicin | 500 nM | 48h | [5] |
| A549 | Non-Small Cell Lung Cancer | Cisplatin | 7.21 µM | 24h | [6] |
| A549 | Non-Small Cell Lung Cancer | Berberine | 131.90 µM | 24h | [6] |
Note: The synergistic effects of combination treatments are often demonstrated by a significant reduction in the IC50 of the chemotherapeutic agent in the presence of Berbamine/Berberine, and a Combination Index (CI) of <1.
Detailed Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted for assessing the effect of Berbamine and a chemotherapeutic agent on cancer cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Berbamine and chemotherapeutic agent stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Berbamine alone, the chemotherapeutic agent alone, and the combination of both for the desired treatment duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[18][19]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and the combination. Use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining Protocol)
This protocol outlines the steps for quantifying apoptosis in cells co-treated with Berbamine and a chemotherapeutic agent using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[10][11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10][20]
Western Blot Protocol for Signaling Pathway Analysis
This protocol is designed to analyze changes in protein expression in key signaling pathways following co-treatment.
Materials:
-
Treated and control cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p53, p-ERK, β-catenin, and loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.[21]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[22][23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22][23]
-
Signal Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[22]
-
Data Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
Berbamine-Modulated Signaling Pathways
Berbamine, in combination with chemotherapeutic agents, can influence several critical signaling pathways to enhance anti-cancer effects.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 7. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. kumc.edu [kumc.edu]
- 21. benchchem.com [benchchem.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Ensuring Reproducibility in E6-Berbamine and Berbamine Analog Otoprotection Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in conducting reproducible otoprotection experiments with E6-Berbamine and its parent compound, Berbamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of otoprotection by E6-Berbamine and Berbamine?
A1: E6-Berbamine and Berbamine are believed to exert their otoprotective effects primarily by acting as permeant blockers of the mechano-electrical transducer (MET) channels located on the stereocilia of inner ear hair cells.[1] By blocking these channels, they prevent or reduce the uptake of ototoxic drugs, such as aminoglycoside antibiotics, into the hair cells, thereby mitigating cellular damage and apoptosis.[1][2]
Q2: What are the key differences between using a zebrafish model versus a mammalian cochlear explant model for these experiments?
A2: Zebrafish larvae offer a high-throughput in vivo system for initial screening of otoprotective compounds due to their externally located and easily accessible lateral line hair cells.[1] However, there can be differences in toxicity profiles between zebrafish and mammals.[3] Mammalian cochlear explants, while lower-throughput, provide a model that is more directly translatable to human physiology and allows for the assessment of otoprotection in the context of the complex cellular organization of the organ of Corti.[3][4]
Q3: What are the typical concentrations of E6-Berbamine or Berbamine used for otoprotection?
A3: Effective concentrations can vary depending on the model system and the ototoxic agent used. In zebrafish larvae, Berbamine has shown protection against neomycin at concentrations as low as 1.55 µM.[3] For mouse cochlear explants, 20 µM Berbamine has been shown to protect against gentamicin-induced hair cell loss.[3] It is crucial to perform dose-response experiments to determine the optimal protective concentration and to assess the potential toxicity of the compound itself at higher concentrations.[3]
Q4: How should I prepare E6-Berbamine or Berbamine for my experiments?
A4: Due to their chemical nature, Berbamine and its analogs may have limited solubility in aqueous solutions. It is common to prepare stock solutions in a solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final working concentration in the culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in hair cell counts between replicates. | - Inconsistent dissection of cochlear explants.- Uneven drug distribution in culture wells.- Subjectivity in hair cell counting. | - Standardize the dissection protocol to ensure explants are of a similar size and from the same cochlear region.[5]- Gently swirl the culture plate after adding reagents to ensure even distribution.- Use a blinded counting method and clear, predefined criteria for identifying viable hair cells. Fluorescent labeling of hair cells can aid in accurate quantification.[4] |
| No otoprotective effect observed with E6-Berbamine/Berbamine. | - Suboptimal concentration of the protective agent.- Insufficient pre-incubation time.- Degradation of the compound. | - Perform a dose-response curve to identify the optimal protective concentration.[3]- Consider pre-incubating the explants with E6-Berbamine/Berbamine before introducing the ototoxic agent to allow for sufficient channel blocking.[6]- Prepare fresh stock solutions of the compound and store them appropriately. |
| Toxicity observed in the E6-Berbamine/Berbamine control group (without ototoxic agent). | - The concentration of the compound is too high.- Solvent (e.g., DMSO) concentration is toxic. | - Determine the maximum non-toxic concentration of E6-Berbamine/Berbamine in your model system. Berbamine has shown toxicity to mouse cochlear hair cells at concentrations ≥30 µM.[3]- Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent results between zebrafish and mammalian models. | - Species-specific differences in drug metabolism and toxicity.[3]- Differences in experimental conditions (e.g., temperature, duration of exposure). | - Acknowledge the potential for discrepancies and use the zebrafish model for initial high-throughput screening and the mammalian model for validation of lead candidates.[3]- Optimize and standardize protocols for each model system independently. |
Experimental Protocols
Zebrafish Lateral Line Hair Cell Otoprotection Assay
This protocol is adapted from studies on Berbamine and its analogs.[1][3]
-
Animal Husbandry: Raise zebrafish embryos at 28.5°C in E3 medium.
-
Drug Preparation: Prepare stock solutions of E6-Berbamine/Berbamine and the ototoxic agent (e.g., neomycin) in appropriate solvents.
-
Treatment: At 4-5 days post-fertilization, transfer larvae to 24-well plates.
-
Pre-incubation: Incubate larvae in E3 medium containing the desired concentration of E6-Berbamine/Berbamine for 1 hour.
-
Co-treatment: Add the ototoxic agent to the wells and incubate for the specified duration (e.g., 1 hour for neomycin).
-
Washout and Staining: Wash the larvae with fresh E3 medium and stain with a vital dye that labels hair cells (e.g., Yo-Pro-1) to visualize and count the surviving hair cells.
-
Quantification: Image specific neuromasts (e.g., trunk neuromast 4) and count the number of stained hair cells.[3]
Mouse Cochlear Explant Otoprotection Assay
This protocol is based on established methods for culturing mammalian hair cells.[3][5]
-
Dissection: Dissect cochleae from postnatal day 2-3 mice in a sterile environment.
-
Explant Culture: Culture the organ of Corti explants on a suitable substrate (e.g., collagen-coated coverslips) in DMEM/F12 medium supplemented with fetal bovine serum.
-
Drug Treatment: After an initial culture period to allow for tissue adhesion, replace the medium with fresh medium containing the experimental conditions: control, ototoxic agent alone (e.g., 5 µM gentamicin (B1671437) for 48 hours), E6-Berbamine/Berbamine alone, and co-treatment with the ototoxic agent and E6-Berbamine/Berbamine.[3]
-
Incubation: Incubate the explants for the desired duration (e.g., 48 hours).
-
Fixation and Staining: Fix the explants with 4% paraformaldehyde and stain with phalloidin (B8060827) to visualize the actin-rich stereocilia of the hair cells. A nuclear stain (e.g., DAPI) can also be used.
-
Quantification: Image the explants and count the number of surviving inner and outer hair cells in a defined region of the cochlear coil.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Berbamine, which can serve as a reference for designing experiments with E6-Berbamine.
Table 1: Otoprotective Effects of Berbamine in Zebrafish Lateral Line [3]
| Ototoxic Agent | Berbamine Concentration (µM) | % Hair Cell Protection (approximate) |
| 6.25 µM Neomycin (1 hr) | 1.55 | Partial |
| ≥6.25 | Significant | |
| 10 µM Gentamicin (6 hr) | ≥12.5 | Significant |
Table 2: Otoprotective Effects and Toxicity of Berbamine in Mouse Cochlear Explants [3]
| Treatment Condition | Berbamine Concentration (µM) | Outcome |
| 5 µM Gentamicin (48 hr) | 20 | Significant protection of outer hair cells |
| Berbamine alone | ≥30 | Toxic to outer hair cells |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for E6-Berbamine Otoprotection
The primary otoprotective mechanism of E6-Berbamine is the blockade of MET channels, which prevents the influx of ototoxic agents and subsequent activation of apoptotic pathways.
Caption: Proposed mechanism of E6-Berbamine otoprotection.
Experimental Workflow for Assessing Otoprotection
This workflow outlines the key steps in evaluating the otoprotective potential of a compound like E6-Berbamine.
Caption: A typical experimental workflow for otoprotection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mechanically Gated Ion Channels in Mammalian Hair Cells [frontiersin.org]
- 3. Frontiers | d-Tubocurarine and Berbamine: Alkaloids That Are Permeant Blockers of the Hair Cell's Mechano-Electrical Transducer Channel and Protect from Aminoglycoside Toxicity [frontiersin.org]
- 4. Screening Mammalian Cochlear Hair Cells to Identify Critical Processes in Aminoglycoside-Mediated Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protecting Mammalian Hair Cells from Aminoglycoside-Toxicity: Assessing Phenoxybenzamine’s Potential [frontiersin.org]
best practices for long-term storage of E6 Berbamine
Technical Support Center: E6 Berbamine (B205283)
This guide provides best practices for the long-term storage and handling of E6 Berbamine to ensure its stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound? For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4] It is also recommended to store the compound under desiccating conditions to minimize exposure to moisture.[3] The product is typically shipped at ambient temperature, and upon receipt, it should be stored as recommended.[1][5]
Q2: How long is solid this compound stable under recommended conditions? When stored at -20°C, solid this compound is stable for at least four years.[2] One supplier suggests the product can be stored for up to 12 months under desiccating conditions.[3]
Q3: How should I prepare and store this compound solutions? this compound is soluble in DMSO and ethanol, typically at concentrations up to 25 mg/ml or 25 mM.[1][2][3] For optimal results, it is best to prepare and use solutions on the same day.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, stored solutions should be equilibrated to room temperature and checked to ensure no precipitation has occurred.[1]
Q4: What are the physical and chemical properties of this compound? this compound, also known as Berbamine p-nitrobenzoate, is a synthetic derivative of the natural alkaloid berbamine.[6] It is a solid compound with a molecular weight of 757.8 g/mol and a molecular formula of C₄₄H₄₃N₃O₉.[2][3][7]
Q5: What are the primary safety and handling precautions for this compound? According to the available Safety Data Sheets (SDS), solid this compound is not classified as a hazardous substance.[8] However, standard laboratory precautions should always be followed.[8] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[9] Avoid forming dust and handle in a well-ventilated area.[9]
Troubleshooting Guide
Issue 1: My solid this compound has changed in appearance (e.g., color, texture).
-
Possible Cause: Potential degradation due to improper storage conditions, such as exposure to light, moisture, or elevated temperatures.
-
Solution: Discard the compound if significant changes are observed. To prevent this, always store this compound in a tightly sealed container at -20°C and under desiccating conditions.[3]
Issue 2: The this compound solution appears cloudy or has visible precipitates.
-
Possible Cause 1: The solution has not fully equilibrated to room temperature after being removed from -20°C storage.
-
Solution 1: Allow the vial to warm to room temperature and vortex gently to redissolve any precipitate before use.[1]
-
Possible Cause 2: The concentration of the solution exceeds the solubility limit in the chosen solvent.
-
Solution 2: Try gently warming the solution or sonicating to aid dissolution. If the precipitate remains, consider preparing a new solution at a slightly lower concentration.
-
Possible Cause 3: The solution has been stored for too long (e.g., over one month) or has undergone multiple freeze-thaw cycles, leading to degradation or precipitation.
-
Solution 3: It is recommended to prepare fresh solutions for each experiment or, if stored, use them within one month.[1] Avoid repeated freeze-thaw cycles.
Issue 3: I am observing inconsistent or unexpected results in my experiments.
-
Possible Cause: The activity of this compound may have diminished due to degradation of the solid compound or the stock solution.
-
Solution:
-
Prepare a fresh stock solution from your solid compound. If issues persist, the solid may be compromised.
-
If possible, assess the purity of your compound or solution using an analytical method like HPLC (see Experimental Protocols section).
-
Refer to the troubleshooting workflow diagram below for a systematic approach.
-
Troubleshooting Workflow for this compound Storage Issues
References
- 1. This compound |E6; Berbamine compound E6 | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, calmodulin (CaM) antagonist (CAS 114784-59-7) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. This compound | C44H43N3O9 | CID 6610268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Synthetic Berbamine Derivatives Versus Natural Berbamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetic berbamine (B205283) derivatives against natural berbamine, a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus. While natural berbamine has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects, recent research has focused on the development of synthetic derivatives with enhanced potency and specificity. This document synthesizes key experimental findings, presents quantitative data in a comparative format, details common experimental methodologies, and visualizes the primary signaling pathways involved.
Enhanced Efficacy of Synthetic Derivatives
Synthetic modification of the natural berbamine structure has led to the development of derivatives with significantly improved biological activity. These modifications often aim to increase the compound's binding affinity to molecular targets and improve its pharmacokinetic properties.
One notable example is BBMD3 , a synthetic derivative that has shown a more than 6-fold increase in biological activity compared to natural berbamine in targeting the JAK2/STAT3 signaling pathway, which is crucial in tumorigenesis. Another potent derivative, bbd24 , has demonstrated the ability to induce cancer cell death at very low concentrations by targeting Ca2+/calmodulin-dependent protein kinase II (CAMKII). Furthermore, other synthesized derivatives have exhibited substantially lower IC50 values in various cancer cell lines compared to the parent compound. For instance, derivative 2a showed an IC50 of 0.30 μM in RPMI8226 multiple myeloma cells, whereas natural berbamine's IC50 was 6.19 μM. Similarly, derivative 4b had an IC50 of 0.36 μM in H9 T-cell lymphoma cells, compared to 4.0 μM for natural berbamine.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of natural berbamine and its synthetic derivatives against various cancer cell lines.
Table 1: IC50 Values of Berbamine and its Derivatives in Hematological Malignancies
| Compound | Cell Line | Cancer Type | IC50 (μM) | Fold Improvement over Natural Berbamine | Reference |
| Natural Berbamine | RPMI8226 | Multiple Myeloma | 6.19 | - | |
| Derivative 2a | RPMI8226 | Multiple Myeloma | 0.30 | 20.6x | |
| Natural Berbamine | H9 | T-cell Lymphoma | 4.0 | - | |
| Derivative 4b | H9 | T-cell Lymphoma | 0.36 | 11.1x | |
| Natural Berbamine | KU812 | Chronic Myeloid Leukemia | 3.43 (48h) | - |
Table 2: IC50 Values of Berbamine and its Derivatives in Solid Tumors
| Compound | Cell Line | Cancer Type | IC50 (μg/mL) | Reference |
| Natural Berbamine | SMMC7721 | Hepatoma | 10.9 (48h) | |
| Derivative bbd24 | Huh7 | Liver Cancer | 1.69 |
Key Signaling Pathways and Mechanisms of Action
Both natural berbamine and its synthetic derivatives exert their anti-cancer effects by modulating multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.
JAK/STAT Pathway
The JAK/STAT pathway is a primary target. Berbamine derivatives, such as BBMD3, directly inhibit the autophosphorylation of JAK2 kinase. This inhibition prevents the subsequent activation of STAT3, a transcription factor that upregulates the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL. The blockade of this pathway ultimately leads to the induction of apoptosis in cancer cells.
Caption: Inhibition of the JAK/STAT signaling pathway by a berbamine derivative.
CaMKII Pathway
Berbamine and its derivative bbd24 are potent inhibitors of Ca2+/calmodulin-dependent protein kinase II (CAMKII). Hyperactivation of CAMKII is observed in several cancers, including liver cancer, where it promotes cancer cell proliferation. By inhibiting CAMKII phosphorylation, these compounds suppress downstream signaling, including the MEK/ERK pathway, leading to cell death.
Caption: Inhibition of the CaMKII signaling pathway by berbamine and its derivatives.
p53-Dependent Apoptotic Pathway
Berbamine has been shown to induce apoptosis in colorectal cancer cells by activating the p53-dependent apoptotic pathway. This involves the upregulation of p53, which in turn increases the expression of pro-apoptotic proteins like Bax and caspases-3 and -9, while decreasing the levels of the anti-apoptotic protein Bcl-2.
Caption: Activation of the p53-dependent apoptotic pathway by berbamine.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the efficacy of berbamine and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of natural berbamine or its synthetic derivatives for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compounds on their expression levels.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JAK2, STAT3, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
Caption: General workflow for in vitro comparison of berbamine and its derivatives.
Conclusion
The collective evidence strongly indicates that synthetic derivatives of berbamine offer a significant therapeutic advantage over the natural compound. Their enhanced potency, demonstrated by substantially lower IC50 values and potent inhibition of key oncogenic pathways, positions them as promising candidates for further preclinical and clinical development. The detailed experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapeutics through the exploration of novel and modified natural products.
E6 Berbamine vs. W-7: A Comparative Guide to Calmodulin Antagonists for Researchers
In the landscape of cellular signaling research, calmodulin (CaM) antagonists are indispensable tools for dissecting the multifaceted roles of calcium (Ca²⁺)/CaM-mediated pathways. Among these, E6 Berbamine (B205283), a derivative of the natural bisbenzylisoquinoline alkaloid berbamine, and W-7, a naphthalenesulfonamide derivative, are frequently employed. This guide provides a detailed, data-driven comparison of E6 Berbamine and W-7 to assist researchers, scientists, and drug development professionals in selecting the appropriate antagonist for their experimental needs.
Quantitative Comparison of Inhibitory Activity
This compound and W-7 exhibit distinct potencies in inhibiting key Ca²⁺/CaM-dependent enzymes, namely Myosin Light Chain Kinase (MLCK) and Calmodulin-dependent Phosphodiesterase (PDE). The available data indicates that this compound is a significantly more potent inhibitor of these enzymes compared to W-7.
| Antagonist | Target Enzyme | Inhibitory Constant | Reference |
| This compound | Myosin Light Chain Kinase (MLCK) | Kᵢ = 0.95 µM | [1] |
| Calmodulin-dependent Phosphodiesterase 1 (PDE1) | IC₅₀ = 0.53 µM | ||
| W-7 | Myosin Light Chain Kinase (MLCK) | IC₅₀ = 51 µM | [2][3] |
| Calmodulin-dependent Phosphodiesterase | IC₅₀ = 28 µM | [2][3] |
Note: Kᵢ (Inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Direct comparison of Kᵢ and IC₅₀ values should be done with caution as they are determined by different experimental methods.
Mechanism of Action and Downstream Signaling Pathways
Both this compound and W-7 exert their effects by binding to calmodulin in a Ca²⁺-dependent manner, thereby preventing it from activating its target enzymes. This inhibition of CaM-mediated signaling cascades affects a multitude of downstream cellular processes.
This compound
This compound has been shown to be a potent, cell-permeable CaM antagonist.[4] Its primary mechanism of action involves binding to CaM and inhibiting CaM-dependent enzymes.[1] This action leads to the modulation of several downstream signaling pathways, with significant implications in cancer research. Berbamine and its derivatives have been demonstrated to target Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), a key downstream effector of CaM.[4][5][6] Inhibition of the CaM/CaMKII axis by berbamine has been shown to impact:
-
Apoptosis and Cell Proliferation: By inhibiting CaMKII, berbamine can suppress the phosphorylation of downstream targets such as Bcl-2, leading to the induction of apoptosis.[5] It also affects the STAT3, AKT, and ERK signaling pathways, which are crucial for cell survival and proliferation.[5][6]
-
Tumor Angiogenesis: Berbamine has been found to downregulate the VEGF/VEGFR2/CaMKIIγ and BDNF/TrkB/CaMKIIγ signaling pathways, thereby inhibiting angiogenesis.[7]
-
Metastasis: Berbamine can inhibit the invasion and metastasis of cancer cells by potentially regulating the PI3K/Akt signaling pathway.[8]
// Nodes Ca2_CaM [label="Ca²⁺/Calmodulin", fillcolor="#F1F3F4", fontcolor="#202124"]; E6_Berbamine [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaMKII [label="CaMKII", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges E6_Berbamine -> Ca2_CaM [label="inhibits", fontcolor="#EA4335", color="#EA4335"]; Ca2_CaM -> CaMKII [label="activates", fontcolor="#4285F4", color="#4285F4"]; CaMKII -> Bcl2 [label="regulates", fontcolor="#4285F4", color="#4285F4"]; CaMKII -> STAT3 [label="regulates", fontcolor="#4285F4", color="#4285F4"]; CaMKII -> AKT [label="regulates", fontcolor="#4285F4", color="#4285F4"]; CaMKII -> ERK [label="regulates", fontcolor="#4285F4", color="#4285F4"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#5F6368"]; STAT3 -> Proliferation [arrowhead=normal, color="#5F6368"]; AKT -> Proliferation [arrowhead=normal, color="#5F6368"]; ERK -> Proliferation [arrowhead=normal, color="#5F6368"]; CaMKII -> Angiogenesis [label="promotes", fontcolor="#4285F4", color="#4285F4"]; AKT -> Metastasis [label="promotes", fontcolor="#4285F4", color="#4285F4"]; } .dot
W-7
W-7 is a cell-permeable and reversible calmodulin antagonist that inhibits Ca²⁺/CaM-dependent enzymes.[2][3] Its mechanism of action involves the binding of its chloronaphthalene ring into the hydrophobic pockets of both the N- and C-terminal domains of CaM.[9] This interaction competitively inhibits the binding of CaM to its target enzymes like MLCK and CaMKII.[9] The downstream effects of W-7's calmodulin antagonism include:
-
Cell Cycle Arrest: W-7 has been shown to inhibit cell proliferation by causing an arrest in the G1 phase of the cell cycle.[2][10] This is achieved by downregulating cyclins and upregulating the cyclin-dependent kinase inhibitor p21cip1.[2]
-
Induction of Apoptosis: W-7 can induce apoptosis through caspase activation. This process is partly mediated by an increase in intracellular calcium levels, depolarization of the mitochondrial membrane, and inhibition of STAT3 phosphorylation, leading to the downregulation of the anti-apoptotic protein Mcl-1.[2]
-
Inhibition of Smooth Muscle Contraction: By inhibiting MLCK, W-7 prevents the phosphorylation of the myosin light chain, which is a critical step in the initiation of smooth muscle contraction.[2]
// Nodes Ca2_CaM [label="Ca²⁺/Calmodulin", fillcolor="#F1F3F4", fontcolor="#202124"]; W7 [label="W-7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCK [label="MLCK", fillcolor="#FBBC05", fontcolor="#202124"]; PDE [label="PDE", fillcolor="#FBBC05", fontcolor="#202124"]; Myosin_LC [label="Myosin Light Chain", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_Myosin_LC [label="Phosphorylated\nMyosin Light Chain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smooth_Muscle_Contraction [label="Smooth Muscle\nContraction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclins [label="Cyclins", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21cip1 [label="p21cip1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1_Arrest [label="G1 Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; STAT3_p [label="STAT3 Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mcl1 [label="Mcl-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges W7 -> Ca2_CaM [label="inhibits", fontcolor="#EA4335", color="#EA4335"]; Ca2_CaM -> MLCK [label="activates", fontcolor="#4285F4", color="#4285F4"]; Ca2_CaM -> PDE [label="activates", fontcolor="#4285F4", color="#4285F4"]; MLCK -> Myosin_LC [label="phosphorylates", fontcolor="#4285F4", color="#4285F4"]; Myosin_LC -> p_Myosin_LC; p_Myosin_LC -> Smooth_Muscle_Contraction; W7 -> Cyclins [label="downregulates", fontcolor="#EA4335", color="#EA4335"]; W7 -> p21cip1 [label="upregulates", fontcolor="#34A853", color="#34A853"]; Cyclins -> G1_Arrest [arrowhead=tee, color="#5F6368"]; p21cip1 -> G1_Arrest [arrowhead=normal, color="#5F6368"]; W7 -> STAT3_p [label="inhibits", fontcolor="#EA4335", color="#EA4335"]; STAT3_p -> Mcl1 [label="regulates", fontcolor="#4285F4", color="#4285F4"]; Mcl1 -> Apoptosis [arrowhead=tee, color="#5F6368"]; } .dot
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key assays used to characterize calmodulin antagonists.
Myosin Light Chain Kinase (MLCK) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of myosin light chain by MLCK.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reaction [label="Prepare Reaction Mix:\n- MLCK Enzyme\n- Myosin Light Chain Substrate\n- Ca²⁺/Calmodulin\n- ATP (radiolabeled or for ADP detection)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Inhibitor [label="Add Test Compound\n(this compound or W-7)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 30°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detect Phosphorylation:\n- Autoradiography (for ³²P-ATP)\n- Luminescence (for ADP-Glo™)\n- ELISA", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Analyze Data:\nCalculate IC₅₀/Kᵢ", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reaction; Prepare_Reaction -> Add_Inhibitor; Add_Inhibitor -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Detection; Detection -> Analyze_Data; Analyze_Data -> End; } .dot
Materials:
-
Purified MLCK enzyme
-
Myosin light chain (MLC) substrate (recombinant or purified)
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
ATP (either γ-³²P-ATP for radiometric assay or non-labeled ATP for ADP detection assays)
-
Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, W-7)
-
Stop solution (e.g., EDTA, SDS, or specific termination buffer for commercial kits)
-
Detection reagents (e.g., scintillation fluid, ADP-Glo™ reagents, ELISA reagents)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CaCl₂, calmodulin, and MLC substrate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding MLCK enzyme and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated MLC. This can be done by:
-
Radiometric assay: Spotting the reaction mixture onto phosphocellulose paper, washing away unreacted γ-³²P-ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
ELISA: Using a specific antibody that recognizes the phosphorylated form of MLC.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Calmodulin-dependent Phosphodiesterase (PDE) Inhibition Assay
This assay determines the inhibitory effect of a compound on the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a Ca²⁺/CaM-dependent PDE.
Materials:
-
Purified Ca²⁺/CaM-dependent PDE (e.g., PDE1)
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Test compounds (this compound, W-7)
-
Detection reagents (e.g., colorimetric or fluorescent substrate for the product of the reaction, or commercial assay kits like PDE-Glo™)
Procedure:
-
Pre-incubate the PDE enzyme with calmodulin and CaCl₂ in the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the cyclic nucleotide substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by boiling or adding a specific inhibitor).
-
Measure the amount of hydrolyzed cyclic nucleotide. This can be achieved through various methods, including:
-
Two-step enzymatic assay: The product of the PDE reaction (e.g., AMP) is converted to adenosine (B11128) by a nucleotidase, and the inorganic phosphate (B84403) released is quantified.
-
Luminescence-based assay (e.g., PDE-Glo™): The remaining cyclic nucleotide is detected, which is inversely proportional to PDE activity.
-
-
Calculate the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.
Calmodulin Binding Assay (Pull-down Assay)
This assay is used to confirm the direct interaction between a compound and calmodulin.
Materials:
-
Calmodulin-agarose beads or other immobilized calmodulin
-
Cell lysate or purified protein of interest
-
Binding buffer (e.g., Tris-buffered saline with CaCl₂ or EGTA)
-
Wash buffer
-
Elution buffer (e.g., containing a high concentration of EGTA or a denaturing agent like SDS)
-
Test compounds (this compound, W-7)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Equilibrate the calmodulin-agarose beads with the binding buffer containing CaCl₂ (for Ca²⁺-dependent binding).
-
Incubate the cell lysate or purified protein with the equilibrated beads in the presence or absence of the test compound.
-
Wash the beads several times with the wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using the elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest to assess the effect of the compound on the protein-calmodulin interaction.
Conclusion
Both this compound and W-7 are valuable tools for studying Ca²⁺/CaM-mediated signaling. The choice between them will depend on the specific experimental context.
-
This compound is a significantly more potent inhibitor of MLCK and PDE, making it suitable for studies requiring strong and specific inhibition of calmodulin at lower concentrations. Its well-documented effects on CaMKII and downstream cancer-related pathways make it a compound of interest for oncology research.
-
W-7 , while less potent, is a well-characterized and widely used calmodulin antagonist. Its effects on cell cycle progression and apoptosis are well-established, making it a reliable tool for studying these fundamental cellular processes.
Researchers should carefully consider the required potency, the specific signaling pathways under investigation, and the potential for off-target effects when selecting between these two calmodulin antagonists. The experimental protocols provided in this guide offer a starting point for the in-house characterization and comparison of these and other calmodulin inhibitors.
References
- 1. Interaction of berbamine compound E6 and calmodulin-dependent myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 4. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiangiogenic and antitumor potential of berbamine, a natural CaMKIIγ inhibitor, against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine's Anticancer Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Berbamine, a bis-benzylisoquinoline alkaloid extracted from the Berberis species, has demonstrated significant anticancer properties in various preclinical xenograft models. This guide provides an objective comparison of Berbamine's performance, presenting supporting experimental data, detailed methodologies, and insights into its molecular mechanisms of action. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
Quantitative Analysis of Antitumor Effects
Berbamine has been evaluated as both a monotherapy and in combination with standard-of-care chemotherapeutic agents. The following tables summarize the quantitative data from key xenograft studies, showcasing its efficacy in inhibiting tumor growth across different cancer types.
Berbamine Monotherapy vs. Control
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Liver Cancer | Huh7 | NOD/SCID Mice | 100 mg/kg, oral, twice daily for 5 days, repeated after 2 days | ~70% reduction in tumor weight | [1] |
| Lung Cancer | A549 | Nude Mice | 30 mg/kg | Significant reduction in tumor growth and prolonged survival | [2] |
Berbamine in Combination Therapy
Studies have highlighted Berbamine's potential to enhance the efficacy of existing anticancer drugs.
| Cancer Type | Cell Line | Animal Model | Combination | Key Findings | Reference |
| Hepatocellular Carcinoma | HepG2 | Nude Mice | Berbamine (75 mg/kg/day) + Sorafenib (10 mg/kg/day) | Combination significantly inhibited tumor growth compared to Sorafenib alone.[3] | [3] |
| Murine Melanoma | B16F10 | Mice | Berbamine (100 mg/kg/day, oral) + Doxorubicin (B1662922) (4 mg/kg/week, i.p.) | Combination led to an 85% decrease in tumor volume, significantly greater than Doxorubicin alone.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key xenograft studies cited.
Xenograft Model Establishment and Drug Administration
Liver Cancer Xenograft Model (Huh7 cells) [1]
-
Cell Line: Huh7 human hepatocellular carcinoma cells.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Cell Inoculation: 5 x 10^6 Huh7 cells, suspended in 50% Matrigel, were subcutaneously injected into the mice.
-
Treatment Initiation: Treatment began once tumors reached a diameter of 2 mm.
-
Drug Administration: Berbamine was administered orally at a dose of 100 mg/kg, twice a day for five consecutive days. This regimen was repeated once after a two-day interval.
Lung Cancer Xenograft Model (A549 cells) [2]
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Animal Model: Nude mice.
-
Treatment Protocol: Mice were treated with Berbamine at a dose of 30 mg/kg. The study notes a dose-dependent inhibition of tumor growth.[2]
Hepatocellular Carcinoma Combination Therapy Model (HepG2 cells) [3]
-
Cell Line: HepG2 human hepatocellular carcinoma cells.
-
Animal Model: Nude mice.
-
Treatment Protocol: Tumor-bearing mice were treated with Berbamine (75 mg/kg/day) and/or Sorafenib (10 mg/kg/day).
Murine Melanoma Combination Therapy Model (B16F10 cells) [4]
-
Cell Line: B16F10 murine melanoma cells.
-
Animal Model: Mice.
-
Treatment Protocol: Mice were treated with Berbamine (100 mg/kg/day by oral gavage), Doxorubicin (4 mg/kg/week by intraperitoneal injection), or a combination of both.
Signaling Pathways and Mechanisms of Action
Berbamine exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and survival.
Berbamine's Impact on the CaMKII Signaling Pathway
In liver cancer, Berbamine has been shown to target Ca2+/Calmodulin-dependent protein kinase II (CaMKII), a key regulator of cell growth.[1]
Caption: Berbamine inhibits CaMKII, leading to decreased cell proliferation.
Modulation of Apoptosis-Related Signaling by Berbamine
Berbamine has been observed to induce apoptosis by regulating key proteins in the intrinsic apoptotic pathway. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the levels of pro-apoptotic proteins such as Bax and Cytochrome C.[5]
Caption: Berbamine promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins.
Experimental Workflow for Xenograft Studies
The general workflow for assessing the anticancer effects of Berbamine in xenograft models is outlined below.
Caption: General experimental workflow for in vivo validation of Berbamine's anticancer effects.
References
- 1. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. Berberine in combination with doxorubicin suppresses growth of murine melanoma B16F10 cells in culture and xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of E6 Berbamine and Other Otoprotectants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of E6 Berbamine (B205283) and other promising otoprotectants. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Hearing loss induced by ototoxic drugs, such as aminoglycoside antibiotics and platinum-based chemotherapy agents, along with noise exposure, remains a significant clinical challenge. The development of effective otoprotectants is a critical area of research. This guide focuses on E6 Berbamine, a derivative of the natural bisbenzylisoquinoline alkaloid Berbamine, and compares its otoprotective potential with other agents in development, including antioxidants and other small molecules.
Mechanism of Action: A Fundamental Divide
Otoprotectants can be broadly categorized based on their primary mechanism of action. This compound and its parent compound primarily act as mechanotransduction (MET) channel blockers , while a larger class of otoprotectants are antioxidants that combat oxidative stress, a common pathway in ototoxicity.
This compound and MET Channel Blockade
Berbamine and its analogs, including this compound, have been shown to protect hair cells from aminoglycoside-induced damage by physically blocking the MET channels on the stereocilia of hair cells.[1][2][3] These channels are the primary entry point for aminoglycosides into the hair cells.[2][3] By blocking this gateway, these compounds prevent the accumulation of the ototoxic drug within the cell, thereby averting downstream cellular damage and apoptosis.[1][4] Some studies also suggest that berbamine and its derivatives may play a role in reducing mitochondrial reactive oxygen species (ROS).[5]
Antioxidants and ROS Scavenging
A significant number of otoprotectants exert their effects by neutralizing ROS.[6][7] Ototoxic insults like aminoglycosides, cisplatin, and noise exposure lead to an overproduction of ROS within the cochlea, causing cellular damage and triggering apoptosis of hair cells.[7][8] Antioxidants such as N-acetylcysteine (NAC), D-methionine, and Ebselen work by scavenging these free radicals, thereby mitigating oxidative stress and protecting the delicate structures of the inner ear.[8][9]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other selected otoprotectants. It is important to note that direct comparisons are challenging due to variations in experimental models, ototoxic insults, and outcome measures.
Table 1: Otoprotective Efficacy of MET Channel Blockers (Berbamine and Analogs)
| Otoprotectant | Experimental Model | Ototoxic Insult | Concentration | Key Outcome | Reference |
| Berbamine | Mouse cochlear cultures | 5 µM Gentamicin (48h) | 20 µM | Significant protection of outer hair cells (OHCs) | [2][10] |
| Berbamine | Mouse OHCs | - | 2.8 µM | Half-blocking concentration (KD) of MET channels | [11] |
| This compound | Zebrafish lateral line hair cells | Aminoglycosides | Not specified | Otoprotective | [1][12] |
| Isotetrandrine | Zebrafish lateral line hair cells | Aminoglycosides | Not specified | Otoprotective | [1][12] |
| Hernandezine | Zebrafish lateral line hair cells | Aminoglycosides | Not specified | Otoprotective | [1] |
Table 2: Otoprotective Efficacy of Antioxidants and Other Agents
| Otoprotectant | Experimental Model | Ototoxic Insult | Administration | Key Outcome | Reference |
| N-acetylcysteine (NAC) | Human (CAPD patients) | Aminoglycoside & Vancomycin | Systemic | Protective effect on low-frequency hearing | [13] |
| N-acetylcysteine (NAC) | Human (Meta-analysis) | Aminoglycoside | Systemic | Reduced relative risk of ototoxicity (RR 0.14) | [14] |
| N-acetylcysteine (NAC) | Human (Meta-analysis) | Cisplatin | Systemic or Transtympanic | No significant prevention of hearing loss in standard frequencies | [15] |
| Sodium Thiosulfate | Human (children) | Cisplatin | Intravenous | Reduced incidence of hearing loss (28.6% vs 56.4% in control) | [16] |
| Dexamethasone | Animal studies | Cisplatin | Transtympanic | Otoprotective role demonstrated | [7] |
| Ebselen | Animal models | Cisplatin | Not specified | Protection against cisplatin-induced ototoxicity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Hair Cell Viability and Counting
-
Objective: To quantify the survival of inner and outer hair cells after exposure to an ototoxic agent with and without a potential otoprotectant.
-
Method:
-
Cochlear explants from neonatal mice or rats are cultured.[11]
-
The explants are exposed to the ototoxic agent (e.g., gentamicin) with or without the otoprotectant for a specified duration (e.g., 48 hours).[2][10]
-
Following treatment, the cultures are fixed and stained with fluorescent markers that label hair cells (e.g., phalloidin (B8060827) for actin in stereocilia, Myosin VIIa for hair cell bodies).
-
The number of surviving inner and outer hair cells is counted under a fluorescence microscope in a defined region of the cochlea (e.g., a 220 µm wide field).[10]
-
Hair cell survival is often expressed as a percentage of the control (untreated) group.
-
Auditory Brainstem Response (ABR)
-
Objective: To assess the functional integrity of the auditory pathway from the cochlea to the brainstem by measuring auditory thresholds.[17][18]
-
Method:
-
Anesthetized animals are placed in a sound-attenuating chamber.
-
Subdermal needle electrodes are placed on the scalp (vertex), mastoid, and a ground electrode elsewhere on the body.[19]
-
Acoustic stimuli (clicks or tone bursts at various frequencies) are delivered to the ear via a speaker.[18]
-
The electrical responses from the auditory nerve and brainstem are recorded and averaged.
-
The stimulus intensity is decreased in steps to determine the lowest level at which a response (typically Wave V) is reliably detected, which is defined as the ABR threshold.
-
Otoprotection is demonstrated by a smaller threshold shift in the treated group compared to the group receiving the ototoxic agent alone.[20][21]
-
Distortion Product Otoacoustic Emissions (DPOAE)
-
Objective: To assess the function of the outer hair cells, which are particularly vulnerable to ototoxic damage.[5][9]
-
Method:
-
A probe containing a small speaker and a microphone is placed in the ear canal.
-
Two primary tones of different frequencies (f1 and f2) and intensities (L1 and L2) are presented to the ear.[3][22]
-
The outer hair cells, in response to these tones, generate a distortion product, a third, lower-amplitude sound, which is measured by the microphone in the ear canal.
-
The amplitude of the DPOAE is measured across a range of frequencies.
-
A reduction in DPOAE amplitude indicates outer hair cell damage. Otoprotection is demonstrated by the preservation of DPOAE amplitudes in the treated group.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow in otoprotectant research.
Caption: Experimental workflow for otoprotectant drug development.
Caption: Mechanism of otoprotection by MET channel blockade.
Caption: Antioxidant mechanism of otoprotection.
Conclusion
This compound and its parent compound, berbamine, represent a promising class of otoprotectants that act via a distinct mechanism of MET channel blockade, primarily demonstrated against aminoglycoside-induced ototoxicity. This contrasts with the broader class of antioxidant otoprotectants that target the common pathway of oxidative stress induced by various ototoxic agents. While direct comparative data is scarce, this guide provides a foundation for evaluating these different approaches. Further research, particularly head-to-head comparative studies with standardized methodologies, is crucial to fully elucidate the relative efficacy of these otoprotectants and to advance the development of novel therapies for preventing hearing loss.
References
- 1. Efficacy and Mechanisms of Antioxidant Compounds and Combinations Thereof against Cisplatin-Induced Hearing Loss in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distortion Product Otoacoustic Emissions (DPOAE) Interpretation Protocol for Infants and Children | Interacoustics [interacoustics.com]
- 4. From Ototoxicity to Otoprotection: Mechanism and Protective Strategies in Cisplatin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Antioxidant Therapy against Oxidative Damage of the Inner Ear: Protection and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel series of hair-cell MET channel blockers that protect against aminoglycoside-induced ototoxicity - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Comparative Antioxidant Protection of Cochlear Hair Cells from Ototoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncrar.research.va.gov [ncrar.research.va.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | d-Tubocurarine and Berbamine: Alkaloids That Are Permeant Blockers of the Hair Cell's Mechano-Electrical Transducer Channel and Protect from Aminoglycoside Toxicity [frontiersin.org]
- 12. Berbamine Analogs Exhibit Differential Protective Effects From Aminoglycoside-Induced Hair Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of N-acetylcysteine from drug-induced ototoxicity in uraemic patients with CAPD peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A systematic review and meta-analysis of the efficacy and safety of N-acetylcysteine in preventing aminoglycoside-induced ototoxicity: implications for the treatment of multidrug-resistant TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine for the Prevention of Cisplatin-Induced Hearing Loss: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medsci.org [medsci.org]
- 17. Auditory brainstem response - Wikipedia [en.wikipedia.org]
- 18. Reporting Data on Auditory Brainstem Responses (ABR) in Rats: Recommendations Based on Review of Experimental Protocols and Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auditory Brainstem Response Altered in Humans With Noise Exposure Despite Normal Outer Hair Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Distortion Product Otoacoustic Emissions (DPOAEs) In Tinnitus Patients - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine's Promise in Oncology: A Comparative Analysis of its Activity Across Diverse Cancer Cell Lines
For Immediate Release
Berbamine (B205283), a natural bis-benzylisoquinoline alkaloid isolated from the Berberis amurensis plant, is demonstrating significant potential as a multi-targeted anti-cancer agent. A growing body of preclinical evidence reveals its ability to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a variety of cancer cell lines. This guide provides a comparative overview of Berbamine's efficacy, detailing its impact on different cancer types and the underlying molecular mechanisms.
Comparative Efficacy of Berbamine Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of Berbamine have been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency, varies depending on the cancer type and specific cell line, highlighting a differential sensitivity to Berbamine.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Liver Cancer | Huh7 | 5.2 (µg/ml) | 72 | [1] |
| HepG2 | - | - | ||
| MHCC97H | 13.7 (µg/ml) | 72 | [1] | |
| PLC/PRF/5 | - | - | ||
| SK-Hep-1 | - | - | ||
| SNU398 | 14.2 (µg/ml) | 72 | [1] | |
| Colon Cancer | HT29 | 52.37 ± 3.45 | 48 | [2] |
| Oral Squamous Cell Carcinoma | Tca8113 | 218.52 ± 18.71 | 48 | [2] |
| Nasopharyngeal Carcinoma | CNE2 | 249.18 ± 18.14 | 48 | [2] |
| Breast Cancer | MCF-7 | 272.15 ± 11.06 | 48 | [2] |
| T47D | 25 | 48 | [3] | |
| Cervical Cancer | Hela | 245.18 ± 17.33 | 48 | [2] |
| Lung Cancer | A549 | 8.3 ± 1.3 | 72 | [4] |
| PC9 | 16.8 ± 0.9 | 72 | [4] | |
| Gastric Cancer | SGC-7901 | 11.13 | 48 | [5] |
| BGC-823 | 16.38 | 48 | [5] | |
| Triple Negative Breast Cancer | HCC70 | 0.19 | - | [6] |
| BT-20 | 0.23 | - | [6] | |
| MDA-MB-468 | 0.48 | - | [6] | |
| MDA-MB-231 | 16.7 | - | [6] |
Key Anti-Cancer Mechanisms of Berbamine
Berbamine exerts its anti-neoplastic effects through the modulation of multiple critical signaling pathways that govern cell survival, proliferation, and death.
Induction of Apoptosis
Berbamine has been consistently shown to induce apoptosis in various cancer cells.[7][8] This is achieved through the regulation of key apoptotic proteins, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[9] Furthermore, Berbamine treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which are crucial for dismantling the cell during apoptosis.[9]
Cell Cycle Arrest
The compound effectively halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2] Depending on the cancer cell type, Berbamine can induce cell cycle arrest at different phases. For instance, it has been observed to cause G0/G1 phase arrest in colorectal and ovarian cancer cells and G2/M phase arrest in Tca8113, MCF-7, Hela, CNE2, and HT29 cells.[2][5][8]
Modulation of Key Signaling Pathways
Berbamine's anti-cancer activity is underpinned by its ability to interfere with several oncogenic signaling cascades.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often constitutively active in many cancers, promoting cell survival and proliferation. Berbamine and its derivatives have been shown to inhibit this pathway by directly targeting JAK2 autophosphorylation.[10][11] This inhibition leads to the blockade of downstream STAT3 signaling, resulting in the downregulation of STAT3 target genes like Mcl-1 and Bcl-xL, which are critical for cell survival.[10][11]
Caption: Berbamine inhibits the JAK/STAT pathway by targeting JAK2.
CAMKII Signaling Pathway
Calcium/calmodulin-dependent protein kinase II (CAMKII) is another crucial target of Berbamine. In liver cancer cells, Berbamine has been shown to inhibit the phosphorylation of CAMKII, leading to the suppression of its downstream signaling pathways.[1][11] This inhibition affects the activity of downstream targets like Bcl-2 and STAT3, contributing to reduced cell survival.[1]
Caption: Berbamine inhibits the CAMKII signaling pathway.
TGF-β/SMAD Pathway
Berbamine can also activate the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway, which often has a tumor-suppressive role in the early stages of cancer.[11] In chronic myeloid leukemia cells, Berbamine treatment leads to a marked increase in the levels of total and phosphorylated SMAD3, which in turn exerts inhibitory effects on c-Myc and cyclin D1, key regulators of cell proliferation.[12]
Caption: Berbamine activates the TGF-β/SMAD signaling pathway.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anti-cancer activity of Berbamine.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁶ cells/well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with a serial dilution of Berbamine (e.g., 47 to 12000 µM) and incubate for 48 hours.[2]
-
MTT Addition: Add 50 µl of MTT solution (2 mg/ml) to each well and incubate for 3 hours.[2]
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 200 µl of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at a wavelength of 600 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cancer cells with Berbamine at a concentration equivalent to its IC50 for various time points (e.g., 0, 6, 12, 24, 36 hours).[13]
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) for 5 minutes in the dark at room temperature.[5][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in the early stages of apoptosis.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with Berbamine at its IC50 concentration for different durations (e.g., 0, 6, 12, 24, 36 hours).[2]
-
Fixation: Harvest the cells and fix them overnight in cold 70% ethanol.[5]
-
Staining: Wash the fixed cells and incubate with a solution containing PI and RNase A for 15 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Western Blot Analysis
-
Cell Lysis: Treat cells with Berbamine, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the target signaling proteins overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Conclusion and Future Directions
Berbamine demonstrates a broad spectrum of anti-cancer activities against a diverse range of cancer cell lines. Its ability to modulate multiple key signaling pathways underscores its potential as a versatile therapeutic agent. The variations in IC50 values suggest that its efficacy may be cancer-type specific, warranting further investigation into predictive biomarkers for sensitivity. Future research should focus on in vivo studies to validate these in vitro findings and to explore the potential of Berbamine in combination with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further elucidate the anti-cancer properties of this promising natural compound.
References
- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
E6 Berbamine and Alternatives: A Comparative Guide to Cisplatin-Induced Ototoxicity Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of berbamine-related compounds and other potential otoprotective agents in mitigating cisplatin-induced ototoxicity. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in the development of novel hearing protection strategies.
Cisplatin (B142131) is a potent and widely used chemotherapeutic agent; however, its clinical utility is often limited by severe side effects, including irreversible hearing loss. The ototoxic effects of cisplatin are primarily attributed to the generation of reactive oxygen species (ROS) within the inner ear, leading to inflammation, cellular damage, and apoptosis of sensory hair cells. Consequently, there is a significant unmet need for effective otoprotective agents that can be co-administered with cisplatin to prevent or reduce hearing damage without compromising its anti-cancer efficacy. This guide focuses on the potential of E6 Berbamine and its analogs, alongside other promising compounds, in addressing this challenge. While specific data for "this compound" is limited in the current literature, extensive research on the related compound Berberrubine (BB), a berberine (B55584) derivative, provides valuable insights into the potential of this class of molecules.
Comparative Efficacy of Otoprotective Agents
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Berberrubine and other selected otoprotective agents in various models of cisplatin-induced ototoxicity.
In Vitro Efficacy
| Compound | Model System | Cisplatin Conc. | Compound Conc. | Endpoint Assessed | Result | Reference |
| Berberrubine (BB) | HEI-OC1 cells | 30 µM | 5 µM | Cell Viability (CCK-8) | Significantly improved cell survival rates | |
| Berberrubine (BB) | HEI-OC1 cells | 30 µM | 5 µM | Apoptosis (Annexin V-PI, Cleaved Caspase-3) | Reduced levels of apoptotic markers | |
| Berberrubine (BB) | HEI-OC1 cells | 30 µM | 5 µM | ROS Levels (DCFH-DA, MitoSOX) | Decreased ROS and MitoSOX levels | |
| Berberine Chloride (BC) | Mouse Cochlear Explants | Not Specified | Not Specified | ROS Generation (MitoSOX) | Decreased ROS generation | |
| Berberine Chloride (BC) | Mouse Cochlear Explants | Not Specified | Not Specified | Apoptosis (TUNEL, Caspase-3) | Attenuated apoptotic signals | |
| Ferulic Acid | HEI-OC1 cells | 30 µM | 1.2 mM | Antioxidant Enzyme mRNA Levels | Increased levels of Gclc, Gpx2, SOD2, and catalase | |
| C-phycocyanin (CPC) | HEI-OC1 cells | 30 µM | 0.1-20 µg/mL | Cell Viability, Caspase-3 | Higher cell vitality and lower caspase-3 levels |
In Vivo Efficacy
| Compound | Animal Model | Cisplatin Dosage | Compound Dosage | Endpoint Assessed | Result | Reference |
| Berberrubine (BB) | Mice | Not Specified | Not Specified | Auditory Brainstem Response (ABR) | Significantly decreased hearing impairment at 4, 8, 12, 16, and 24 kHz | |
| Berberrubine (BB) | Mice | Not Specified | Not Specified | Hair Cell Count (Immunofluorescence) | Mitigated hair cell depletion and restored hair cell counts | |
| OTO-104 (dexamethasone) | Not Specified | 12 mg/kg (acute) | 6% single dose | Auditory Brainstem Response (ABR) | Almost complete protection against acute ototoxicity (p<0.05) | |
| Sodium Thiosulfate (B1220275) | Humans (Hepatoblastoma patients) | Not Specified | Not Specified | Hearing Loss Incidence | 33% in cisplatin-sodium thiosulfate group vs. 63% in cisplatin group | |
| Vitamins A, C, E + Mg++ (ACEMg) | Rats | 16 mg/kg | Not Specified | Auditory Threshold Shifts, Hair Cell Survival | Reversed auditory threshold shifts and promoted outer hair cell survival | |
| N-acetylcysteine (NAC) | Humans | Not Specified | Not Specified | Hearing Loss Incidence | Mixed results; potential for otoprotection in specific patient populations |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro Assays
-
Cell Culture: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells, an auditory cell line, are commonly used. They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 33°C in a 10% CO2 environment.
-
Cell Viability Assay (CCK-8): HEI-OC1 cells are seeded in 96-well plates. After treatment with the test compound and/or cisplatin, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the absorbance is measured at 450 nm to determine the number of viable cells.
-
Apoptosis Assays:
-
Annexin V-PI Staining: Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis, in cultured cells or cochlear explants.
-
Cleaved Caspase-3 Immunofluorescence: Cells or tissues are stained with an antibody specific for the activated form of caspase-3, a key executioner caspase in the apoptotic pathway.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
DCFH-DA Staining: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a fluorescent probe used to detect intracellular ROS.
-
MitoSOX Staining: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is used to detect mitochondrial superoxide.
-
-
Cochlear Explant Culture: Organs of Corti are dissected from postnatal day 3 mice and cultured in a serum-free medium. This ex vivo model allows for the direct assessment of drug effects on the sensory epithelium of the inner ear.
In Vivo Assays
-
Animal Models: Mice and rats are the most common animal models for studying cisplatin-induced ototoxicity.
-
Drug Administration: Cisplatin is typically administered via intraperitoneal (IP) injection. Otoprotective agents can be administered through various routes, including oral gavage or IP injection, at different time points relative to cisplatin administration.
-
Auditory Brainstem Response (ABR): ABR is a non-invasive electrophysiological test used to assess hearing function. Electrodes are placed on the scalp to record the brain's electrical activity in response to auditory stimuli (clicks or tone bursts) presented at different frequencies and intensities. An increase in the ABR threshold indicates hearing loss.
-
Hair Cell Counting: After the experimental period, animals are euthanized, and their cochleae are dissected. The cochleae are fixed, and the sensory epithelium is stained with markers for hair cells (e.g., myosin 7a). The number of inner and outer hair cells is then counted under a microscope to assess the extent of cisplatin-induced damage and the protective effect of the test compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Cisplatin-Induced Ototoxicity
Caption: Cisplatin-induced ototoxicity signaling cascade.
Experimental Workflow for In Vivo Otoprotection Study
Caption: Workflow for in vivo otoprotection studies.
A Comparative Analysis of the Anti-Inflammatory Properties of Berbamine and Berberine
Introduction
In the landscape of natural compounds with therapeutic potential, both Berbamine and Berberine (B55584) have garnered significant attention for their anti-inflammatory activities. While chemically distinct, with Berbamine being a bisbenzylisoquinoline alkaloid and Berberine a protoberberine isoquinoline (B145761) alkaloid, both compounds exhibit promising effects in modulating inflammatory responses. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.
A note on "E6 Berbamine": Initial searches for "this compound" did not yield any specific scientific literature, suggesting that this may be a typographical error or refer to a highly specific, non-commercially available derivative. Therefore, this guide will focus on the well-documented compound Berbamine and compare it with the extensively studied Berberine.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Berbamine and Berberine on key inflammatory markers.
Table 1: In Vitro Anti-Inflammatory Effects of Berbamine
| Model System | Inflammatory Stimulus | Measured Marker | Concentration of Berbamine | Observed Effect | Citation |
| RAW264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β mRNA | 12.5, 25, 50 µM | Significant reduction in a dose-dependent manner | [1][2] |
| RAW264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β Secretion | 12.5, 25, 50 µM | Significant reduction in a dose-dependent manner | [1][2] |
| RAW264.7 Macrophages | LPS | COX-2 Expression & PGE2 Production | 12.5, 25, 50 µM | Significant suppression | [2] |
| RAW264.7 Macrophages | LPS | MMP-2, MMP-9 Expression & Secretion | 12.5, 25, 50 µM | Significant inhibition | [2] |
| Human Neutrophils | fMLP | Superoxide (B77818) Release | Not Specified | Significant suppression | [1][2] |
Table 2: In Vitro and In Vivo Anti-Inflammatory Effects of Berberine
| Model System | Inflammatory Stimulus/Model | Measured Marker | Concentration/Dosage of Berberine | Observed Effect | Citation |
| Macrophages, Adipocytes, Liver cells | Various | TNF-α, IL-6, IL-1β, iNOS, COX-2 | Not Specified | Reduced production | [3] |
| HepG2 cells | Not Specified | IL-6, TNF-α | Not Specified | Effective inhibition | [4] |
| Wistar Rats | Carrageenan-induced paw edema | Paw Diameter | 25, 75, 125 mg/kg | Marked reduction in inflammation | [5] |
| Wistar Rats | Formaldehyde-induced inflammation | Paw Diameter | 25, 75, 125 mg/kg | Marked reduction in inflammation | [5] |
| NOD Mice | Spontaneous | TNF-α, IL-6, IFNγ, IL-17 | Not Specified | Reduced production | [3] |
| Human Subjects (Meta-analysis) | Metabolic Syndrome | CRP | Varied | Standardized Mean Difference (SMD) = -1.54 | [6][7] |
| Human Subjects (Meta-analysis) | Metabolic Syndrome | TNF-α | Varied | Standardized Mean Difference (SMD) = -1.02 | [6][7] |
| Human Subjects (Meta-analysis) | Metabolic Syndrome | IL-6 | Varied | Standardized Mean Difference (SMD) = -1.17 | [6][7] |
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below.
Berbamine Anti-Inflammatory Studies
-
Cell Culture and Treatment: RAW264.7 macrophages were cultured and pre-treated with various concentrations of Berbamine for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][2]
-
Quantitative RT-PCR and ELISA: The mRNA expression and protein secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), as well as other inflammatory mediators like COX-2, PGE2, MMP-2, and MMP-9, were quantified using RT-PCR and ELISA, respectively.[1][2]
-
Western Blot Analysis: The phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (p65, IκB, JNK, ERK1/2) was assessed by Western blot to elucidate the mechanism of action.[1][2]
-
Neutrophil Function Assays: Human neutrophils were stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence or absence of Berbamine, and superoxide release was measured to determine its effect on neutrophil activation.[1][2]
-
In Vivo Peritonitis Model: A mouse model of peritonitis was induced by intraperitoneal injection of thioglycollate. The effect of Berbamine administration on macrophage activation and neutrophil exudation into the peritoneal cavity, as well as the levels of TNF-α and IL-6, was evaluated.[1][2]
Berberine Anti-Inflammatory Studies
-
Animal Models of Inflammation: Carrageenan and formaldehyde-induced paw edema in Wistar rats were used as acute and sub-acute inflammation models. Paw volume or diameter was measured at different time points after treatment with Berberine.[5]
-
Cell-Based Assays: Various cell lines, including macrophages, adipocytes, and hepatocytes, were treated with inflammatory stimuli in the presence of Berberine to assess its impact on the production of inflammatory mediators.[3][4]
-
Human Clinical Trials (Meta-analysis): A meta-analysis of randomized controlled trials was conducted to evaluate the effect of Berberine supplementation on the levels of inflammatory markers such as C-reactive protein (CRP), TNF-α, and IL-6 in patients with metabolic syndrome.[6][7]
-
Molecular Analysis: The expression and secretion of inflammatory cytokines and enzymes were measured using techniques like ELISA and qPCR. The underlying mechanisms involving signaling pathways such as NF-κB, MAPK, and AMPK were investigated using Western blot.[3][4]
Signaling Pathways and Mechanisms of Action
Both Berbamine and Berberine exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Berbamine's Anti-Inflammatory Mechanism
Berbamine primarily inhibits the activation of the NF-κB and MAPK signaling pathways.[1][2][8] In response to inflammatory stimuli like LPS, Berbamine suppresses the phosphorylation of IκB, which prevents the nuclear translocation of the p65 subunit of NF-κB. It also inhibits the phosphorylation of JNK and ERK1/2, key components of the MAPK pathway.[1] This dual inhibition leads to a downstream reduction in the transcription and production of various pro-inflammatory genes.
Berberine's Anti-Inflammatory Mechanism
Berberine shares the ability to inhibit the NF-κB and MAPK pathways but is also a well-known activator of AMP-activated protein kinase (AMPK).[3][[“]] AMPK activation plays a crucial role in regulating cellular energy homeostasis and has been shown to have anti-inflammatory effects. By activating AMPK, Berberine can suppress inflammatory responses. Furthermore, Berberine has been shown to modulate the gut microbiota, which can indirectly influence systemic inflammation.[[“]][10]
Summary and Conclusion
Both Berbamine and Berberine are potent natural compounds with significant anti-inflammatory properties.
-
Mechanism of Action: Both compounds inhibit the crucial NF-κB and MAPK inflammatory signaling pathways. Berberine has the additional well-documented mechanism of activating AMPK, which contributes to its anti-inflammatory and metabolic regulatory effects.
-
Efficacy: Both molecules have demonstrated efficacy in reducing the expression and secretion of key pro-inflammatory cytokines and mediators in preclinical models. Berberine has a broader evidence base, including data from human studies (meta-analyses), which show a significant reduction in systemic inflammatory markers in patients with metabolic syndrome.[6][7]
-
Therapeutic Potential: The available data suggests that both Berbamine and Berberine are promising candidates for the development of anti-inflammatory therapies. Berberine's effects on the gut microbiota and its established role in metabolic regulation may offer additional therapeutic advantages in inflammatory conditions associated with metabolic disorders.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of berberine on inflammatory markers in Chinese patients with metabolic syndrome and related disorders: a meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Berberine: Benefits, supplements, side effects, dosage, and more [medicalnewstoday.com]
assessing the synergistic effects of E6 Berbamine with known anticancer drugs
A Comparative Guide for Researchers
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combination treatments. Berbamine (B205283), a natural bis-benzylisoquinoline alkaloid, has emerged as a promising candidate for synergistic combination with conventional anticancer drugs. This guide provides an objective comparison of Berbamine's performance in combination with established chemotherapeutic agents, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
Quantitative Assessment of Synergism
The synergistic effect of Berbamine in combination with various anticancer drugs has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of Berbamine with Doxorubicin (B1662922) on Cancer Cell Viability
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with Berbamine) | Combination Index (CI) | Cancer Type | Reference |
| Hs578T | Doxorubicin | Not specified | Significantly reduced | Not specified | Triple Negative Breast Cancer | [1] |
| A549 | Doxorubicin | Not specified | Lower than single agent | 0.61 | Lung Cancer | |
| HeLa | Doxorubicin | Not specified | Lower than single agent | 0.73 | Cervical Cancer | |
| MCF-7/MDR | Doxorubicin | High (drug-resistant) | Significantly reduced | Not specified | Drug-Resistant Breast Cancer | [2] |
Note: Specific IC50 values were not consistently provided in the source materials, but the synergistic effect was clearly demonstrated by a significant reduction in the IC50 of doxorubicin in the presence of Berbamine.
Table 2: Synergistic Effects of Berbamine with Cisplatin on Cancer Cell Viability
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with Berbamine) | Combination Index (CI) | Cancer Type | Reference |
| A549 | Cisplatin | 7.2 µM | Not specified | 0.34 ± 0.05 | Non-Small Cell Lung Cancer | [3] |
| MCF-7 | Cisplatin | 49.541±1.618 µM | 5.759±0.76 µM (with 26 µM Berbamine) | Not specified | Breast Cancer | |
| MG-63 | Cisplatin | Not specified | Significantly reduced | < 1.0 | Osteosarcoma | [4] |
Table 3: Synergistic Effects of Berbamine with Other Anticancer Drugs
| Cell Line | Anticancer Drug | Effect of Combination | Cancer Type | Reference |
| BxPC-3, PANC-1 | Gemcitabine (B846) | Enhanced growth inhibition and apoptosis | Pancreatic Cancer | [5] |
| U87MG, C6 (GSCs) | Arcyriaflavin A | Synergistically inhibited cell viability and tumorsphere formation | Glioblastoma | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the assessment of Berbamine's synergistic effects.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of Berbamine, the anticancer drug, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined as the drug concentration that inhibits cell growth by 50%.
Apoptosis Detection: Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of key proteins involved in the apoptotic signaling cascade.[11][12][13][14]
Protocol:
-
Cell Lysis: Following drug treatment, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Synergy
The synergistic effects of Berbamine with anticancer drugs are often rooted in the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating the synergistic anticancer effects.
Berbamine and Doxorubicin Induced Apoptosis Pathway
The combination of Berbamine and Doxorubicin has been shown to enhance apoptosis. Berbamine can inhibit autophagy, thereby switching the mode of cell death induced by Doxorubicin towards apoptosis.[1]
Caption: Berbamine enhances Doxorubicin-induced apoptosis.
Berbamine and Gemcitabine Modulated TGF-β/Smad Signaling Pathway
Berbamine enhances the antitumor activity of gemcitabine in pancreatic cancer cells, in part by activating the TGF-β/Smad signaling pathway.[5]
Caption: TGF-β/Smad pathway modulation by Berbamine and Gemcitabine.
Berbamine's Inhibition of the JAK/STAT Signaling Pathway
Berbamine and its derivatives have been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[15][16][17][18]
Caption: Berbamine's inhibitory action on the JAK/STAT pathway.
References
- 1. "Natural Product Berbamine Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
- 2. Berberine Enhances Chemosensitivity and Induces Apoptosis Through Dose-orchestrated AMPK Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Problem in creating the Request [acikerisim.afsu.edu.tr]
- 4. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine enhances the antineoplastic activity of gemcitabine in pancreatic cancer cells by activating transforming growth factor-β/Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
E6 Berbamine: A Comparative Analysis of its Impact on Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of E6 Berbamine, a bioactive alkaloid, and its effects on critical cellular signaling pathways implicated in cancer and inflammation. We will explore its mechanism of action in comparison to other established therapeutic agents, supported by experimental data and detailed protocols to facilitate reproducible research.
Comparative Impact of this compound on Cellular Viability
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) in comparison to a standard chemotherapeutic agent, Doxorubicin.
| Cell Line | Compound | IC50 (µM) | Citation |
| Human Myeloma (KM3) | This compound | Not explicitly stated as IC50, but significant apoptosis observed at 8 µg/mL (approx. 12.7 µM) | |
| Doxorubicin | Synergistic growth inhibition with Berbamine | ||
| Human Lung Cancer (A549) | This compound | Synergistic with Doxorubicin | |
| Doxorubicin | IC50 values determined for combined treatment | ||
| Human Cervical Cancer (HeLa) | This compound | Synergistic with Doxorubicin | |
| Doxorubicin | IC50 values determined for combined treatment | ||
| Human Hepatocellular Carcinoma (HepG2) | This compound | High IC50 (3,587.8 µM) when used alone | |
| Doxorubicin | Synergistic growth inhibition with Berbamine | ||
| Pancreatic Cancer (PANC-1, MIA PaCa-2) | This compound | Enhances chemosensitivity to Gefitinib | |
| Gefitinib | Synergistic growth inhibition with Berbamine |
In-depth Look at Signaling Pathway Modulation
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. This section details its impact on key pathways and provides a comparative overview with other agents.
Apoptosis Pathway
This compound is a potent inducer of apoptosis in various cancer cells. Its mechanism primarily involves the intrinsic, mitochondria-mediated pathway.
Comparative Analysis:
| Feature | This compound | Doxorubicin |
| Primary Mechanism | Induces apoptosis via the intrinsic (mitochondrial) pathway. | Induces apoptosis through DNA intercalation and topoisomerase II inhibition, leading to DNA damage and activation of both intrinsic and extrinsic pathways. |
| Key Molecular Events | Upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and activation of caspases-9 and -3. | Activation of caspases, modulation of Bcl-2 family proteins, and p53 activation. |
| Synergistic Effects | Enhances Doxorubicin-induced apoptosis in triple-negative breast cancer cells. | Synergistic effects observed with Berbamine. |
Experimental Protocol: Western Blot for p53 and Bcl-2 Family Proteins
This protocol outlines the procedure for assessing the effect of this compound on key apoptosis-regulating proteins.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) at a density of 1x10^6 cells/well in a 6-well plate. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control for 24-48 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Gel Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (1:1000), Bax (1:1000), Bcl-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of the Apoptosis Pathway
Caption: Intrinsic and extrinsic apoptosis pathways.
NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell survival.
Comparative Analysis:
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Inhibits the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. | Can induce NF-κB activation, which may contribute to chemoresistance. However, in some contexts, it can also inhibit NF-κB. |
| Key Molecular Events | Downregulation of NF-κB target genes involved in proliferation (e.g., Cyclin D1) and survival (e.g., Bcl-xL, survivin). | Modulation of IκBα phosphorylation and p65 nuclear translocation, often in a cell type-dependent manner. |
| Therapeutic Implication | Anti-inflammatory and anti-cancer effects by suppressing pro-survival signals. | Combination therapies are often explored to counteract NF-κB-mediated resistance. |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Nuclear Extract Preparation: Treat cells with this compound (e.g., 10 µM) for 1-2 hours before stimulation with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 30 minutes. Prepare nuclear extracts using a commercial kit or a standard protocol.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin (B1667282) or a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature. For competition assays, add a 50-fold excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing 6% polyacrylamide gel in 0.5X TBE buffer.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.
Visualization of the NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation, differentiation, and survival that is modulated by this compound.
Comparative Analysis:
| Feature | This compound | Sorafenib |
| Primary Mechanism | Inhibits the phosphorylation of p38 MAPK, ERK1/2, and JNK. | A multi-kinase inhibitor that targets Raf kinases (part of the MAPK/ERK pathway) and VEGFR/PDGFR. |
| Key Molecular Events | Suppression of downstream signaling cascades that promote cell growth and inflammation. | Inhibition of tumor cell proliferation and angiogenesis. |
| Synergistic Effects | Synergistically inhibits the growth of hepatocellular carcinoma cells with Sorafenib. | Synergistic effects observed with Berbamine. |
Visualization of the MAPK Signaling Pathway
Caption: Simplified MAPK signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is a target of this compound.
Comparative Analysis:
| Feature | This compound | Gefitinib |
| Primary Mechanism | Inhibits the autophosphorylation of JAK2 and subsequent activation of STAT3. | An EGFR inhibitor that can indirectly affect STAT3 activation downstream of EGFR. |
| Key Molecular Events | Downregulation of STAT3 target genes involved in cell survival and proliferation (e.g., Mcl-1, Bcl-xL). | Inhibition of EGFR-mediated signaling cascades. |
| Synergistic Effects | Synergizes with Gefitinib to inhibit pancreatic cancer cell growth by suppressing STAT3 phosphorylation. | Synergistic effects observed with Berbamine. |
Visualization of the JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway.
Experimental Workflow for Comparative Analysis
To conduct a comparative study of this compound, a systematic experimental workflow is essential.
Caption: General experimental workflow.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its multi-targeted effects on key signaling pathways involved in oncogenesis and inflammation. Its ability to synergize with existing chemotherapeutic drugs highlights its promise in combination therapies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the molecular mechanisms of this compound and its analogues. Further research is warranted to fully elucidate its clinical utility and to identify predictive biomarkers for patient stratification.
E6 Berbamine: A Comparative Guide to its Otoprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the otoprotective agent E6 Berbamine with other alternatives, supported by experimental data. The focus is on the mechanism of action, efficacy, and the experimental protocols used to validate these findings.
Introduction to this compound and Otoprotection
Hearing loss induced by ototoxic drugs, particularly aminoglycoside antibiotics, remains a significant clinical challenge. These drugs cause irreversible damage to the sensory hair cells of the inner ear. This compound, a derivative of the natural compound Berbamine, has emerged as a promising otoprotective agent.[1] Its primary mechanism of action is the blockade of mechanotransduction (MET) channels in hair cells, which are the main entry point for aminoglycosides.[1][2] By preventing the uptake of these ototoxic drugs, this compound and similar compounds can preserve hearing function.
Mechanism of Action: MET Channel Blockade
Aminoglycoside-induced ototoxicity is initiated by the entry of these drugs into the sensory hair cells of the cochlea through MET channels. Once inside, they trigger a cascade of events leading to cellular stress, formation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).
This compound, like its parent compound Berbamine, acts as a physical blocker of these MET channels. This inhibition of drug uptake is a key strategy for otoprotection.
References
A Head-to-Head Comparison of E6 Berbamine and Hernandezine in Otoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two bisbenzylisoquinoline alkaloids, E6 Berbamine and Hernandezine, for their potential as otoprotective agents. This document synthesizes available experimental data to objectively evaluate their performance and underlying mechanisms of action in protecting sensory hair cells from ototoxic insults.
Executive Summary
Hearing loss induced by therapeutic drugs such as aminoglycoside antibiotics and the chemotherapeutic agent cisplatin (B142131) is a significant clinical challenge. Both this compound and Hernandezine have emerged as potential otoprotectants in preclinical studies. This guide reveals that while both compounds show promise, their mechanisms of action and the extent of supporting evidence differ significantly.
This compound has demonstrated otoprotective effects in both zebrafish and mammalian models against aminoglycoside-induced hair cell damage. Its primary mechanism of action is the blockade of the mechano-electrical transduction (MET) channel, thereby preventing the entry of ototoxic drugs into the hair cells. Evidence for its protective role against cisplatin-induced ototoxicity is inferred from studies on its close structural analog, berbamine, which has been shown to mitigate cisplatin-induced damage by reducing oxidative stress and apoptosis.
Hernandezine has also been identified as an otoprotective agent in a zebrafish model of aminoglycoside-induced hair cell death. However, its efficacy in mammalian models of otoprotection and against cisplatin-induced damage has not been reported. Its known mechanism of action in cancer cell lines involves the activation of the AMP-activated protein kinase (AMPK) pathway, leading to autophagy and apoptosis, which raises questions about its suitability as a hair cell protectant.
This guide presents a detailed comparison of their efficacy, mechanisms, and the experimental protocols used to evaluate them, providing a valuable resource for researchers in the field of hearing loss and drug discovery.
Comparative Data on Otoprotective Efficacy
The following tables summarize the available quantitative data on the otoprotective effects of this compound and Hernandezine. It is important to note that a direct head-to-head comparison in a mammalian model of cisplatin-induced ototoxicity is not yet available in the scientific literature.
| Compound | Ototoxic Agent | Model System | Concentration of Protectant | Concentration of Ototoxin | Outcome Measure | Protective Effect (%) | Reference |
| This compound | Neomycin | Zebrafish Lateral Line | 10 µM | 200 µM | Hair Cell Survival | ~80% | [1][2] |
| Gentamicin | Zebrafish Lateral Line | 10 µM | 200 µM | Hair Cell Survival | ~75% | [1][2] | |
| Gentamicin | Mouse Cochlear Explant | 20 µM | 5 µM | Outer Hair Cell Survival | Significant Protection | [3] | |
| Hernandezine | Neomycin | Zebrafish Lateral Line | 10 µM | 200 µM | Hair Cell Survival | ~60% | [1][2] |
| Gentamicin | Zebrafish Lateral Line | 10 µM | 200 µM | Hair Cell Survival | ~55% | [1][2] |
Table 1: Otoprotective Efficacy against Aminoglycoside-Induced Hair Cell Damage. This table presents a summary of the protective effects of this compound and Hernandezine against aminoglycoside-induced ototoxicity in zebrafish and mouse models.
| Compound | Ototoxic Agent | Model System | Concentration of Protectant | Concentration of Ototoxin | Outcome Measure | Protective Effect | Reference |
| Berbamine (analog) | Cisplatin | Mouse Cochlear Explant | 10 µM | 20 µM | Hair Cell Survival | Significant increase in hair cell survival | [4][5] |
| Cisplatin | HEI-OC1 Cell Line | 10 µM | 20 µM | Cell Viability | Increased cell viability | [4][5] | |
| Hernandezine | Cisplatin | - | - | - | - | No data available | - |
Table 2: Otoprotective Efficacy against Cisplatin-Induced Ototoxicity. This table highlights the current gap in research regarding the direct protective effects of this compound and Hernandezine against cisplatin-induced ototoxicity in mammalian models. Data for the close analog, berbamine, is included for reference.
Mechanisms of Otoprotection
The proposed mechanisms of otoprotection for this compound and the known signaling pathways of Hernandezine are distinct, which has significant implications for their therapeutic potential.
This compound: MET Channel Blockade and Antioxidant Effects
The primary otoprotective mechanism of this compound against aminoglycosides is the blockade of the hair cell's mechano-electrical transduction (MET) channel.[3][6] This channel is the main entry point for aminoglycosides into the hair cell. By physically obstructing this channel, this compound prevents the accumulation of the ototoxin, thereby averting downstream cellular damage.
While direct evidence for this compound's effect on cisplatin-induced ototoxicity is lacking, studies on the closely related compound, berbamine, suggest a multifactorial mechanism. Cisplatin-induced ototoxicity is primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of hair cells.[7][8] Berbamine has been shown to protect against cisplatin-induced damage by reducing intracellular ROS levels and inhibiting the apoptotic cascade.[4][5][9] It is plausible that this compound shares these antioxidant and anti-apoptotic properties.
Caption: Proposed otoprotective mechanisms of this compound.
Hernandezine: AMPK Activation and Autophagy/Apoptosis Induction
The known signaling pathway for Hernandezine is derived from cancer research, where it acts as an activator of AMP-activated protein kinase (AMPK).[10][11] Activation of AMPK in cancer cells triggers a cascade that leads to autophagy and ultimately, apoptosis.[10][11]
While this is a desirable outcome for cancer therapy, the pro-apoptotic nature of this pathway raises concerns about its suitability for otoprotection. Hair cell preservation is the primary goal of otoprotective therapy, and a compound that promotes apoptosis, even via a different pathway than the ototoxin, may not be an ideal candidate. Further research is critically needed to determine if Hernandezine's mechanism of action differs in hair cells compared to cancer cells and whether it can provide protection without inducing cell death.
Caption: Known signaling pathway of Hernandezine in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.
Zebrafish Model of Aminoglycoside-Induced Hair Cell Loss
This protocol is adapted from studies screening for otoprotective compounds using the zebrafish lateral line.
References
- 1. Berberrubine protects against cisplatin-induced ototoxicity by promoting folate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of berberine chloride against cisplatin-induced ototoxicity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Protective effect of berberine chloride against cisplatin-induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Tubocurarine and Berbamine: Alkaloids That Are Permeant Blockers of the Hair Cell's Mechano-Electrical Transducer Channel and Protect from Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Protective effect of berberine chloride against cisplatin-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hernandezine, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
